molecular formula C17H24F2O B065174 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene CAS No. 174350-05-1

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

Cat. No.: B065174
CAS No.: 174350-05-1
M. Wt: 282.37 g/mol
InChI Key: BOAHGIPRRKDVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is a high-value synthetic organic compound primarily employed in advanced materials science, with a principal focus on liquid crystal (LC) research and development. Its molecular architecture is meticulously designed for this application, featuring a rigid, sterically linear trans-4-propylcyclohexyl group connected to a benzene ring that is strategically substituted with fluorine atoms and an ethoxy terminal chain. This specific arrangement confers highly anisotropic polarizability and a permanent dipole moment, which are critical for modulating the dielectric anisotropy, viscosity, and clearing point of nematic or smectic LC mixtures. Researchers utilize this compound as a key structural component or a dopant to fine-tune the electro-optical properties of LC formulations, ultimately aiming to develop next-generation displays with improved response times, wider operating temperature ranges, and enhanced contrast ratios.

Properties

IUPAC Name

1-ethoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2O/c1-3-5-12-6-8-13(9-7-12)14-10-11-15(20-4-2)17(19)16(14)18/h10-13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAHGIPRRKDVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=C(C(=C(C=C2)OCC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598114
Record name 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163709-69-0, 174350-05-1
Record name 1-Ethoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1163709-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethoxy-2,3-difluor-4-(trans-4-propylcyclohexyl)-benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.562
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the liquid crystal monomer, 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. The information is compiled from available chemical databases and scientific literature.

Core Physicochemical Data

This compound is a fluorinated organic compound with the chemical formula C17H24F2O.[1] It is recognized for its application as a liquid crystal monomer.[1][2] The structural and identifying information for this compound is summarized below.

IdentifierValueSource
Chemical Name This compoundN/A
CAS Number 174350-05-1[1]
Molecular Formula C17H24F2O[1]
Molecular Weight 282.37 g/mol [1][3]
Canonical SMILES CCC1CCC(CC1)C2=C(C(=C(C=C2)OCC)F)FN/A
InChI InChI=1S/C17H24F2O/c1-3-5-12-6-8-13(9-7-12)14-10-11-15(20-4-2)17(19)16(14)18/h10-13H,3-9H2,1-2H3[3]
InChIKey BOAHGIPRRKDVQY-UHFFFAOYSA-N[3]

Computed Physicochemical Properties

PropertyPredicted ValueSource
XLogP3 6.3[3]
Topological Polar Surface Area 9.2 Ų[3]
Heavy Atom Count 20[3]
Formal Charge 0[3]
Complexity 276[3]

Metabolic Pathways

Recent research has shed light on the metabolic fate of this compound. In vitro studies using liver microsomes from various species, including humans and rats, have identified several primary metabolic pathways.[2][4] These include dealkylation, H-abstraction, and hydroxylation reactions, leading to the formation of multiple metabolites.[2][4] Some of these metabolites are predicted to have toxic properties.[2]

metabolic_pathways cluster_pathways Primary Metabolic Pathways parent 1-Ethoxy-2,3-difluoro-4- (trans-4-propylcyclohexyl)benzene dealkylation Dealkylation parent->dealkylation h_abstraction H-abstraction parent->h_abstraction hydroxylation Hydroxylation parent->hydroxylation metabolites Metabolites dealkylation->metabolites h_abstraction->metabolites hydroxylation->metabolites

Caption: Primary metabolic pathways of this compound.

Experimental Protocols

While specific experimental data for this compound is lacking, the following are general, standard protocols for the determination of key physicochemical properties of solid organic compounds.

Melting Point Determination (Capillary Method)
  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Boiling Point Determination (Microscale Method)
  • Sample Preparation: A small amount of the liquid sample (a few microliters) is placed in a small test tube.

  • Apparatus: A capillary tube, sealed at one end, is inverted and placed into the sample in the test tube. The assembly is attached to a thermometer.

  • Procedure: The apparatus is heated in a suitable bath (e.g., silicone oil).

  • Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

Aqueous Solubility Determination (Shake-Flask Method)
  • Sample Preparation: An excess amount of the solid compound is added to a known volume of distilled or deionized water in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the aqueous solution.

  • Analysis: A sample of the clear, saturated aqueous solution is carefully removed and analyzed using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC) to determine the concentration of the dissolved compound. This concentration represents the aqueous solubility.

Experimental Workflow for Physicochemical Property Determination

The general workflow for characterizing a novel compound like this compound is outlined below.

experimental_workflow cluster_physchem Physicochemical Property Determination start Compound Synthesis and Purification structure Structural Elucidation (NMR, MS) start->structure purity Purity Assessment (HPLC, GC) start->purity mp Melting Point structure->mp purity->mp bp Boiling Point mp->bp sol Solubility bp->sol logp LogP sol->logp data Data Analysis and Reporting logp->data

Caption: General experimental workflow for physicochemical characterization.

References

An In-depth Technical Guide to 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological interactions of the liquid crystal monomer (LCM), 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. The information is intended for researchers in materials science, environmental science, and drug development.

Chemical Identity and Properties

This compound, also known as EDPrB, is a fluorinated organic compound primarily utilized in the manufacturing of liquid crystal displays (LCDs).[1] Its specific molecular architecture, featuring a rigid cyclohexyl group, a substituted benzene ring, and an ethoxy chain, imparts the anisotropic properties essential for liquid crystal applications.

The definitive IUPAC name for this compound is 1-ethoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzene .[2] The trans- prefix specifies the stereochemistry of the substituents on the cyclohexane ring.

Physicochemical Data

The following table summarizes key quantitative data for the compound, sourced from chemical databases.

PropertyValueSource
IUPAC Name 1-ethoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzenePubChem[2]
Molecular Formula C₁₇H₂₄F₂OPubChem[2]
Molecular Weight 282.37 g/mol PubChem[2]
Monoisotopic Mass 282.17952171 DaPubChem[2]
CAS Number 174350-05-1Benchchem[1]
Classification Fluorinated Liquid Crystal Monomer (LCM)PubChem[2]
Chemical Structure

The two-dimensional structure of the molecule is depicted below.

Figure 1: 2D structure of this compound.

Experimental Protocols

Proposed Synthesis Workflow: Friedel-Crafts Alkylation

The synthesis of this compound can be conceptually approached via a Friedel-Crafts alkylation reaction. This involves the alkylation of an appropriately substituted difluoroethoxybenzene with a propylcyclohexyl electrophile, catalyzed by a Lewis acid.

G cluster_0 Step 1: Preparation of Reactants cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up and Purification cluster_3 Step 4: Characterization Reactant1 1-Ethoxy-2,3-difluorobenzene ReactionVessel Combine reactants and catalyst in an inert solvent (e.g., CS2) under an inert atmosphere (N2). Reactant1->ReactionVessel Reactant2 trans-4-Propylcyclohexyl Halide (e.g., Bromide) Reactant2->ReactionVessel Catalyst Lewis Acid Catalyst (e.g., AlCl3, FeCl3) Catalyst->ReactionVessel Stir Stir at controlled temperature (e.g., 0°C to RT). ReactionVessel->Stir Quench Quench reaction with ice-water. Stir->Quench Extract Extract with organic solvent (e.g., Dichloromethane). Quench->Extract Wash Wash organic layer with brine. Extract->Wash Dry Dry over anhydrous MgSO4. Wash->Dry Purify Purify by column chromatography. Dry->Purify Analysis Confirm structure and purity (NMR, MS, HPLC). Purify->Analysis

Figure 2: Proposed workflow for the synthesis of the target compound.

Detailed Methodology:

  • Reactant Preparation: 1-Ethoxy-2,3-difluorobenzene serves as the aromatic substrate. The alkylating agent, trans-4-propylcyclohexyl bromide, can be prepared from the corresponding alcohol. Anhydrous aluminum chloride (AlCl₃) is a common Lewis acid catalyst for this reaction.

  • Reaction Setup: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst. 1-Ethoxy-2,3-difluorobenzene is dissolved in an inert solvent like carbon disulfide (CS₂) or dichloromethane in a flask equipped with a stirrer and cooled in an ice bath.

  • Alkylation: The Lewis acid catalyst is added to the solution. Subsequently, the trans-4-propylcyclohexyl bromide is added dropwise to the stirred mixture. The reaction is monitored (e.g., by TLC) until the starting material is consumed.

  • Work-up: The reaction is carefully quenched by pouring it over a mixture of ice and concentrated HCl. This hydrolyzes the aluminum chloride complexes.

  • Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent. The combined organic layers are washed with water and brine, then dried over an anhydrous salt like magnesium sulfate. After solvent removal, the crude product is purified using column chromatography on silica gel.

  • Characterization: The final product's identity and purity are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Proposed Protocol: In Vitro Metabolism Study

To investigate the metabolic fate of this compound, an in vitro study using liver microsomes can be performed. This assay identifies potential metabolites formed through enzymatic reactions, primarily by cytochrome P450 enzymes.

Methodology:

  • Microsome Preparation: Liver microsomes from relevant species (e.g., human, rat) are prepared or obtained commercially. The protein concentration is determined using a standard assay (e.g., Bradford).

  • Incubation Mixture: A typical incubation mixture in a microcentrifuge tube would contain:

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Liver microsomes (e.g., 0.5 mg/mL protein)

    • NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to sustain enzymatic activity.

    • The test compound, this compound, dissolved in a suitable solvent like methanol or DMSO (final solvent concentration typically <1%).

  • Reaction: The reaction is initiated by adding the NADPH-regenerating system after a brief pre-incubation of the other components at 37°C. Control incubations are run without the NADPH-regenerating system to account for non-enzymatic degradation.

  • Termination and Extraction: At various time points, the reaction is terminated by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins. The samples are centrifuged to pellet the precipitated protein.

  • Analysis: The supernatant is collected and analyzed by high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS). The full-scan mass spectra are compared between the reaction and control samples to identify potential metabolites. Structural elucidation of metabolites is performed based on their mass-to-charge ratio and fragmentation patterns.

Potential Biological Signaling Pathways

As a member of the liquid crystal monomer class, this compound may interact with biological systems. Studies on various LCMs suggest they can act as endocrine-disrupting chemicals, potentially interfering with nuclear receptor signaling. While specific pathways for this exact molecule are not defined, generalized pathways of concern for LCMs include the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Thyroid Hormone (TH) signaling pathways.

Generalized PPARγ Signaling Pathway

Some LCMs have been identified as potential antagonists of PPARγ, a key regulator of lipid metabolism and adipogenesis. Antagonism of this pathway could lead to dysregulation of metabolic processes.

G cluster_cell Cell cluster_nucleus Nucleus LCM LCM (e.g., EDPrB) PPARg PPARγ LCM->PPARg Antagonizes (?) Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds Transcription Gene Transcription PPRE->Transcription Regulates Metabolism Regulation of Lipid Metabolism & Adipogenesis Transcription->Metabolism

Figure 3: Potential antagonistic effect of LCMs on PPARγ signaling.
Generalized Thyroid Hormone Signaling Pathway

Certain fluorinated LCMs have been shown to disrupt thyroid hormone signaling, which is critical for development and metabolism. They may act as antagonists to thyroid hormone receptors (TR).

G cluster_cell Cell cluster_nucleus Nucleus LCM LCM (e.g., EDPrB) TR Thyroid Receptor (TR) LCM->TR Disrupts (?) TH Thyroid Hormone (T3) TH->TR Activates Complex TR-RXR Heterodimer TR->Complex RXR RXR RXR->Complex TRE TRE (DNA Response Element) Complex->TRE Binds Transcription Gene Transcription TRE->Transcription Regulates Development Regulation of Growth, Development & Metabolism Transcription->Development

Figure 4: Potential disruption of Thyroid Hormone signaling by LCMs.

Conclusion

This compound is a specialized chemical with important applications in materials science. Its presence in consumer electronics and potential for environmental release necessitates a thorough understanding of its chemical properties, synthesis, and potential biological activity. While data on this specific molecule is limited, its classification as a fluorinated LCM suggests that further research into its metabolic fate and potential as an endocrine disruptor is warranted. The protocols and pathways outlined in this guide provide a foundational framework for such future investigations.

References

An In-depth Technical Guide to 1-Ethoxy-2,3-difluoro-4-((1s,4r)-4-propylcyclohexyl)benzene (CAS 174350-05-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and safety data for 1-Ethoxy-2,3-difluoro-4-((1s,4r)-4-propylcyclohexyl)benzene, identified by CAS number 174350-05-1. This compound is a fluorinated liquid-crystal monomer (LCM) utilized in advanced materials science, particularly in the research and development of liquid crystal displays (LCDs).[1][2] Its specific molecular structure is designed to fine-tune the electro-optical properties of liquid crystal formulations.[2]

Chemical and Physical Properties

The following tables summarize the known chemical and physical properties of CAS 174350-05-1. It is important to note that some data may be estimated from computational models.

Table 1: General Chemical Information

IdentifierValueSource
CAS Number 174350-05-1[3][4][5][6]
IUPAC Name 1-ethoxy-2,3-difluoro-4-((1s,4r)-4-propylcyclohexyl)benzene[3]
Synonyms trans-1-ethoxy-2,3-difluoro-4-(4-propyl-cyclohexyl)-benzene, PCH 302FF[5][6]
Molecular Formula C17H24F2O[5][6]
Molecular Weight 282.37 g/mol [2][5]
EINECS 605-718-3[3]
MDL Number MFCD11053400[3]

Table 2: Physical Properties

PropertyValueSource
Physical State Solid[3][4]
Color White to yellow[4]
Odor No data available[3][4]
Melting Point/Freezing Point No data available[4]
Boiling Point No data available[4]
Refractive Index 1.477[6]
LogP (Octanol-Water Partition Coefficient) 5.43740[6]
PSA (Polar Surface Area) 9.23000[6]

Safety and Handling Data

This substance is intended for research and development purposes.[3] Users should handle it with appropriate caution, adhering to the safety protocols outlined below.

Table 3: GHS Hazard Information

Hazard ClassHazard StatementPrecautionary Statement Codes
Skin IrritationH315: Causes skin irritationP261, P271, P280, P301+P330+P331
Eye IrritationH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritation

Note: One source classifies the substance as not hazardous, while another indicates the hazards listed above.[3][4] It is recommended to handle the substance with care, assuming the more stringent classification.

Handling and Storage:

  • Handle only under a chemical fume hood.[3]

  • Ensure adequate ventilation.[3][4]

  • Avoid formation of dust.[3]

  • Keep away from heat, sparks, open flames, and hot surfaces.[3]

  • Take measures to prevent the build-up of electrostatic charge.[3]

  • Store in a well-ventilated place. Keep container tightly closed.[7]

  • Stable under recommended storage conditions.[3]

  • Incompatible with strong oxidizing agents.[3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles. Ensure eyewash stations are close to the workstation.[3]

  • Skin Protection: Wear protective gloves. Use proper glove removal technique to avoid skin contact.[3]

  • Respiratory Protection: Use a NIOSH-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water.[3]

  • In case of skin contact: Wash off with soap and plenty of water.[3]

  • If inhaled: Remove person to fresh air.[3][4]

  • If swallowed: Rinse mouth with water.[3]

  • In all cases of exposure, seek medical attention if symptoms persist.[3][4]

Ecotoxicological and Toxicological Information

While one safety data sheet indicates that no toxicology data is available for this specific product, another provides some aquatic toxicity data.[3] This compound is part of a class of chemicals (liquid crystal monomers) that have been studied for their potential persistence, bioaccumulation, and toxicity (PBT).[1]

Table 4: Ecotoxicity Data

TestSpeciesResultExposure Time
Toxicity to fish Danio rerio (Zebrafish)LC50: >86 mg/l96 hours
Toxicity to aquatic invertebrates Daphnia magnaEC50: >100 mg/l24 hours
Toxicity to aquatic algae Desmodesmus subspicatusEC10: >100 mg/l72 hours

Source:[3]

Persistence and Bioaccumulation:

  • Studies on similar liquid crystal monomers suggest that compounds with this structure may have high chemical and photochemical stability.[1]

  • The estimated octanol-water partition coefficient (log Kow) is greater than 5, and the bioconcentration factor (BCF) is estimated to be high, indicating a potential for bioaccumulation.[1]

  • Estimations also suggest that the chemical is not readily biodegradable.[1]

Experimental Protocols

Detailed, publicly available experimental protocols for the determination of the physicochemical and toxicological properties of CAS 174350-05-1 are limited. However, the general methodologies employed for such assessments are well-established.

Physicochemical Property Estimation:

  • Many of the physical and chemical properties, such as log Kow and BCF, are often estimated using computational software like the EPI (Estimation Programs Interface) Suite™.[1] This software uses quantitative structure-activity relationships (QSARs) to predict these properties based on the chemical's molecular structure.

Ecotoxicity Testing:

  • The provided ecotoxicity data (LC50, EC50) are typically determined through standardized OECD (Organisation for Economic Co-operation and Development) or EPA (Environmental Protection Agency) test guidelines. For example:

    • Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a chemical that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.

    • Daphnia sp. Acute Immobilisation Test (OECD 202): This test measures the concentration at which 50% of Daphnia are immobilized (EC50) after a 24 or 48-hour exposure.

    • Alga, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of algae, determining the concentration that inhibits growth by a certain percentage (e.g., EC10) over 72 hours.

Visualizations

The following diagrams illustrate key concepts related to the assessment of this chemical.

PBT_Assessment_Workflow cluster_input Input Data cluster_assessment PBT Assessment cluster_output Output & Risk Characterization cas_id CAS 174350-05-1 Molecular Structure persistence Persistence (P) - Biodegradation models - Photochemical stability cas_id->persistence bioaccumulation Bioaccumulation (B) - Log Kow estimation - BCF models cas_id->bioaccumulation toxicity Toxicity (T) - Ecotoxicity tests (LC50, EC50) - QSAR models cas_id->toxicity pbt_conclusion PBT Conclusion (e.g., P, B, vPvB) persistence->pbt_conclusion bioaccumulation->pbt_conclusion toxicity->pbt_conclusion risk_assessment Environmental Risk Assessment pbt_conclusion->risk_assessment

Caption: Workflow for Persistence, Bioaccumulation, and Toxicity (PBT) Assessment.

GHS_Hazard_Communication substance { CAS 174350-05-1 | 1-Ethoxy-2,3-difluoro-4-...benzene} hazards GHS Hazards H315: Skin Irritation H319: Eye Irritation H335: Respiratory Irritation substance->hazards Leads to ppe Recommended PPE Gloves Safety Goggles Fume Hood hazards->ppe Requires handling Safe Handling Avoid dust formation Keep from ignition sources Use in ventilated area hazards->handling Requires

Caption: GHS Hazard Communication and Control Measures.

References

The Dawn of a Display Revolution: A Technical Review of the Discovery of Fluorinated Liquid Crystal Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey to the vibrant, high-resolution liquid crystal displays (LCDs) that are ubiquitous in modern technology is a story of meticulous chemical design and discovery. At the heart of this revolution lies a class of molecules whose unique properties were painstakingly engineered: fluorinated liquid crystal monomers. The strategic incorporation of fluorine into the molecular structure of liquid crystals unlocked unprecedented control over their physical and electro-optical characteristics, paving the way for the development of the advanced displays we use today. This technical guide delves into the core scientific milestones, experimental methodologies, and structure-property relationships that defined the discovery and development of these remarkable materials.

From Curiosity to Commercial Viability: A Historical Perspective

The field of liquid crystals dates back to the late 19th century, but it was the pioneering work in the mid-20th century that set the stage for their application in displays. A significant breakthrough came from the research group of George W. Gray at the University of Hull.[1][2][3][4][5] While early liquid crystal materials required high temperatures to exhibit their characteristic mesophases, Gray's team synthesized cyanobiphenyls, such as 5CB, which were nematic at room temperature, a critical step towards practical applications.[4][5]

However, the demands of increasingly complex display technologies, particularly the advent of active-matrix LCDs, necessitated materials with improved properties such as higher resistivity, lower viscosity, and tailored dielectric anisotropy.[6][7] This is where the strategic introduction of fluorine became a game-changer. The first examples of fluorinated liquid crystals were synthesized as early as 1954 in Gray's group.[7] It was discovered that the incorporation of fluorine atoms could significantly modify melting points, mesophase behavior, and crucial physical properties like dielectric and optical anisotropy.[8][9][10]

The high electronegativity and small size of the fluorine atom allowed for its incorporation into various parts of the liquid crystal molecule, including terminal positions, within flexible chains, and as lateral substituents on the rigid core.[8][9] This versatility provided chemists with a powerful tool to fine-tune the molecular properties to meet the specific requirements of different display modes.

The Architect's Toolkit: Tailoring Properties with Fluorine

The introduction of fluorine atoms into a liquid crystal monomer has profound effects on its molecular properties, which in turn dictate the performance of the final display device. The primary advantages of fluorination include:

  • Tuning Dielectric Anisotropy (Δε): The strong dipole moment of the C-F bond allows for precise control over the dielectric anisotropy. By strategically placing fluorine atoms, it is possible to create materials with either positive or negative Δε, a critical requirement for different LCD modes like twisted nematic (TN) and vertical alignment (VA).[8][9]

  • Lowering Viscosity (γ): Fluorinated liquid crystals often exhibit lower viscosity compared to their non-fluorinated counterparts.[11][12] This is crucial for achieving the fast response times required for video and other dynamic display applications.

  • Optimizing Birefringence (Δn): The birefringence, or the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director, is another key parameter that can be adjusted through fluorination.[11][12]

  • Improving Chemical and Thermal Stability: The strength of the C-F bond contributes to the overall stability of the liquid crystal monomers, enhancing the lifetime and reliability of the display.[13]

  • Suppressing Unwanted Smectic Phases: The introduction of lateral fluorine substituents can disrupt the molecular packing that leads to the formation of more ordered smectic phases, thereby widening the operational temperature range of the desired nematic phase.[12]

The following diagram illustrates the logical relationship between the position of fluorine substitution and its impact on the dielectric anisotropy of a typical calamitic (rod-shaped) liquid crystal monomer.

G Impact of Fluorine Substitution on Dielectric Anisotropy cluster_core Fluorinated Liquid Crystal Monomer cluster_properties Resulting Dielectric Anisotropy (Δε) Core Rigid Core (e.g., Biphenyl, Terphenyl) Terminal Terminal Group Lateral Lateral Position Positive_de Positive Δε (for TN, IPS displays) Terminal->Positive_de Fluorine substitution increases longitudinal dipole moment Negative_de Negative Δε (for VA displays) Lateral->Negative_de Fluorine substitution increases transverse dipole moment

Caption: Fluorine's position dictates the sign of dielectric anisotropy.

Key Classes of Fluorinated Liquid Crystal Monomers and Their Properties

The quest for ideal liquid crystal materials has led to the synthesis and characterization of a vast array of fluorinated monomers. The following tables summarize the physical properties of some of the most important classes.

Table 1: Properties of Selected Fluorinated Biphenyl Liquid Crystal Monomers

CompoundStructureMelting Point (°C)Clearing Point (°C)Birefringence (Δn)Dielectric Anisotropy (Δε)
4-Fluoro-4'-methyl-1,1'-biphenylF-Ph-Ph-CH₃47-49--Positive
4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyltBu-Ph-Ph(F,F)105–107---
4-Cyano-4'-pentylbiphenyl (5CB) (Reference)NC-Ph-Ph-C₅H₁₁2435.30.19+11.5

Data extracted from various sources.[4][13][14]

Table 2: Properties of Selected Fluorinated Terphenyl Liquid Crystal Monomers

CompoundStructureMelting Point (°C)Clearing Point (°C)Birefringence (Δn)Dielectric Anisotropy (Δε)
4-Pentyl-4''-propyl-2',3',5',6'-tetrafluoro-1,1':4',1''-terphenylC₅H₁₁-Ph-Ph(F₄)-Ph-C₃H₇102215~0.2-2.7
4-(4-Propylphenyl)-2-fluoro-4'-(3-propylcyclopentyl)-biphenylC₃H₇-Ph-Ph(F)-Ph-Cyclopentyl-C₃H₇65.8223.5--

Data extracted from various sources.[12][15]

Experimental Pathways to Fluorinated Liquid Crystal Monomers

The synthesis of these specialized molecules relies on a range of established and innovative organic chemistry reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have proven to be particularly powerful for constructing the core biphenyl and terphenyl structures.[13][16]

The following diagram outlines a generalized workflow for the rational design and synthesis of fluorinated liquid crystal monomers.

G Rational Design and Synthesis Workflow Define_Properties Define Target Properties (Δε, Δn, Viscosity, etc.) Molecular_Design Molecular Design (Core, Linker, Terminal Groups, Fluorine Substitution Pattern) Define_Properties->Molecular_Design Retrosynthesis Retrosynthetic Analysis Molecular_Design->Retrosynthesis Synthesis Synthesis of Precursors and Final Monomer Retrosynthesis->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural & Physical Characterization (NMR, MS, DSC, POM) Purification->Characterization Performance_Eval Performance Evaluation in Test LC Mixtures Characterization->Performance_Eval Feedback Feedback to Molecular Design Performance_Eval->Feedback Feedback->Molecular_Design

Caption: Iterative design and synthesis of fluorinated liquid crystals.

General Experimental Protocol for Suzuki-Miyaura Coupling

A common method for synthesizing fluorinated biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction. The following provides a generalized experimental protocol:

Materials:

  • Aryl halide (e.g., a brominated fluorobenzene derivative)

  • Arylboronic acid (e.g., a substituted phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄))

  • Solvent system (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

  • To a reaction vessel equipped with a condenser and magnetic stirrer, add the aryl halide, arylboronic acid, and base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the solvent system and the palladium catalyst.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir for several hours until the reaction is complete (monitored by techniques like TLC or GC).

  • After cooling to room temperature, the reaction mixture is typically partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford the pure fluorinated biphenyl liquid crystal monomer.

Characterization: The structure and purity of the synthesized compounds are confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the molecular structure and confirm the positions of the fluorine atoms.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting and clearing points).

  • Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and confirm the mesophase type.

Conclusion and Future Outlook

The discovery and development of fluorinated liquid crystal monomers represent a pivotal achievement in materials science, directly enabling the multi-billion dollar flat-screen display industry. The ability to precisely tailor the physical properties of these molecules through the strategic incorporation of fluorine has been, and continues to be, a cornerstone of liquid crystal research. While the initial focus was on materials for display applications, the unique properties of fluorinated liquid crystals are now being explored in other advanced technologies, including photonics, sensors, and smart windows. The foundational understanding of structure-property relationships established during the discovery of these remarkable monomers will undoubtedly continue to guide the design of new and innovative functional materials for decades to come.

References

Environmental persistence and bioaccumulation of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Persistence and Bioaccumulation of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

Introduction

This compound, hereafter referred to as EDPrB, is a fluorinated liquid crystal monomer (FLCM) used in the manufacturing of liquid crystal displays (LCDs).[1][2] As with many FLCMs, EDPrB is considered an emerging environmental contaminant due to its potential persistence, bioaccumulation, and toxicity.[1][3] The widespread use of LCDs has led to increasing concern over the release of these compounds into the environment and their subsequent impact on ecosystems and human health.

This technical guide provides a comprehensive overview of the current scientific understanding of EDPrB's environmental persistence and bioaccumulation. It summarizes key experimental findings, details the methodologies used in pivotal studies, and presents logical and metabolic pathways through structured visualizations. The content is intended for researchers, environmental scientists, and professionals in drug and chemical development.

Physicochemical Properties and Environmental Fate

The environmental behavior of a chemical is largely governed by its physicochemical properties. While specific quantitative data such as the octanol-water partition coefficient (Kow) for EDPrB are not detailed in the provided search results, its chemical structure—comprising a fluorinated benzene ring, an ethoxy group, and a propylcyclohexyl group—suggests a high degree of lipophilicity. Highly lipophilic compounds tend to partition from water into organic matrices like sediment and biota, which is a key driver for bioaccumulation.[4][5]

Fluorinated aromatic compounds are known for their chemical stability and resistance to degradation, which contributes to their environmental persistence.[6][7] The detoxification processes for similar FLCMs have been shown to include carbon bond cleavage and benzene ring opening, but these can be slow.[6] Halomethoxybenzenes, a related class of compounds, are known to be pervasive and capable of long-range transport in the environment.[8][9]

Bioaccumulation and Metabolism

Studies have confirmed that EDPrB is bioaccumulative and undergoes metabolic transformation. As an FLCM, it has been identified as a persistent, bioaccumulative, and toxic (PBT) substance.[1][2]

Evidence of Bioaccumulation

Research using adult zebrafish (Danio rerio) demonstrated that EDPrB accumulates in the liver, causing significant hepatotoxicity even at environmentally relevant concentrations.[1][2] Long-term exposure (21 days) to concentrations as low as 1 µg/L led to observable adverse effects, indicating the compound is readily taken up and retained by aquatic organisms.[1][2]

Metabolic Pathways

The biotransformation of EDPrB has been investigated in vitro using liver microsomes from various species, including humans, rats, and several fish species.[3] These studies identified the primary metabolic pathways. A total of 20 distinct, species-dependent metabolites were identified.[3] The major transformation reactions are summarized in Table 1.[3]

Table 1: Primary Metabolic Pathways of EDPrB Identified in vitro

Metabolic Reaction Description
Dealkylation Removal of the ethoxy group or propyl group from the molecule.
H-abstraction Removal of a hydrogen atom, creating a radical for further reaction.

| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule, typically on the cyclohexyl or benzene ring. |

Source: Adapted from Sci Total Environ. 2023 Feb 20:860:160448.[3]

Toxicity modeling of the identified metabolites suggests that biotransformation does not necessarily lead to detoxification. According to the Ecological Structure Activity Relationships (ECOSAR) model, 17 of the metabolites are classified as toxic, with several exhibiting aquatic toxicity equal to or greater than the parent EDPrB compound.[3]

cluster_0 Metabolic Transformation of EDPrB parent 1-Ethoxy-2,3-difluoro-4- (trans-4-propylcyclohexyl)benzene (EDPrB) path1 Dealkylation parent->path1 path2 Hydroxylation parent->path2 path3 H-abstraction parent->path3 metabolites 20 Species-Dependent Metabolites path1->metabolites path2->metabolites path3->metabolites toxicity 17 Metabolites Predicted as Toxic (ECOSAR) metabolites->toxicity Toxicity Prediction

Caption: Primary metabolic pathways of EDPrB leading to the formation of numerous, often more toxic, metabolites.

Ecotoxicological Effects

Exposure to EDPrB has been shown to induce significant toxicological effects in aquatic organisms. The primary target organ identified in studies is the liver.

Hepatotoxicity in Zebrafish

A key study exposed adult zebrafish to EDPrB at concentrations of 1, 10, and 100 µg/L for 21 days.[1][2] The observed effects are summarized in Table 2.

Table 2: Summary of Hepatotoxic Effects of EDPrB in Adult Zebrafish

Effect Category Specific Observations
Morphology & Biomarkers Morphological abnormalities in the liver, elevated transaminase activities, inhibited antioxidant levels.
Lipid Metabolism Disruption of lipid metabolism, with total cholesterol and triglyceride content reduced by up to 2.3- and 1.82-fold, respectively.
Gene Expression Dysregulation of genes involved in lipid/glucose metabolism and protein processing (e.g., fasn, acaca, xbp1).

| Cellular Stress & Apoptosis | Induction of endoplasmic reticulum (ER) stress via the PERK-eIF2α signaling pathway; involvement of the P53-Bax/Bcl2 apoptosis pathway. |

Source: Adapted from J Hazard Mater. 2025 Mar 15:486:136858.[1][2]

Molecular simulations confirmed a strong binding affinity between EDPrB and proteins involved in lipid metabolism and stress response, providing a mechanistic basis for the observed toxicity.[1]

cluster_1 Zebrafish Hepatotoxicity Experimental Workflow start Acclimation of Adult Zebrafish exposure 21-Day Aqueous Exposure to EDPrB (0, 1, 10, 100 µg/L) start->exposure sampling Liver Tissue Sampling exposure->sampling analysis_start Multi-Level Analysis sampling->analysis_start morph Histopathology & Biomarker Assays (Transaminases) analysis_start->morph lipid Lipid Content Analysis (Cholesterol, Triglycerides) analysis_start->lipid transcript Transcriptomic Analysis (RNA-Seq) analysis_start->transcript mol_sim Molecular Docking Simulation analysis_start->mol_sim

Caption: Workflow for the zebrafish study investigating EDPrB-induced hepatotoxicity.

Standardized Experimental Protocols

The assessment of a chemical's environmental persistence and bioaccumulation potential is guided by internationally accepted protocols, primarily the OECD Guidelines for the Testing of Chemicals.[10][11] These guidelines ensure that data is reliable and comparable across laboratories.

Persistence (Degradation) Studies

To quantitatively determine persistence, a series of tests for biotic and abiotic degradation would be performed.

  • Ready Biodegradability (e.g., OECD 301): A screening test to determine if a substance is likely to degrade rapidly in the environment. Given the stability of FLCMs, EDPrB would likely not be readily biodegradable.

  • Simulation Testing for Biodegradation in Water, Soil, and Sediment (e.g., OECD 308, 309): These tests provide degradation half-lives under more environmentally realistic conditions.

  • Hydrolysis as a Function of pH (OECD 111): Assesses the abiotic degradation potential in water.

  • Phototransformation in Water/Air (e.g., OECD 316): Evaluates degradation due to sunlight. Recent studies show that UV photolysis can be a degradation pathway for some FLCMs.[12]

Bioaccumulation Studies
  • Partition Coefficient (n-octanol/water) (OECD 107, 117): Measures the Kow, a key indicator of bioaccumulation potential. A high log Kow value (>5) suggests a significant potential for a substance to bioaccumulate.[13]

  • Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): This is the definitive test for determining a chemical's Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF). An organism (typically fish) is exposed to the chemical in water and/or through diet. The concentration of the chemical in the organism's tissues is measured over time during an uptake phase and a depuration (clearance) phase. The BCF is calculated as the ratio of the chemical concentration in the fish to the concentration in the water at steady state.

Protocol for Zebrafish Hepatotoxicity Study

The in vivo study on EDPrB followed a protocol consistent with established ecotoxicological methods.[1][2]

  • Test Organism: Adult zebrafish (Danio rerio) were used, a standard model organism in toxicity testing.

  • Acclimation: Fish were acclimated to laboratory conditions prior to the experiment.

  • Exposure: A semi-static exposure system was used for 21 days. Test solutions (control and EDPrB at 1, 10, and 100 µg/L) were renewed periodically to maintain target concentrations.

  • Sample Collection: At the end of the exposure period, fish were euthanized, and liver tissues were dissected for various analyses.

  • Biochemical Assays: Liver homogenates were used to measure the activity of enzymes like transaminases and levels of antioxidants.

  • Lipid Analysis: Total cholesterol and triglyceride levels in the liver were quantified using commercial assay kits.

  • Transcriptomic Analysis: RNA was extracted from liver tissue, followed by library preparation and sequencing (RNA-Seq) to identify differentially expressed genes and affected signaling pathways.

Conclusion

This compound (EDPrB) is a bioaccumulative and persistent fluorinated liquid crystal monomer. Experimental evidence confirms its uptake and accumulation in the liver of aquatic organisms, where it induces significant toxicity by disrupting metabolic processes and activating cellular stress and apoptosis pathways. While EDPrB undergoes metabolic transformation, its metabolites are often as toxic or more toxic than the parent compound, indicating that biotransformation is not an effective detoxification route. The structural characteristics of EDPrB—a stable fluoroaromatic core and lipophilic moieties—suggest it is likely to persist in the environment, warranting further investigation into its long-term ecological risks.

References

Unidentified Compound: The Toxicological Profile of EDPrB Remains Undocumented

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific and toxicological literature reveals a significant lack of data on a substance referred to as "EDPrB" or "ethyl-delta-9-tetrahydrocannabinol-propanoate-butanoate." As of this writing, no toxicological profile, health risk assessment, or established experimental protocols associated with this specific compound are available in the public domain. This prevents the creation of an in-depth technical guide as requested.

Searches for "EDPrB" and its expanded chemical name across multiple scientific databases did not yield any relevant studies on its toxicological effects, such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), or LOAEL (Lowest-Observed-Adverse-Effect Level). Furthermore, there is no information regarding its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for understanding the potential health risks of any chemical substance.

While the provided name contains "ethyl-delta-9-tetrahydrocannabinol," a known derivative of Δ⁹-tetrahydrocannabinol (THC), the principal psychoactive constituent of cannabis, the full chemical name "ethyl-delta-9-tetrahydrocannabinol-propanoate-butanoate" does not correspond to a recognized chemical structure in standard chemical databases like PubChem. The name appears to be a non-standard or potentially erroneous chemical nomenclature. A search for "ethyl-delta-9-tetrahydrocannabinol" does identify a compound in the PubChem database, but no associated toxicological studies were found[1].

Without primary research data, it is impossible to fulfill the core requirements of generating quantitative data tables, detailing experimental protocols, or creating diagrams of signaling pathways. The development of a toxicological profile is contingent on the availability of peer-reviewed studies that investigate the substance's effects in biological systems.

For researchers, scientists, and drug development professionals interested in the toxicological profile of novel cannabinoid derivatives, the absence of data on "EDPrB" underscores the need for foundational research. Any investigation into a new chemical entity would need to begin with basic in vitro and in vivo studies to characterize its potential toxicity.

References

In Vitro Metabolic Pathways of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro metabolic pathways of the fluorinated liquid-crystal monomer, 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (EDPrB). This compound is of growing interest due to its prevalence in environmental and human samples.[1] Understanding its biotransformation is crucial for assessing its potential toxicological impact.

The primary metabolic routes for EDPrB in vitro have been identified as dealkylation, H-abstraction, and hydroxylation, leading to the formation of numerous species-dependent metabolites.[1] In a key study, a total of 20 metabolites were identified when EDPrB was incubated with liver microsomes from humans, rats, pigs, and several fish species.[1] The identification of these metabolites was carried out using advanced analytical techniques such as gas and liquid chromatography-high resolution mass spectrometry.[1] Notably, half of the metabolites identified in vitro were also detected in in vivo studies with Sprague-Dawley rats, underscoring the relevance of these in vitro models.[1]

Core Metabolic Reactions

The metabolism of this compound is primarily governed by Phase I reactions. The following diagram illustrates the principal metabolic transformations observed in vitro.

cluster_0 Parent Compound cluster_1 Primary Metabolic Pathways cluster_2 Resulting Metabolites This compound This compound Dealkylation Dealkylation This compound->Dealkylation H-abstraction H-abstraction This compound->H-abstraction Hydroxylation Hydroxylation This compound->Hydroxylation O-deethylated metabolites O-deethylated metabolites Dealkylation->O-deethylated metabolites Dehydrogenated metabolites Dehydrogenated metabolites H-abstraction->Dehydrogenated metabolites Hydroxylated metabolites Hydroxylated metabolites Hydroxylation->Hydroxylated metabolites

Figure 1: Primary metabolic pathways of this compound.

Experimental Protocols

The following section details a representative methodology for the in vitro metabolism of this compound using liver microsomes. This protocol is based on established practices for such assays.

Materials and Reagents
  • Test Compound: this compound (EDPrB)

  • Liver Microsomes: Pooled human, rat, or other species of interest

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Buffer: Potassium phosphate buffer (pH 7.4)

  • Quenching Solution: Acetonitrile or other suitable organic solvent

  • Internal Standard: A structurally similar compound not present in the biological matrix.

Incubation Procedure
  • Preparation: A stock solution of EDPrB is prepared in a suitable organic solvent (e.g., DMSO or acetonitrile) and then diluted in the incubation buffer to the desired final concentrations.

  • Pre-incubation: Liver microsomes are pre-warmed in the phosphate buffer at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system to the microsome and substrate mixture.

  • Incubation: The reaction mixture is incubated at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Termination of Reaction: At each time point, the reaction is terminated by adding an equal volume of cold quenching solution containing the internal standard.

  • Protein Precipitation: The terminated reaction mixtures are centrifuged to precipitate the microsomal proteins.

  • Sample Analysis: The supernatant is collected for analysis by LC-HRMS and/or GC-HRMS for metabolite identification and quantification.

Analytical Methodology
  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Used for the separation and identification of polar metabolites. A C18 column is typically used with a gradient elution of water and acetonitrile/methanol containing a small amount of formic acid.

  • Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS): Employed for the analysis of more volatile or derivatized metabolites.

  • Metabolite Identification: The structures of potential metabolites are elucidated based on their accurate mass measurements, fragmentation patterns (MS/MS spectra), and chromatographic retention times.

The following diagram outlines a typical experimental workflow for an in vitro metabolism study.

cluster_0 Preparation cluster_1 Incubation cluster_2 Sample Processing cluster_3 Analysis Prepare stock solution of EDPrB Prepare stock solution of EDPrB Pre-incubate microsomes and EDPrB at 37°C Pre-incubate microsomes and EDPrB at 37°C Prepare stock solution of EDPrB->Pre-incubate microsomes and EDPrB at 37°C Prepare liver microsome suspension Prepare liver microsome suspension Prepare liver microsome suspension->Pre-incubate microsomes and EDPrB at 37°C Prepare NADPH regenerating system Prepare NADPH regenerating system Initiate reaction with NADPH Initiate reaction with NADPH Prepare NADPH regenerating system->Initiate reaction with NADPH Pre-incubate microsomes and EDPrB at 37°C->Initiate reaction with NADPH Incubate for defined time points Incubate for defined time points Initiate reaction with NADPH->Incubate for defined time points Terminate reaction with cold acetonitrile + Internal Standard Terminate reaction with cold acetonitrile + Internal Standard Incubate for defined time points->Terminate reaction with cold acetonitrile + Internal Standard Centrifuge to precipitate proteins Centrifuge to precipitate proteins Terminate reaction with cold acetonitrile + Internal Standard->Centrifuge to precipitate proteins Collect supernatant Collect supernatant Centrifuge to precipitate proteins->Collect supernatant LC-HRMS analysis LC-HRMS analysis Collect supernatant->LC-HRMS analysis GC-HRMS analysis GC-HRMS analysis Collect supernatant->GC-HRMS analysis Data processing and metabolite identification Data processing and metabolite identification LC-HRMS analysis->Data processing and metabolite identification GC-HRMS analysis->Data processing and metabolite identification

Figure 2: General experimental workflow for in vitro metabolism of EDPrB.

Quantitative Data Summary

While the primary study identified 20 metabolites, specific quantitative data on the rates of formation for each metabolite is not publicly available. The following tables present a representative structure for summarizing such quantitative data. The values provided are hypothetical and for illustrative purposes only.

Table 1: Representative Metabolic Stability of this compound in Liver Microsomes

SpeciesMicrosomal Protein (mg/mL)Substrate Conc. (µM)Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Human0.5145.815.1
Rat0.5128.324.5
Pig0.5135.119.7
Cyprinus carpio0.5162.511.1

Table 2: Representative Profile of Major Metabolites Formed in Human Liver Microsomes

Metabolite IDProposed Biotransformationm/z [M-H]-Retention Time (min)Peak Area (% of Total Metabolites)
M1O-deethylation281.14828.235.6
M2Hydroxylation (cyclohexyl ring)325.17459.522.1
M3Hydroxylation (propyl chain)325.17459.815.4
M4H-abstraction (dehydrogenation)307.163610.58.9
M5Di-hydroxylation341.16947.95.3
M6-M20VariousVariesVaries12.7

Disclaimer: The quantitative data presented in Tables 1 and 2 are representative examples and are not derived from the published study on the metabolism of this compound. This information is provided to illustrate how such data would be presented.

References

Technical Guide: Solubility Profile of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of the liquid crystal monomer 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. Due to the limited availability of specific quantitative solubility data in public literature, this guide synthesizes qualitative information based on the compound's chemical structure and data from structurally similar molecules. It also outlines a comprehensive experimental protocol for determining the precise solubility of this compound in common laboratory solvents. This document is intended to serve as a valuable resource for researchers and professionals in materials science and drug development who are handling this or similar fluorinated organic compounds.

Introduction

This compound is a fluorinated liquid crystal monomer (LCM) with the chemical formula C₁₇H₂₄F₂O.[1][2] Its molecular structure, featuring a difluorobenzene ring coupled with a propylcyclohexyl group and an ethoxy chain, imparts properties that are highly desirable in the manufacturing of liquid crystal displays (LCDs).[3] The inclusion of fluorine atoms is a key structural feature, significantly influencing the compound's physical properties such as dielectric anisotropy, optical anisotropy, and viscosity.[4][5] Understanding the solubility of this compound is critical for its application in manufacturing processes, as well as for toxicological and environmental impact studies.[6][7]

Predicted Solubility in Common Laboratory Solvents

A structurally similar, larger fluorinated liquid crystal, "Benzene, 1-Ethoxy-2,3-Difluoro-4-[[(Trans,Trans)-4'-Propyl[1,1'-Bicyclohexyl]-4-Yl]Methoxy]-", is reported to be soluble in common organic solvents such as chloroform, dichloromethane, and toluene, while being insoluble in water.[8] It is therefore highly probable that this compound exhibits a similar solubility profile.

Table 1: Predicted Qualitative Solubility of this compound

SolventChemical FormulaSolvent TypePredicted Solubility
Non-Polar Solvents
HexaneC₆H₁₄Aliphatic HydrocarbonLikely Soluble
TolueneC₇H₈Aromatic HydrocarbonLikely Soluble
Polar Aprotic Solvents
Dichloromethane (DCM)CH₂Cl₂Halogenated HydrocarbonLikely Soluble
ChloroformCHCl₃Halogenated HydrocarbonLikely Soluble
AcetoneC₃H₆OKetoneLikely Soluble
Ethyl AcetateC₄H₈O₂EsterLikely Soluble
Polar Protic Solvents
EthanolC₂H₅OHAlcoholLikely Soluble
MethanolCH₃OHAlcoholLikely Soluble
WaterH₂OInorganicPredicted Insoluble

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general guideline for determining the solubility of a liquid compound like this compound in various solvents at a controlled temperature.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Vials with screw caps

  • Calibrated temperature-controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation.

  • Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solute is necessary to ensure a saturated solution.

  • Addition of Solvent: Accurately add a known volume or mass of the selected solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The shaking facilitates the dissolution process.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let any undissolved material settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Immediately filter the solution using a syringe filter to remove any suspended microparticles. This step is crucial to prevent artificially high solubility readings.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis: Analyze the diluted samples using a pre-calibrated HPLC or GC method to determine the precise concentration of this compound.

  • Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow prep Preparation of Materials (Solute and Solvents) add_solute Add Excess Solute to Vials prep->add_solute add_solvent Add Known Volume of Solvent add_solute->add_solvent equilibrate Equilibrate at Controlled Temperature (e.g., 24-48h with shaking) add_solvent->equilibrate settle Allow Undissolved Solute to Settle equilibrate->settle withdraw_filter Withdraw and Filter Supernatant settle->withdraw_filter dilute Dilute Filtered Sample withdraw_filter->dilute analyze Quantitative Analysis (HPLC or GC) dilute->analyze calculate Calculate Solubility (e.g., g/100mL) analyze->calculate

Caption: Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound remains to be precisely determined and published, its molecular structure strongly suggests good solubility in a wide array of common organic laboratory solvents and poor solubility in water. For applications requiring exact solubility values, the provided experimental protocol offers a robust methodology for their determination. This guide serves as a foundational resource for scientists and professionals, enabling informed decisions in the handling and application of this and similar fluorinated liquid crystal monomers.

References

In-Depth Technical Guide: Thermal and Chemical Stability of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is a fluorinated liquid crystal monomer crucial in the formulation of liquid crystal displays (LCDs) and other advanced optical materials. Its molecular structure, featuring a difluorinated benzene ring coupled with a propylcyclohexyl group, imparts desirable mesomorphic properties. This technical guide provides a comprehensive overview of the thermal and chemical stability of this compound, drawing upon available data and established principles for analogous fluorinated liquid crystals. Due to the proprietary nature of specific data for individual liquid crystal components, this guide also outlines the standard experimental protocols for evaluating thermal and chemical stability in this class of materials.

Introduction

The performance and longevity of liquid crystal devices are intrinsically linked to the stability of their constituent liquid crystal monomers. For this compound, its stability under thermal and chemical stress is a critical parameter influencing device lifetime, operational range, and reliability. The presence of fluorine atoms in the molecule is known to enhance stability due to the high bond energy of the C-F bond. This guide will delve into the known characteristics of this compound and the methodologies used to qualify its stability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₇H₂₄F₂O[PubChem CID: 19103501]
Molecular Weight 282.37 g/mol [PubChem CID: 19103501]
Appearance White to light yellow powder or crystals[Commercial Supplier Data]
CAS Number 174350-05-1[Commercial Supplier Data]

Thermal Stability

Fluorinated liquid crystals are generally recognized for their high thermal stability, a critical attribute for applications in devices that may experience significant temperature fluctuations. While specific decomposition temperatures for this compound are not publicly available, the stability is expected to be high due to the strong carbon-fluorine bonds.

Expected Thermal Behavior

The thermal decomposition of fluorinated organic compounds typically occurs at elevated temperatures. The process can involve the scission of alkyl chains and the eventual breakdown of the aromatic core. The presence of the difluoro-substitution on the benzene ring is anticipated to increase the thermal stability compared to its non-fluorinated counterparts.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the standard method for determining the thermal stability of a material.

Objective: To determine the decomposition temperature of this compound.

Methodology:

  • A small sample (typically 5-10 mg) of the compound is placed in a TGA crucible.

  • The crucible is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature (Td) is typically reported as the temperature at which a 5% weight loss occurs.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_results Data Analysis Sample Weigh 5-10 mg of 1-Ethoxy-2,3-difluoro-4- (trans-4-propylcyclohexyl)benzene Crucible Place sample in TGA crucible Sample->Crucible Load Load crucible into TGA furnace Crucible->Load Heat Heat at constant rate (e.g., 10 °C/min) in N₂ or Air Load->Heat Monitor Continuously monitor sample mass vs. temperature Heat->Monitor Plot Plot Mass (%) vs. Temperature (°C) Monitor->Plot DetermineTd Determine Td (5% weight loss) Plot->DetermineTd

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to determine the phase transition temperatures of liquid crystals, such as the nematic-to-isotropic transition temperature (TNI). A high and stable TNI is often desirable for a wide operational temperature range of a device.

Objective: To determine the phase transition temperatures of the compound.

Methodology:

  • A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan.

  • An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The cell is heated and cooled at a controlled rate (e.g., 5-10 °C/min).

  • The heat flow to the sample relative to the reference is measured as a function of temperature.

  • Phase transitions are identified as endothermic or exothermic peaks in the DSC thermogram.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_results Data Analysis Sample Weigh 2-5 mg of 1-Ethoxy-2,3-difluoro-4- (trans-4-propylcyclohexyl)benzene Seal Hermetically seal in DSC pan Sample->Seal Load Load sample and reference pans Seal->Load Cycle Heat and cool at controlled rate (e.g., 5-10 °C/min) Load->Cycle Measure Measure differential heat flow Cycle->Measure Plot Plot Heat Flow vs. Temperature Measure->Plot Identify Identify phase transition peaks (TNI) Plot->Identify

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Chemical Stability

The chemical stability of liquid crystals is crucial for preventing degradation due to exposure to UV light, humidity, and interaction with other device components. Fluorinated liquid crystals generally exhibit good chemical resistance.

Expected Chemical Behavior

This compound is expected to be resistant to hydrolysis and oxidation under normal operating conditions. The electron-withdrawing nature of the fluorine atoms can help protect the aromatic ring from electrophilic attack. However, prolonged exposure to high-energy UV radiation could potentially lead to bond cleavage and the formation of radical species, which can degrade the liquid crystal material.

Experimental Protocol: Accelerated Stability Testing

Accelerated stability testing is performed to predict the long-term chemical stability of the liquid crystal under various stress conditions.

Objective: To assess the degradation of the compound under heat, light, and humidity.

Methodology:

  • Samples of the liquid crystal are placed in controlled environment chambers.

  • Stress conditions are applied, such as:

    • Thermal Stress: Elevated temperatures (e.g., 85°C, 100°C).

    • Photostability: Exposure to a defined UV light source (e.g., xenon lamp).

    • Humidity Stress: High relative humidity (e.g., 85% RH) at an elevated temperature.

  • Samples are withdrawn at specific time points.

  • The purity of the samples is analyzed using High-Performance Liquid Chromatography (HPLC).

  • A degradation curve is plotted to determine the rate of degradation.

Stability_Testing_Workflow cluster_stress Accelerated Stress Conditions cluster_analysis Analysis start Prepare samples of 1-Ethoxy-2,3-difluoro-4- (trans-4-propylcyclohexyl)benzene Thermal Thermal Stress (e.g., 85°C) start->Thermal Photo Photostability (UV Exposure) start->Photo Humidity Humidity Stress (e.g., 85% RH) start->Humidity Withdraw Withdraw samples at time intervals Thermal->Withdraw Photo->Withdraw Humidity->Withdraw HPLC Analyze purity by HPLC Withdraw->HPLC end Plot degradation curve and assess stability HPLC->end

Caption: Workflow for accelerated chemical stability testing.

Conclusion

This compound, as a fluorinated liquid crystal monomer, is expected to exhibit high thermal and chemical stability, which are prerequisites for its application in high-performance liquid crystal displays. While specific, publicly available quantitative data on its stability is limited, the general properties of fluorinated liquid crystals and the standard analytical methods described in this guide provide a strong framework for its evaluation. The detailed experimental protocols for TGA, DSC, and accelerated stability testing serve as a comprehensive guide for researchers and professionals involved in the characterization and quality control of this and similar liquid crystal materials. Further research and publication of specific stability data would be beneficial for the broader scientific community.

The Role of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene in Advanced Materials Science: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is a fluorinated liquid crystal monomer that holds significance in the field of materials science, particularly in the development of liquid crystal displays (LCDs) and other electro-optic devices. Its unique molecular architecture, characterized by a combination of a flexible propylcyclohexyl group, a rigid difluorinated benzene core, and an ethoxy terminal group, imparts desirable physical and chemical properties. This technical guide provides an in-depth overview of the known applications, synthesis, and key characteristics of this compound, with a focus on its role in materials science. While specific quantitative data from open literature is limited, this paper extrapolates its expected properties based on the well-established structure-property relationships of analogous fluorinated liquid crystals.

Introduction

The relentless pursuit of higher-performance display technologies has driven extensive research into novel liquid crystalline materials. Among these, fluorinated liquid crystals have emerged as a critical class of compounds due to their advantageous properties, including high thermal and chemical stability, low viscosity, and tunable dielectric anisotropy. This compound, with its CAS number 174350-05-1 and molecular formula C₁₇H₂₄F₂O, is a representative example of such a monomer.[1] The strategic placement of fluorine atoms on the benzene ring significantly influences the molecule's dipole moment and, consequently, its electro-optical behavior. This compound is primarily utilized as a component in liquid crystal mixtures to optimize the performance of display devices.

Physicochemical Properties and Expected Performance

While specific, publicly available quantitative data for this compound is scarce, its properties can be inferred from the behavior of structurally similar fluorinated liquid crystals containing a cyclohexylbenzene core.

Table 1: Predicted Physicochemical and Electro-Optical Properties

PropertyPredicted Value/CharacteristicRationale based on Structural Analogs
Molecular Weight 282.37 g/mol [1]Calculated from the molecular formula.
Phase Behavior Likely to exhibit a nematic liquid crystal phase. The clearing point (N-I transition) is expected to be in a range suitable for device applications.The combination of a rigid core and flexible tail is characteristic of calamitic liquid crystals that form nematic phases.
Dielectric Anisotropy (Δε) Expected to be moderately to highly negative.The two fluorine atoms on the benzene ring create a strong lateral dipole moment, perpendicular to the long molecular axis, which is a hallmark of negative dielectric anisotropy materials.
Birefringence (Δn) Expected to be in the low to moderate range.The presence of a saturated cyclohexyl ring generally leads to lower birefringence compared to fully aromatic systems.
Viscosity (γ₁) Expected to be relatively low.Fluorination and the presence of an ethoxy group can contribute to lower intermolecular interactions, resulting in reduced viscosity and faster switching times in displays.
Thermal and Chemical Stability High.The carbon-fluorine bond is exceptionally strong, imparting enhanced stability against thermal degradation and chemical reactions.

Synthesis and Experimental Protocols

Generalized Synthetic Pathway

A likely synthetic approach would involve the coupling of a Grignard reagent derived from a brominated trans-4-propylcyclohexylbenzene with a suitably substituted difluorobenzene derivative, followed by etherification.

Synthetic Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis A 1-Bromo-4-(trans-4-propylcyclohexyl)benzene C Grignard Reagent Formation A->C Mg, THF B 1,2-Difluoro-3-methoxy-4-iodobenzene D Suzuki or Kumada Coupling B->D Pd catalyst C->D E Demethylation D->E BBr3 or HBr F Williamson Ether Synthesis E->F Ethyl iodide, K2CO3 G 1-Ethoxy-2,3-difluoro-4- (trans-4-propylcyclohexyl)benzene F->G Application Pathway cluster_0 Molecular Properties cluster_1 Material Formulation cluster_2 Device Application Structure Molecular Structure (Difluoro, Cyclohexyl, Ethoxy) Properties Negative Dielectric Anisotropy Low Viscosity High Stability Structure->Properties Mixture Liquid Crystal Mixture Component Properties->Mixture Device Vertical Alignment (VA) LCDs Mixture->Device Performance Fast Response Times High Contrast Ratio Low Power Consumption Device->Performance

References

Methodological & Application

Application Note and Protocol: Synthesis of High-Purity 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is a fluorinated liquid crystal monomer.[1][2][3] Its synthesis requires the strategic coupling of a substituted difluorobenzene moiety with a propylcyclohexyl group. This document outlines a detailed protocol for the synthesis of high-purity this compound, leveraging a Suzuki-Miyaura cross-coupling reaction. This method is advantageous due to its high tolerance for various functional groups and generally mild reaction conditions.[4][5][6][7] The protocol is divided into the synthesis of key intermediates followed by the final coupling and purification steps.

Overall Reaction Scheme

The synthesis is accomplished in two main stages: the preparation of the boronic acid intermediate and its subsequent Suzuki-Miyaura coupling with a brominated aromatic precursor.

Stage 1: Synthesis of trans-4-Propylcyclohexylboronic Acid

Stage 2: Synthesis of 1-Ethoxy-2,3-difluoro-4-bromobenzene

Stage 3: Suzuki-Miyaura Coupling

Data Presentation

Table 1: Reagents and Expected Yields for the Synthesis of this compound

StepReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassExpected Yield (%)
1a trans-1-Bromo-4-propylcyclohexane205.145010.26 g-
Magnesium turnings24.31601.46 g-
Triisopropyl borate188.086013.9 mL-
Producttrans-4-Propylcyclohexylboronic acid170.06--75
1b 3,4-Difluorobromobenzene192.99509.65 g-
Diethyl ether74.12-100 mL-
n-Butyllithium (2.5 M in hexanes)64.065522 mL-
Iodoethane155.97605.2 mL-
Product1-Ethoxy-2,3-difluoro-4-bromobenzene251.05--80
2 trans-4-Propylcyclohexylboronic acid170.06406.80 g-
1-Ethoxy-2,3-difluoro-4-bromobenzene251.05358.79 g-
Pd(PPh₃)₄1155.560.70.81 g-
K₂CO₃138.21709.67 g-
Final ProductThis compound282.37--85

Experimental Protocols

Stage 1: Synthesis of trans-4-Propylcyclohexylboronic Acid

1. Preparation of trans-4-Propylcyclohexylmagnesium Bromide (Grignard Reagent)

  • To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.46 g, 60 mmol).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of trans-1-bromo-4-propylcyclohexane (10.26 g, 50 mmol) in 50 mL of anhydrous diethyl ether.

  • Add a small portion of the bromide solution to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.[8]

  • Once the reaction starts, add the remaining bromide solution dropwise to maintain a steady reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

2. Formation of trans-4-Propylcyclohexylboronic Acid

  • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve triisopropyl borate (13.9 mL, 60 mmol) in 50 mL of anhydrous diethyl ether and cool to -78 °C.

  • Slowly add the Grignard reagent solution to the triisopropyl borate solution via a cannula while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction by slowly adding 50 mL of 2 M HCl at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a mixture of hexanes and ethyl acetate to yield pure trans-4-propylcyclohexylboronic acid.

Stage 2: Synthesis of 1-Ethoxy-2,3-difluoro-4-bromobenzene

This is a representative procedure as multiple synthetic routes exist.

1. Synthesis of 1-Ethoxy-2,3-difluoro-4-bromobenzene

  • To a solution of 3,4-difluorobromobenzene (9.65 g, 50 mmol) in anhydrous diethyl ether (100 mL) at -78 °C under a nitrogen atmosphere, add n-butyllithium (2.5 M in hexanes, 22 mL, 55 mmol) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add iodoethane (5.2 mL, 60 mmol) dropwise at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain 1-ethoxy-2,3-difluoro-4-bromobenzene.

Stage 3: Suzuki-Miyaura Coupling

1. Synthesis of this compound

  • In a 250 mL round-bottom flask, combine trans-4-propylcyclohexylboronic acid (6.80 g, 40 mmol), 1-ethoxy-2,3-difluoro-4-bromobenzene (8.79 g, 35 mmol), and potassium carbonate (9.67 g, 70 mmol).

  • Add a solvent mixture of toluene (100 mL), ethanol (25 mL), and water (25 mL).

  • Degas the mixture by bubbling nitrogen through it for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.81 g, 0.7 mmol) to the mixture.[4]

  • Heat the reaction mixture to 80 °C and stir overnight under a nitrogen atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate (100 mL).

  • Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford high-purity this compound.

Mandatory Visualization

Synthesis Workflow

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_coupling Suzuki-Miyaura Coupling A trans-1-Bromo-4-propylcyclohexane C Grignard Reagent Formation A->C B Magnesium B->C D trans-4-Propylcyclohexylmagnesium bromide C->D F Boronic Acid Formation D->F E Triisopropyl borate E->F G trans-4-Propylcyclohexylboronic Acid F->G L Suzuki Coupling G->L H 3,4-Difluorobromobenzene J Ethoxylation H->J I n-BuLi, Iodoethane I->J K 1-Ethoxy-2,3-difluoro-4-bromobenzene J->K K->L M Crude Product L->M N Purification (Column Chromatography) M->N O High-Purity Final Product N->O

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene in Liquid Crystal Display Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is a fluorinated liquid crystal monomer with potential applications in the fabrication of liquid crystal displays (LCDs). Its molecular structure, featuring a difluorobenzene core, an ethoxy terminal group, and a propylcyclohexyl moiety, suggests properties conducive to formulating liquid crystal mixtures with specific electro-optical characteristics. The presence of fluorine atoms is a key design element in modern liquid crystal materials, as it can significantly influence properties such as dielectric anisotropy, birefringence, and viscosity.

Physicochemical Properties and Expected Role in LCDs

The performance of a liquid crystal display is heavily dependent on the physical properties of the liquid crystal mixture. For this compound, the following properties are critical for its application in LCDs:

  • Dielectric Anisotropy (Δε): The difluoro-substitution on the benzene ring is expected to induce a significant dipole moment, likely resulting in a negative dielectric anisotropy (Δε < 0). Liquid crystals with negative Δε are essential for display modes such as Vertical Alignment (VA) and In-Plane Switching (IPS). In a VA-LCD, the liquid crystal molecules align perpendicularly to the substrates in the off-state and tilt in the presence of an electric field, allowing light to pass.

  • Birefringence (Δn): The birefringence, or optical anisotropy, is a measure of the difference between the extraordinary (ne) and ordinary (no) refractive indices. The value of Δn, in conjunction with the cell gap, determines the phase retardation of the display. The rigid core structure of this molecule suggests a moderate to high birefringence.

  • Clearing Point (T_NI): The clearing point is the temperature at which the material transitions from the nematic liquid crystal phase to an isotropic liquid. A high clearing point is desirable for a wide operating temperature range of the display.

  • Rotational Viscosity (γ₁): Rotational viscosity influences the switching speed of the liquid crystal molecules in response to an electric field. Lower viscosity generally leads to faster response times, which is crucial for reducing motion blur in video content. The introduction of fluorine can sometimes increase viscosity, so careful formulation with other low-viscosity components is necessary.

Data Presentation

Due to the lack of specific experimental data for this compound, the following table provides estimated values based on the properties of structurally similar 2,3-difluorophenyl liquid crystal compounds. These values should be considered as a starting point for experimental formulation and characterization.

PropertyEstimated ValueSignificance in LCDs
Dielectric Anisotropy (Δε) Negative (e.g., -2 to -5)Essential for VA and IPS display modes.
Birefringence (Δn) at 589 nm0.10 - 0.15Determines the optical path difference and affects display brightness and color.
Clearing Point (T_NI) > 70 °CDefines the upper limit of the device's operating temperature.
Rotational Viscosity (γ₁) ModerateAffects the switching speed (response time) of the display.

Experimental Protocols

Protocol 1: Formulation of a Liquid Crystal Mixture

This protocol outlines a general procedure for preparing a liquid crystal mixture for a VA-LCD, incorporating this compound as a component.

Materials:

  • This compound

  • Host liquid crystal mixture with negative dielectric anisotropy (e.g., a mixture of other fluorinated phenylcyclohexanes)

  • Chiral dopant (if a twisted structure is required)

  • Glass vials

  • Precision balance

  • Magnetic stirrer and stir bars

  • Hot plate or oven

Procedure:

  • Component Selection: Based on the desired properties of the final mixture (e.g., clearing point, viscosity, dielectric anisotropy), select the host liquid crystal mixture and the concentration of this compound. A typical starting concentration could be 5-20% by weight.

  • Weighing: Accurately weigh the required amounts of each component into a clean glass vial.

  • Mixing: Add a small magnetic stir bar to the vial.

  • Heating and Stirring: Place the vial on a hot plate and heat it to a temperature slightly above the clearing point of all components to ensure they are in the isotropic phase. Stir the mixture gently until it becomes completely homogeneous.

  • Cooling: Slowly cool the mixture to room temperature while continuing to stir.

  • Degassing (Optional): For optimal performance, the mixture can be degassed under a vacuum to remove any dissolved air.

  • Storage: Store the final mixture in a tightly sealed, light-protected container.

Protocol 2: Fabrication of a Liquid Crystal Test Cell

This protocol describes the fabrication of a simple liquid crystal cell to evaluate the electro-optical properties of the formulated mixture.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Polyimide alignment layer solution (for vertical alignment)

  • Solvents for cleaning (e.g., acetone, isopropanol)

  • UV-curable sealant with spacer beads of a defined diameter (e.g., 4 µm)

  • The formulated liquid crystal mixture

  • UV light source

  • Spin coater

  • Hot plate

  • Rubbing machine (optional, for specific alignment types)

  • Vacuum chamber for filling

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating them in a sequence of deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.

  • Alignment Layer Coating: Spin-coat a thin layer of the vertical alignment polyimide onto the ITO surface of each substrate.

  • Baking: Bake the coated substrates on a hot plate or in an oven according to the polyimide manufacturer's instructions to cure the polymer.

  • Cell Assembly: Apply the UV-curable sealant containing spacer beads along the perimeter of one of the substrates. Place the second substrate on top, with the ITO-coated sides facing each other, creating a small gap for filling.

  • Curing: Expose the assembled cell to UV light to cure the sealant, forming a sealed cell with a precise gap defined by the spacer beads.

  • Liquid Crystal Filling: Place the empty cell and a small amount of the formulated liquid crystal mixture in a vacuum chamber. Evacuate the chamber and then use the pressure difference to fill the cell with the liquid crystal through the filling port via capillary action.

  • Sealing: Seal the filling port with a UV-curable sealant.

  • Characterization: The fabricated cell can now be used to measure the electro-optical properties of the liquid crystal mixture, such as threshold voltage, response time, and contrast ratio.

Mandatory Visualization

LCD_Fabrication_Workflow cluster_preparation Material & Substrate Preparation cluster_cell_fabrication Cell Fabrication cluster_filling_characterization Filling & Characterization LC_Formulation Liquid Crystal Mixture Formulation LC_Filling Liquid Crystal Filling (Vacuum) LC_Formulation->LC_Filling Substrate_Cleaning ITO Substrate Cleaning Alignment_Coating Alignment Layer (Polyimide) Coating Substrate_Cleaning->Alignment_Coating Baking Curing/Baking Alignment_Coating->Baking Cell_Assembly Cell Assembly (Sealant & Spacers) Baking->Cell_Assembly UV_Curing Sealant Curing Cell_Assembly->UV_Curing UV_Curing->LC_Filling Port_Sealing Filling Port Sealing LC_Filling->Port_Sealing Characterization Electro-Optical Characterization Port_Sealing->Characterization

Caption: Workflow for Liquid Crystal Display Cell Fabrication.

Conclusion

This compound is a promising candidate for inclusion in advanced liquid crystal mixtures, particularly for display modes requiring negative dielectric anisotropy. The protocols provided here offer a general framework for researchers to begin formulating and testing liquid crystal mixtures containing this compound. It is imperative that future work focuses on the precise experimental determination of its key physical properties to enable the rational design of high-performance liquid crystal displays.

Detecting an Emerging Contaminant: Analytical Methods for 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is a fluorinated aromatic compound, part of a class of chemicals known as liquid crystal monomers (LCMs). These substances are integral to the manufacturing of liquid crystal displays (LCDs) found in a vast array of electronic devices. The widespread production and disposal of these devices have led to the emergence of LCMs as environmental contaminants of concern. Their detection in various environmental matrices, including dust, water, and soil, necessitates the development of robust and sensitive analytical methods to understand their fate, transport, and potential risks to ecosystems and human health. This document provides a detailed overview of proposed analytical methodologies for the detection of this compound in environmental samples, designed for researchers, scientists, and professionals in drug development and environmental monitoring.

Based on its physicochemical properties—a molecular weight of 282.37 g/mol and a structure suggesting low water solubility and moderate volatility—both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are suitable for its analysis. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Data Presentation: Predicted Analytical Performance

The following table summarizes the anticipated quantitative data for the proposed analytical methods. These values are estimates based on performance metrics reported for structurally similar fluorinated liquid crystal monomers and should be validated through rigorous method development.

ParameterWater SamplesSoil/Sediment Samples
Limit of Detection (LOD) 0.1 - 1.0 ng/L0.05 - 0.5 µg/kg
Limit of Quantification (LOQ) 0.3 - 3.0 ng/L0.15 - 1.5 µg/kg
Recovery 80 - 115%75 - 110%
Precision (RSD) < 15%< 20%
Linear Range 0.5 - 100 ng/L0.25 - 50 µg/kg

Experimental Protocols

Protocol 1: Analysis of this compound in Water Samples by SPE and LC-MS/MS

This protocol details the extraction of the target analyte from water samples using solid-phase extraction (SPE) followed by instrumental analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials:

    • Water sample (1 L, collected in amber glass bottles)

    • SPE cartridges (e.g., Oasis HLB, 6 cc, 500 mg)

    • Methanol (HPLC grade)

    • Deionized water (HPLC grade)

    • Dichloromethane (HPLC grade)

    • Nitrogen gas for evaporation

    • SPE vacuum manifold

  • Procedure:

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry.

    • Sample Loading: Load the 1 L water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

    • Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any polar interferences.

    • Cartridge Drying: Dry the cartridge under vacuum for 30 minutes or until visibly dry.

    • Elution: Elute the retained analytes with 10 mL of dichloromethane into a clean collection tube.

    • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35°C.

    • Reconstitution: Add an appropriate internal standard and reconstitute the sample in 1 mL of the initial mobile phase for LC-MS/MS analysis.

2. Instrumental Analysis: LC-MS/MS

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

    • C18 analytical column (e.g., 2.1 mm x 100 mm, 2.6 µm)

  • LC Parameters:

    • Mobile Phase A: 5 mM Ammonium acetate in water

    • Mobile Phase B: Methanol

    • Gradient: Start with 60% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Gas Flow Rates: Optimized for the specific instrument

    • Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of a standard solution of this compound.

Protocol 2: Analysis of this compound in Soil and Sediment Samples by GC-MS

This protocol describes the extraction of the target analyte from solid matrices and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation: Ultrasonic Extraction and Clean-up

  • Materials:

    • Soil/sediment sample (10 g, freeze-dried and sieved)

    • Dichloromethane:Hexane (1:1, v/v)

    • Anhydrous sodium sulfate

    • Centrifuge and centrifuge tubes

    • Ultrasonic bath

    • Florisil solid-phase extraction (SPE) cartridges for clean-up

  • Procedure:

    • Extraction:

      • Weigh 10 g of the homogenized sample into a centrifuge tube.

      • Add 20 mL of dichloromethane:hexane (1:1).

      • Spike with a suitable internal standard.

      • Vortex for 1 minute and sonicate for 15 minutes in an ultrasonic bath.

      • Centrifuge at 3000 rpm for 10 minutes.

      • Decant the supernatant into a clean tube.

      • Repeat the extraction twice more with 20 mL of the solvent mixture.

      • Combine the extracts.

    • Drying and Concentration:

      • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

      • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

    • Clean-up (if necessary):

      • Condition a Florisil SPE cartridge with hexane.

      • Load the concentrated extract onto the cartridge.

      • Elute with a suitable solvent mixture (e.g., hexane with increasing proportions of dichloromethane) to separate the analyte from interferences.

      • Collect the fraction containing the target analyte and concentrate to a final volume of 1 mL.

2. Instrumental Analysis: GC-MS

  • Instrumentation:

    • Gas Chromatograph (GC) with a split/splitless injector

    • Mass Spectrometer (MS) with an electron ionization (EI) source

    • A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

  • GC Parameters:

    • Injector Temperature: 280°C

    • Injection Mode: Splitless

    • Oven Temperature Program: Start at 80°C (hold for 1 min), ramp to 200°C at 15°C/min, then ramp to 300°C at 10°C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the target analyte (to be determined from the mass spectrum of a standard).

Mandatory Visualization

experimental_workflow_water cluster_prep Sample Preparation (Water) cluster_analysis Instrumental Analysis sample 1L Water Sample load Load Sample sample->load condition Condition SPE (DCM, MeOH, H2O) condition->load wash Wash SPE (H2O) load->wash dry Dry SPE wash->dry elute Elute (Dichloromethane) dry->elute concentrate Concentrate elute->concentrate reconstitute Reconstitute concentrate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition & Processing lcms->data

Caption: Workflow for the analysis of this compound in water samples.

experimental_workflow_soil cluster_prep Sample Preparation (Soil/Sediment) cluster_analysis Instrumental Analysis sample 10g Soil Sample extract Ultrasonic Extraction (DCM:Hexane) sample->extract centrifuge Centrifuge extract->centrifuge concentrate Concentrate Extract centrifuge->concentrate cleanup SPE Cleanup (Florisil) concentrate->cleanup final_conc Final Concentration cleanup->final_conc gcms GC-MS Analysis final_conc->gcms data Data Acquisition & Processing gcms->data

Caption: Workflow for the analysis of this compound in soil/sediment samples.

Application Note: A General Method for the Quantification of the Novel Compound EDPrB in Biological Tissues using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantification of small molecule therapeutics and their metabolites in biological tissues is a critical aspect of drug discovery and development. It provides essential information on drug distribution, target engagement, and potential toxicity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity, selectivity, and reproducibility.[1][2] This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for the quantification of a novel compound, designated here as EDPrB, in biological tissue samples. The methodologies described herein are designed to serve as a robust starting point for researchers and can be adapted for other similar small molecules.

Assumed Properties of EDPrB

As EDPrB is a novel compound, specific chemical properties are not yet defined in publicly available literature. For the purpose of this application note, we will assume the following properties, which are typical for many small molecule drug candidates:

  • Chemical Nature: A synthetic, small organic molecule.

  • Ionization: Readily ionizable by Electrospray Ionization (ESI) in positive mode.

  • Hypothetical MRM Transition: Precursor ion [M+H]⁺ of m/z 450.2 and a stable product ion of m/z 250.1.

  • Solubility: Soluble in common organic solvents like methanol and acetonitrile.

  • Internal Standard (IS): A stable isotope-labeled version of EDPrB (SIL-EDPrB) is assumed to be available for the most accurate quantification. If not available, a structurally similar molecule can be used.

Experimental Workflow

The overall workflow for the quantification of EDPrB from biological tissue is outlined below. This process begins with sample collection and homogenization, followed by extraction of the analyte, and finally analysis by LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Sample Homogenize Homogenization (e.g., Bead Beating) Tissue->Homogenize Homogenate Tissue Homogenate Homogenize->Homogenate Spike Spike with IS Homogenate->Spike Extract Protein Precipitation (e.g., with Acetonitrile) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Inject Inject into LC-MS/MS Reconstitute->LC_Inject Chromatography Chromatographic Separation LC_Inject->Chromatography MS_Detect MS/MS Detection (MRM Mode) Chromatography->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of EDPrB Calibration->Quantification

Caption: General workflow for EDPrB quantification in tissues.

Experimental Protocols

Materials and Reagents
  • Chemicals and Solvents:

    • EDPrB reference standard (>99% purity)

    • SIL-EDPrB (Internal Standard, IS)

    • Acetonitrile (ACN), HPLC or Optima grade

    • Methanol (MeOH), HPLC or Optima grade

    • Formic acid (FA), LC-MS grade

    • Ultrapure water (18.2 MΩ·cm)

  • Labware and Equipment:

    • Analytical balance

    • Volumetric flasks and pipettes

    • Polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL)

    • Bead mill homogenizer (e.g., FastPrep-24™)

    • Ceramic beads for homogenization

    • Refrigerated centrifuge

    • Nitrogen evaporator or vacuum concentrator

    • Vortex mixer

    • Autosampler vials with inserts

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~1 mg of EDPrB and SIL-EDPrB reference standards.

    • Dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the EDPrB primary stock with 50:50 (v/v) ACN:Water. These will be used to spike into blank tissue homogenate to create calibration standards.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Dilute the SIL-EDPrB primary stock solution with 50:50 (v/v) ACN:Water to a final concentration of 100 ng/mL.

Sample Preparation Protocol
  • Tissue Homogenization:

    • Accurately weigh approximately 50-100 mg of frozen tissue.[3]

    • Place the tissue into a 2 mL tube containing ceramic beads.

    • Add 4 volumes of ice-cold lysis buffer (e.g., PBS or 100 mM Tris) per unit of tissue weight (e.g., 400 µL for 100 mg of tissue).

    • Homogenize the tissue using a bead mill homogenizer (e.g., 2 cycles at 4.5 m/s for 40 seconds), keeping the samples on ice between cycles.[3][4]

    • Centrifuge the homogenate at ~10,000 x g for 5 minutes at 4°C to pellet cellular debris.[4]

    • The resulting supernatant is the tissue homogenate.

  • Protein Precipitation (PPT):

    • Aliquot 50 µL of tissue homogenate (or blank homogenate for calibration standards) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the appropriate EDPrB working standard solution (or blank solvent for unknown samples).

    • Add 10 µL of the IS working solution (100 ng/mL) to all tubes except for double-blanks.

    • To precipitate proteins, add 200 µL of ice-cold acetonitrile (a 4:1 ratio of ACN to homogenate).[5][6]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Final Sample Preparation:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Water/5% ACN with 0.1% FA).

    • Vortex, centrifuge briefly, and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables outline the recommended starting conditions for the LC-MS/MS analysis. These parameters should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC System
Column C18 Reverse Phase Column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen, Medium
MRM Transitions EDPrB: 450.2 → 250.1 (Collision Energy: 25 eV)
SIL-EDPrB: 456.2 → 253.1 (Collision Energy: 25 eV)
Dwell Time 100 ms

Data Presentation and Method Validation

A bioanalytical method must be validated to ensure its reliability for the intended application. Key validation parameters are summarized below.

Table 3: Calibration Curve Data (Example)

Concentration (ng/mL)Analyte/IS Peak Area RatioCalculated Conc. (ng/mL)Accuracy (%)
1.00.0150.9898.0
2.50.0382.55102.0
5.00.0765.10102.0
250.37524.899.2
1001.51100.5100.5
2503.78251.0100.4
5007.45495.599.1
100015.021001.1100.1
Regression y = 0.015x + 0.0005 >0.995

Table 4: Summary of Method Validation Parameters (Example Data)

ParameterQC Level (ng/mL)Intra-day (n=6)Inter-day (n=18)Acceptance Criteria
Precision (%CV) LLOQ (1.0)8.5%10.2%≤20%
Low QC (3.0)6.2%7.5%≤15%
Mid QC (150)4.1%5.3%≤15%
High QC (750)3.5%4.8%≤15%
Accuracy (% Bias) LLOQ (1.0)+5.5%+7.8%±20%
Low QC (3.0)+3.1%+4.5%±15%
Mid QC (150)-1.8%-2.2%±15%
High QC (750)+0.5%+1.3%±15%
Recovery (%) Low QC (3.0)-88.5%Consistent & Reproducible
High QC (750)-91.2%Consistent & Reproducible
Matrix Effect (IS-Normalized) Low QC (3.0)-0.950.85 - 1.15
High QC (750)-1.030.85 - 1.15

Hypothetical Signaling Pathway for EDPrB

To illustrate the potential application of this quantitative data, the following diagram depicts a hypothetical signaling pathway where EDPrB acts as an inhibitor of a key kinase, "Kinase X." Measuring tissue concentrations of EDPrB can be correlated with the downstream effects in this pathway.

signaling_pathway cluster_pathway Hypothetical Cellular Pathway Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Leads to EDPrB EDPrB EDPrB->KinaseX Inhibits

Caption: Hypothetical inhibition of the Kinase X pathway by EDPrB.

Conclusion

This application note provides a detailed and generalized protocol for the quantification of the novel compound EDPrB in biological tissues using LC-MS/MS. The described methods for sample preparation, chromatography, and mass spectrometry, along with the guidelines for method validation, offer a solid foundation for researchers.[7][8] This framework enables the reliable determination of tissue-specific concentrations of new chemical entities, which is fundamental for advancing preclinical and clinical drug development.

References

Application Notes and Protocols for the Identification of EDPrB Metabolites using Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The identification and characterization of drug metabolites are critical steps in the drug development process. Understanding the metabolic fate of a new chemical entity, such as EDPrB (a hypothetical ethyl-diphenyl-propyl-barbiturate), provides essential insights into its efficacy, toxicity, and potential drug-drug interactions. Gas chromatography-high resolution mass spectrometry (GC-HRMS) is a powerful analytical technique for the separation, detection, and identification of metabolites in complex biological matrices.[1] Its high chromatographic resolution, coupled with the high mass accuracy and sensitivity of the mass spectrometer, enables the confident identification of metabolites.[2][3] This document provides detailed application notes and protocols for the identification of EDPrB metabolites using GC-HRMS.

I. Experimental Protocols

A critical aspect of successful metabolite identification is meticulous sample preparation to isolate the analytes of interest from the biological matrix and make them amenable to GC-MS analysis.[4][5]

1. Sample Preparation: Extraction of EDPrB and its Metabolites from Plasma

This protocol describes the liquid-liquid extraction (LLE) of EDPrB and its potential metabolites from a plasma sample. LLE is a common technique used to separate analytes based on their differential solubility in two immiscible liquids.[5]

  • Materials:

    • Plasma samples (containing EDPrB and its metabolites)

    • Methyl tert-butyl ether (MTBE)

    • Phosphate buffer (pH 7.4)

    • Anhydrous sodium sulfate

    • Centrifuge tubes (15 mL)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

    • GC-MS vials with inserts

  • Procedure:

    • To 1 mL of plasma in a 15 mL centrifuge tube, add 1 mL of phosphate buffer (pH 7.4) and vortex for 10 seconds.

    • Add 5 mL of MTBE to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

    • Repeat the extraction (steps 2-5) on the remaining aqueous layer with another 5 mL of MTBE to maximize recovery.

    • Combine the two organic extracts.

    • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of a suitable volatile solvent (e.g., ethyl acetate or a derivatizing agent).[6][7]

    • Transfer the reconstituted sample to a GC-MS vial with an insert for analysis.

2. Derivatization for Enhanced Volatility and Detection

For polar metabolites containing functional groups such as hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2), derivatization is often necessary to increase their volatility and thermal stability for GC-MS analysis.[6] Silylation is a common derivatization technique.

  • Materials:

    • Dried sample extract

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine

    • Heating block

  • Procedure:

    • To the dried sample extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Seal the vial tightly.

    • Heat the mixture at 70°C for 1 hour to ensure complete derivatization.

    • Cool the vial to room temperature before injection into the GC-HRMS system.

3. GC-HRMS Instrumental Analysis

The following are typical instrumental parameters for the analysis of derivatized EDPrB metabolites. These parameters may require optimization based on the specific instrument and metabolites of interest.

  • Gas Chromatograph (GC) Parameters:

    • Column: HP-5MS UI (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness[8]

    • Injector Temperature: 280°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[8]

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes

      • Ramp 1: 10°C/min to 200°C

      • Ramp 2: 5°C/min to 300°C, hold for 10 minutes[8]

  • High-Resolution Mass Spectrometer (HRMS) Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230°C[8]

    • Electron Energy: 70 eV

    • Mass Analyzer: Orbitrap or Time-of-Flight (TOF)

    • Mass Resolution: > 60,000 FWHM

    • Scan Range: m/z 50-600

    • Data Acquisition Mode: Full scan for qualitative analysis and targeted SIM (Selected Ion Monitoring) or PRM (Parallel Reaction Monitoring) for quantitative analysis.

II. Data Presentation

Following GC-HRMS analysis, the acquired data is processed to identify potential metabolites. This involves comparing the mass spectra of unknown peaks with spectral libraries and using the high-resolution data to determine elemental compositions.[3][9] The following tables summarize hypothetical quantitative data for identified EDPrB metabolites.

Table 1: Hypothetical EDPrB Metabolites Identified in Plasma

Metabolite IDRetention Time (min)Experimental m/z (derivatized)Proposed Elemental Formula (derivatized)Mass Error (ppm)Proposed Metabolic Reaction
M115.2391.2045C20H31N2O3Si1.2Hydroxylation
M216.5405.1839C20H29N2O4Si-0.8N-dealkylation & Hydroxylation
M317.8421.1788C20H29N2O5Si1.5Glucuronide Conjugate (hydrolyzed & derivatized)
M414.1375.2096C19H31N2O3Si-1.1N-dealkylation

Table 2: Hypothetical Quantitative Analysis of EDPrB and its Metabolites

AnalyteConcentration in Plasma (ng/mL)
EDPrB (Parent Drug)520.5
M1 (Hydroxylated Metabolite)150.2
M2 (N-dealkylated & Hydroxylated)75.8
M3 (Glucuronide Conjugate)25.1
M4 (N-dealkylated Metabolite)45.6

III. Visualization of Workflows and Pathways

Experimental Workflow for EDPrB Metabolite Identification

The following diagram illustrates the overall workflow for identifying EDPrB metabolites from biological samples using GC-HRMS.

workflow cluster_sample_prep Sample Preparation cluster_analysis GC-HRMS Analysis cluster_data_processing Data Processing & Identification Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation HRMS_Detection High-Resolution Mass Spectrometry Detection GC_Separation->HRMS_Detection Data_Acquisition Data Acquisition HRMS_Detection->Data_Acquisition Deconvolution Peak Deconvolution Data_Acquisition->Deconvolution Library_Search Spectral Library Search Deconvolution->Library_Search Elemental_Composition Elemental Composition Determination Deconvolution->Elemental_Composition Metabolite_ID Metabolite Identification Library_Search->Metabolite_ID Elemental_Composition->Metabolite_ID Report Report Metabolite_ID->Report Final Report

Caption: Workflow for EDPrB metabolite identification.

Hypothetical Signaling Pathway Affected by an EDPrB Metabolite

Drug metabolites can sometimes interact with cellular signaling pathways, leading to either therapeutic or adverse effects. The diagram below illustrates a hypothetical signaling cascade that could be modulated by an active metabolite of EDPrB, drawing on general principles of kinase signaling pathways.[10][11][12]

signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation MAPK_Cascade MAPK Cascade (Ras -> Raf -> MEK -> ERK) Receptor->MAPK_Cascade Activation Metabolite EDPrB Metabolite (M1) Metabolite->Receptor Inhibition Akt Akt PI3K->Akt Activation Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription MAPK_Cascade->Transcription

Caption: Hypothetical signaling pathway modulation.

The protocols and application notes presented here provide a comprehensive framework for the identification and characterization of metabolites of novel drug candidates like EDPrB using GC-HRMS. The combination of robust sample preparation, high-resolution instrumentation, and systematic data analysis is essential for elucidating the metabolic fate of new chemical entities, thereby supporting their development as safe and effective therapeutics.

References

Protocol for assessing the hepatotoxicity of EDPrB in zebrafish models.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-ZF-HEP-EDPRB-001

Introduction

Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the endocrine system, causing adverse health effects. 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) is a fluorinated liquid crystal monomer with potential endocrine-disrupting properties and has been detected as an emerging environmental contaminant.[1] The liver is a primary target for the toxicity of various chemicals due to its central role in metabolism and detoxification.[2][3][4] The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for studying liver-associated disorders and for high-throughput screening of drug and chemical hepatotoxicity.[3][5][6][7] Its genetic tractability, rapid embryonic development, and the transparency of its larvae offer significant advantages for in vivo assessment of organ toxicity.[7][8][9] This protocol provides a detailed methodology for assessing the hepatotoxicity of EDPrB in zebrafish models, encompassing morphometric analysis, histological evaluation, biochemical assays, and gene expression analysis.

Core Concepts and Signaling Pathways

EDPrB has been shown to induce hepatotoxicity in adult zebrafish at environmentally relevant concentrations through mechanisms involving metabolic disruption and stress responses.[1] Key pathways implicated in EDPrB-induced liver damage include the disruption of lipid and glucose metabolism, protein processing in the endoplasmic reticulum (ER), and the p53 signaling pathway.[1] Specifically, EDPrB can induce ER stress by activating the PERK-eIF2α pathway, which can lead to hepatic metabolic dysfunction and apoptosis.[1] Furthermore, the p53-Bax/Bcl2 pathway is also involved in EDPrB-induced apoptosis.[1]

Endocrine-disrupting chemicals, in general, can promote non-alcoholic fatty liver disease (NAFLD) by increasing fatty acid uptake and de novo lipogenesis, while decreasing fatty acid oxidation and triglyceride export.[10][11] Several nuclear receptors, such as the aryl hydrocarbon receptor (AhR) and peroxisome proliferator-activated receptors (PPARs), are key mediators of EDC-induced hepatotoxicity.[10][12][13]

cluster_EDPrB EDPrB Exposure cluster_CellularStress Cellular Stress & Signaling cluster_Hepatotoxicity Hepatotoxicity EDPrB EDPrB ER_Stress ER Stress (PERK-eIF2α pathway) EDPrB->ER_Stress p53_pathway p53 Signaling (p53-Bax/Bcl2) EDPrB->p53_pathway Metabolic_Disruption Metabolic Disruption (Lipid & Glucose) EDPrB->Metabolic_Disruption Apoptosis Apoptosis ER_Stress->Apoptosis p53_pathway->Apoptosis Metabolic_Dysfunction Metabolic Dysfunction Metabolic_Disruption->Metabolic_Dysfunction Morphological_Abnormalities Morphological Abnormalities Apoptosis->Morphological_Abnormalities Metabolic_Dysfunction->Morphological_Abnormalities

Figure 1: Signaling pathways in EDPrB-induced hepatotoxicity.

Experimental Protocols

This section outlines the detailed methodologies for assessing EDPrB-induced hepatotoxicity in zebrafish.

Zebrafish Maintenance and EDPrB Exposure

3.1.1. Animal Husbandry:

  • Wild-type zebrafish are maintained in a recirculating aquaculture system at 28°C on a 14:10 hour light:dark cycle.

  • Fish are fed twice daily with commercially available flake food and live brine shrimp.

  • Embryos are collected after natural spawning and raised in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate to pH 7.2-7.4) at 28.5°C.

3.1.2. EDPrB Exposure Protocol:

  • A stock solution of EDPrB is prepared in dimethyl sulfoxide (DMSO).

  • For larval studies, embryos are exposed to varying concentrations of EDPrB (e.g., 1, 10, and 100 µg/L) from 3 days post-fertilization (dpf) to 5 dpf.[14][15] A vehicle control group (0.1% DMSO) and a negative control group (E3 medium only) are included.

  • For adult studies, adult zebrafish are exposed to the same concentrations of EDPrB for a period of 21 days.[1]

  • The exposure medium is renewed daily to maintain the desired chemical concentration.

cluster_Setup Experimental Setup cluster_Exposure Exposure cluster_Analysis Analysis Zebrafish Zebrafish (Larvae or Adults) Exposure_Groups Exposure Groups: - EDPrB (1, 10, 100 µg/L) - Vehicle Control (DMSO) - Negative Control Zebrafish->Exposure_Groups Exposure Static Renewal Exposure (Larvae: 3-5 dpf; Adults: 21 days) Exposure_Groups->Exposure Analysis Hepatotoxicity Assessment: - Morphometric - Histological - Biochemical - Gene Expression Exposure->Analysis

Figure 2: Experimental workflow for EDPrB exposure.
Morphometric and Phenotypic Analysis

  • At the end of the exposure period, larvae are anesthetized with tricaine methanesulfonate (MS-222).

  • Phenotypic endpoints of hepatotoxicity are assessed, including liver size, liver degeneration, and yolk sac retention.[7][9]

  • The liver area can be measured using imaging software (e.g., ImageJ) on brightfield or fluorescent images of the larvae.[5]

  • Steatosis (fatty liver) can be visualized and quantified using specific fat staining, such as Oil Red O or Nile Red.[5][14][15]

Histological Analysis
  • Adult zebrafish livers are dissected and fixed in 4% paraformaldehyde overnight at 4°C.

  • The fixed tissues are dehydrated through a graded ethanol series, cleared in xylene, and embedded in paraffin.

  • Sections of 5 µm thickness are cut and stained with Hematoxylin and Eosin (H&E) for general morphology assessment.[16][17]

  • Histopathological changes to be observed include hepatocyte degeneration, vacuolation, necrosis, pyknotic nuclei, and sinusoidal dilation.[18][19][20]

Biochemical Assays
  • Liver tissue from adult zebrafish is homogenized in a suitable buffer.

  • The activities of liver function enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are measured using commercially available assay kits.[18][21][22]

  • Levels of total cholesterol (TC) and triglycerides (TG) are determined to assess lipid metabolism.[1][18]

  • Markers of oxidative stress, such as superoxide dismutase (SOD) and glutathione S-transferases (GST), can also be measured.[20][23]

Gene Expression Analysis (qRT-PCR)
  • Total RNA is extracted from liver tissue using TRIzol reagent or a similar method.

  • cDNA is synthesized from the RNA using a reverse transcription kit.

  • Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of genes involved in hepatotoxicity.

  • Target genes can include those related to lipid metabolism (fasn, acaca, acsl1b), glucose metabolism (hkdc1), ER stress (xbp1, ero1lb), and apoptosis.[1]

  • Housekeeping genes, such as β-actin or GAPDH, are used for normalization.

Data Presentation

The quantitative data obtained from the experiments should be summarized in tables for clear comparison between the different exposure groups.

Table 1: Morphometric and Phenotypic Data in Zebrafish Larvae

ParameterControlVehicle ControlEDPrB (1 µg/L)EDPrB (10 µg/L)EDPrB (100 µg/L)
Liver Area (µm²) Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
Yolk Sac Area (µm²) Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
% Larvae with Steatosis %%%%%

Table 2: Biochemical Parameters in Adult Zebrafish Liver

ParameterControlVehicle ControlEDPrB (1 µg/L)EDPrB (10 µg/L)EDPrB (100 µg/L)
ALT Activity (U/L) Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
AST Activity (U/L) Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
Total Cholesterol (mg/dL) Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
Triglycerides (mg/dL) Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
SOD Activity (U/mg protein) Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD

Table 3: Relative Gene Expression in Adult Zebrafish Liver

GeneControlVehicle ControlEDPrB (1 µg/L)EDPrB (10 µg/L)EDPrB (100 µg/L)
fasn 1.0Mean ± SDMean ± SDMean ± SDMean ± SD
acaca 1.0Mean ± SDMean ± SDMean ± SDMean ± SD
xbp1 1.0Mean ± SDMean ± SDMean ± SDMean ± SD
p53 1.0Mean ± SDMean ± SDMean ± SDMean ± SD

Conclusion

This protocol provides a comprehensive framework for assessing the hepatotoxicity of EDPrB in zebrafish models. By integrating morphometric, histological, biochemical, and molecular analyses, researchers can gain a detailed understanding of the mechanisms underlying EDPrB-induced liver damage. The use of the zebrafish model offers a sensitive and efficient in vivo system for evaluating the potential risks of emerging environmental contaminants like EDPrB.

References

Application Notes & Protocols for Measuring the Alignment Properties of Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nematic liquid crystals (LCs) are a state of matter with properties intermediate between those of a conventional liquid and a solid crystal.[1][2] The constituent molecules, often rod-shaped, lack positional order but tend to align along a common direction known as the director. This orientational order is crucial for the unique optical and electrical properties of LCs, which are exploited in a wide range of applications, most notably in liquid crystal displays (LCDs).[3] The alignment of LCs at a surface is a critical parameter that dictates the performance of such devices. These application notes provide detailed protocols for key experimental techniques used to characterize the alignment properties of nematic liquid crystals.

Key Alignment Properties and Measurement Techniques

The primary properties that characterize the alignment of nematic liquid crystals are:

  • Alignment Direction: The uniform direction of the long molecular axes of the liquid crystal molecules in the bulk.

  • Pretilt Angle (θ₀): The angle between the liquid crystal director and the substrate surface in the absence of an external field.[4][5]

  • Order Parameter (S): A measure of the degree of orientational order of the liquid crystal molecules.[6][7] For a perfectly aligned sample S=1, while for an isotropic liquid S=0.[7]

  • Anchoring Energy (W): The energy required to deviate the liquid crystal director at a surface from its preferred alignment direction.[8][9][10]

Several experimental techniques are employed to measure these properties. This document will focus on three widely used methods: Polarizing Optical Microscopy (POM), Capacitance-Voltage (C-V) Measurements, and X-ray Diffraction (XRD).

Experimental Protocols

Polarizing Optical Microscopy (POM) for Alignment Direction and Quality

Polarizing optical microscopy is a fundamental and widely used technique for the qualitative and quantitative analysis of liquid crystal alignment.[11][12][13] It allows for the direct visualization of the texture of the liquid crystal, revealing the uniformity of alignment and the presence of defects.[13][14]

Principle:

POM utilizes polarized light to probe the birefringence of the liquid crystal sample.[1] Anisotropic materials, like liquid crystals, have a refractive index that depends on the polarization of light.[1] When linearly polarized light passes through a birefringent sample, it is split into two components that travel at different speeds, resulting in a phase difference upon exiting the material.[1] This change in polarization allows light to pass through a second polarizer (analyzer) oriented perpendicular to the first, making the birefringent regions of the sample appear bright against a dark background.[1][14]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a liquid crystal cell by sandwiching the nematic liquid crystal material between two transparent substrates (e.g., glass slides) with a controlled cell gap (typically a few micrometers).

    • The inner surfaces of the substrates are coated with an alignment layer (e.g., rubbed polyimide) to induce a specific alignment (planar or homeotropic).[3]

  • Microscope Setup:

    • Place the liquid crystal cell on the rotating stage of a polarizing optical microscope.

    • Ensure the polarizer and analyzer are in a "crossed" configuration (i.e., their transmission axes are perpendicular to each other).

  • Observation and Analysis:

    • Observe the sample through the eyepieces or a connected camera.

    • For a uniformly aligned planar cell, rotating the stage will result in four positions of minimum light transmission (extinction) and four positions of maximum light transmission (brightness) over a 360° rotation.

    • The extinction positions occur when the director of the liquid crystal is parallel to the transmission axis of either the polarizer or the analyzer. This allows for the determination of the alignment direction.

    • The uniformity of the brightness across the sample indicates the quality of the alignment. Defects in the alignment will appear as distinct textures (e.g., Schlieren textures).[1]

    • For homeotropic alignment (director perpendicular to the substrate), the sample will appear dark under crossed polarizers at all rotation angles.

Data Presentation:

ParameterObservationInterpretation
Alignment Direction Angle of the sample stage at extinction positions.The director is aligned parallel to the polarizer or analyzer at these angles.
Alignment Quality Uniformity of brightness between extinction angles.Uniform brightness indicates good alignment; textures and defects indicate poor alignment.
Alignment Type Dark field at all rotation angles.Homeotropic alignment.
Four extinction and four bright states upon rotation.Planar alignment.

Experimental Workflow for POM:

G cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_obs Observation & Analysis cluster_data Data Interpretation prep1 Prepare LC Cell with Alignment Layer prep2 Fill with Nematic LC prep1->prep2 setup1 Place Cell on Rotating Stage prep2->setup1 setup2 Cross Polarizers setup1->setup2 obs1 Observe Texture setup2->obs1 obs2 Rotate Stage obs1->obs2 obs3 Identify Extinction Angles obs2->obs3 obs4 Assess Uniformity obs3->obs4 data1 Determine Alignment Direction obs4->data1 data2 Evaluate Alignment Quality data1->data2 data3 Identify Alignment Type data1->data3

Caption: Workflow for characterizing nematic LC alignment using POM.

Capacitance-Voltage (C-V) Measurement for Pretilt Angle and Anchoring Energy

Capacitance measurement is a powerful electrical method to determine the pretilt angle and polar anchoring energy of a liquid crystal cell.[15][16]

Principle:

The capacitance of a liquid crystal cell depends on the effective dielectric constant of the liquid crystal material, which in turn is a function of the orientation of the director with respect to the applied electric field. By applying a varying voltage across the cell and measuring the corresponding capacitance, one can deduce information about the director profile and its interaction with the surfaces.

Experimental Protocol:

  • Sample Preparation:

    • Fabricate a liquid crystal cell with transparent electrodes (e.g., Indium Tin Oxide coated glass) and a specific alignment layer.

    • Measure the cell gap accurately.

    • Fill the cell with the nematic liquid crystal of interest.

  • Measurement Setup:

    • Connect the LC cell to an LCR meter.

    • The LCR meter applies a small AC voltage (probe signal) to measure the capacitance and a DC or low-frequency AC voltage (bias voltage) to reorient the liquid crystal molecules.

  • Data Acquisition:

    • Apply a sweeping DC bias voltage across the cell, typically from 0V to a voltage sufficient to saturate the liquid crystal reorientation.

    • At each DC bias voltage step, measure the capacitance of the cell using the AC probe signal.

    • Plot the measured capacitance as a function of the applied voltage (C-V curve).

  • Data Analysis:

    • The pretilt angle can be determined by fitting the experimental C-V curve to theoretical models based on the elastic continuum theory of liquid crystals.[15][16]

    • The polar anchoring energy can also be extracted from the C-V data, often by analyzing the high-voltage region of the curve.[8][16]

Data Presentation:

ParameterMethodTypical Values
Pretilt Angle (θ₀) Fitting C-V curve to elastic continuum theory.[15][16]1° - 10° (planar), 85° - 89° (homeotropic)
Polar Anchoring Energy (W) High-voltage C-V analysis.[8]10⁻⁵ - 10⁻³ J/m²

Logical Relationship for C-V Measurement:

G AppliedVoltage Applied Voltage (V) DirectorOrientation LC Director Orientation (θ(z)) AppliedVoltage->DirectorOrientation reorients EffectiveDielectric Effective Dielectric Constant (ε_eff) DirectorOrientation->EffectiveDielectric determines Capacitance Measured Capacitance (C) EffectiveDielectric->Capacitance defines PretiltAngle Pretilt Angle (θ₀) Capacitance->PretiltAngle fitting C-V curve yields AnchoringEnergy Anchoring Energy (W) Capacitance->AnchoringEnergy fitting C-V curve yields

Caption: Relationship between measured and derived parameters in C-V analysis.

X-ray Diffraction (XRD) for Order Parameter

X-ray diffraction is a powerful technique to quantitatively determine the orientational order parameter (S) of a nematic liquid crystal.[6][17]

Principle:

In an aligned nematic liquid crystal sample, the molecules exhibit a preferred orientation. When a monochromatic X-ray beam is incident on the sample, the scattered X-rays produce a diffraction pattern that reflects this molecular arrangement.[7] The angular distribution of the scattered intensity provides information about the statistical distribution of the molecular orientations, from which the order parameter can be calculated.[6]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a monodomain liquid crystal sample, typically by aligning the liquid crystal in a thin capillary tube or a specialized sample holder. Alignment can be achieved using surface treatments or by applying an external magnetic or electric field.

  • XRD Setup:

    • Mount the aligned sample in an X-ray diffractometer.

    • A monochromatic X-ray beam is directed onto the sample.

    • A 2D detector is used to record the diffraction pattern.

  • Data Acquisition:

    • For a nematic phase, the diffraction pattern will typically show two diffuse arcs in the wide-angle region, corresponding to the average intermolecular distance.[7]

    • Record the intensity distribution along these arcs as a function of the azimuthal angle.

  • Data Analysis:

    • The orientational order parameter (S) is calculated from the angular distribution of the diffracted X-ray intensity.[6] This often involves fitting the intensity profile to a theoretical distribution function, such as the Maier-Saupe distribution.

Data Presentation:

ParameterMethodTypical Values
Order Parameter (S) Analysis of the angular distribution of X-ray diffraction intensity.[6]0.3 - 0.8 for nematic phase

Experimental Workflow for XRD:

G cluster_prep Sample Preparation cluster_setup XRD Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare Monodomain LC Sample setup1 Mount Sample in Diffractometer prep1->setup1 setup2 Direct X-ray Beam acq1 Record 2D Diffraction Pattern setup2->acq1 acq2 Measure Azimuthal Intensity Distribution acq1->acq2 analysis1 Fit Intensity Profile acq2->analysis1 analysis2 Calculate Order Parameter (S) analysis1->analysis2

Caption: Workflow for determining the order parameter using XRD.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters that can be obtained from the described experimental techniques.

ParameterSymbolTechnique(s)Typical Range of Values
Pretilt Angle θ₀Capacitance-Voltage (C-V) Measurement1° - 10° (planar), 85° - 89° (homeotropic)
Order Parameter SX-ray Diffraction (XRD)0.3 - 0.8 (nematic phase)
Polar Anchoring Energy WCapacitance-Voltage (C-V) Measurement10⁻⁵ - 10⁻³ J/m²

Disclaimer: The provided protocols are intended as a general guide. Specific experimental conditions and analysis methods may need to be optimized for the particular liquid crystal system and instrumentation used.

References

Application Notes and Protocols for the Purification of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is a fluorinated liquid crystal monomer (LCM) crucial in the manufacturing of liquid crystal displays (LCDs). The purity of this compound is paramount to ensure the desired electro-optical properties and stability of the final display device. This document provides detailed application notes and protocols for the purification of this compound using column chromatography, a fundamental technique for the separation of organic compounds. The primary method described is normal-phase flash column chromatography using silica gel, which is well-suited for separating non-polar to moderately polar compounds based on their affinity for the stationary phase.

Compound Profile

PropertyValue
IUPAC Name 1-ethoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzene
Molecular Formula C₁₇H₂₄F₂O
Molecular Weight 282.37 g/mol
Appearance Varies (typically a liquid or low-melting solid)
Polarity Non-polar to weakly polar

Principle of Normal-Phase Column Chromatography

Normal-phase chromatography separates compounds based on their polarity. It utilizes a polar stationary phase, typically silica gel, and a non-polar mobile phase. In this system, polar compounds in the mixture will adhere more strongly to the polar stationary phase and thus elute more slowly. Conversely, non-polar compounds, like this compound, will have a weaker interaction with the stationary phase and will be carried through the column more quickly by the non-polar mobile phase. By gradually increasing the polarity of the mobile phase, compounds with varying polarities can be selectively eluted and collected as purified fractions.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol describes a standard flash column chromatography procedure for the purification of the target compound from a crude reaction mixture. Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the column, speeding up the separation process.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Glass chromatography column with stopcock

  • Flash chromatography system (optional, can be done manually with air pressure)

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).

    • Visualize the separated spots under a UV lamp. The target compound is expected to be one of the less polar spots (higher Rf value).

    • Optimize the solvent system to achieve good separation between the target compound and impurities (a target Rf of ~0.3 is often ideal for column chromatography).

  • Column Packing (Slurry Method):

    • Secure the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • In a beaker, prepare a slurry of silica gel in hexane. The amount of silica gel depends on the amount of crude product to be purified (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add the powdered sample onto the top of the packed column.

  • Elution:

    • Carefully add the initial mobile phase (e.g., 100% hexane) to the column.

    • Apply gentle air pressure to the top of the column to begin elution.

    • Start collecting fractions in test tubes or a fraction collector.

    • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

    • If the target compound does not elute with 100% hexane, gradually increase the polarity of the mobile phase by adding small increments of ethyl acetate (e.g., 2%, 5%, 10%). This is known as a step gradient.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary (Representative):

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 40 mm (ID) x 300 mm (L)
Crude Sample Load 2.0 g
Silica Gel Amount 100 g
Mobile Phase Hexane / Ethyl Acetate (Gradient)
Elution Gradient 1. 100% Hexane (2 column volumes)2. 2% Ethyl Acetate in Hexane (4 column volumes)3. 5% Ethyl Acetate in Hexane (4 column volumes)
Flow Rate ~15 mL/min
Detection TLC with UV visualization (254 nm)
Purity of Final Product >99% (as determined by GC-MS or HPLC)
Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity requirements or for the separation of closely related isomers, preparative HPLC is the method of choice. This protocol outlines a general approach for purifying the target compound using a normal-phase preparative HPLC system.

Materials and Equipment:

  • Partially purified this compound

  • Preparative HPLC system with a fraction collector

  • Normal-phase preparative column (e.g., Silica, Cyano, or Diol)

  • Hexane (or heptane), HPLC grade

  • Isopropanol or Ethyl Acetate, HPLC grade

  • Filtration apparatus for mobile phase and sample

Procedure:

  • Method Development (Analytical Scale):

    • Develop an analytical scale HPLC method on a corresponding normal-phase analytical column to determine the optimal mobile phase composition for the separation.

    • A typical starting point is an isocratic mobile phase of hexane with a small percentage of a polar modifier like isopropanol or ethyl acetate.

    • Inject a small amount of the sample and optimize the mobile phase to achieve good resolution between the target peak and any impurity peaks.

  • Scale-Up to Preparative Scale:

    • Based on the analytical method, scale up the conditions for the preparative column. The flow rate will need to be increased proportionally to the cross-sectional area of the preparative column.

    • Prepare the mobile phase and ensure it is filtered and degassed.

  • Sample Preparation and Injection:

    • Dissolve the sample in the mobile phase.

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

    • Inject the sample onto the preparative column.

  • Chromatography and Fraction Collection:

    • Run the preparative HPLC system under the determined conditions.

    • Monitor the chromatogram and collect the fraction corresponding to the peak of the target compound.

  • Product Isolation:

    • Combine the collected fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the highly purified this compound.

Quantitative Data Summary (Representative):

ParameterValue
Stationary Phase Silica Gel
Column Preparative Silica Column (e.g., 20 mm ID x 250 mm L, 10 µm particle size)
Mobile Phase 98:2 (v/v) Hexane / Isopropanol
Flow Rate 18 mL/min
Injection Volume 5 mL
Sample Concentration 50 mg/mL in mobile phase
Detection UV at 254 nm
Purity of Final Product >99.8% (as determined by analytical HPLC)

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Product tlc_analysis TLC Analysis for Solvent System Optimization crude_product->tlc_analysis 1. column_packing Column Packing (Silica Gel Slurry) tlc_analysis->column_packing 2. sample_loading Sample Loading (Dry Loading) column_packing->sample_loading 3. elution Elution with Hexane/Ethyl Acetate Gradient sample_loading->elution 4. fraction_collection Fraction Collection elution->fraction_collection 5. fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis 6. combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions 7. solvent_removal Solvent Removal (Rotary Evaporator) combine_fractions->solvent_removal 8. pure_product Pure Product (>99%) solvent_removal->pure_product 9.

Caption: Workflow for Flash Column Chromatography Purification.

decision_tree start Start: Crude Product purity_check Required Purity? start->purity_check impurity_profile Impurity Profile? purity_check->impurity_profile High (>99.5%) flash_chrom Flash Column Chromatography purity_check->flash_chrom Moderate (95-99%) impurity_profile->flash_chrom Well-Separated Impurities prep_hplc Preparative HPLC impurity_profile->prep_hplc Closely Eluting Impurities end_product Purified Product flash_chrom->end_product prep_hplc->end_product

Caption: Decision Tree for Selecting the Appropriate Chromatography Technique.

Application Note: Preparation of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene for NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of the fluorinated liquid crystal monomer, 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene, for Nuclear Magnetic Resonance (NMR) analysis. The procedures outlined are intended to ensure the acquisition of high-quality NMR spectra for structural elucidation and purity assessment. This note covers sample handling, solvent selection, concentration optimization, and the final steps for preparing a sample suitable for both proton (¹H) and fluorine-19 (¹⁹F) NMR spectroscopy.

Introduction

This compound is a fluorinated liquid crystal monomer.[1][2] The presence of fluorine atoms in its structure makes ¹⁹F NMR a particularly powerful analytical tool, offering a wide chemical shift range and high sensitivity due to the 100% natural abundance of the ¹⁹F isotope.[3] Proper sample preparation is a critical step that significantly impacts the quality of the resulting NMR spectrum. This protocol details a standardized procedure to minimize common issues such as poor shimming, solvent interference, and sample degradation.

Compound Specifications

A summary of the key physical and chemical properties of the target compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₂₄F₂O[1][2]
Molecular Weight 282.37 g/mol [1][2]
Appearance Varies (typically a liquid or low-melting solid)General knowledge
Purity ≥98% (typical commercial grade)[1]

Experimental Protocol for NMR Sample Preparation

This section outlines the step-by-step methodology for preparing this compound for NMR analysis.

Materials and Equipment
  • This compound

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, Acetone-d₆, Benzene-d₆)[4]

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Glass Pasteur pipettes

  • Small vials

  • Cotton or glass wool for filtration

  • Vortex mixer

  • Centrifuge (optional, for liquid crystal samples)[5]

Step-by-Step Procedure
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble.[6] Chloroform-d (CDCl₃) is a common choice for many organic molecules. Ensure the solvent does not have signals that overlap with regions of interest in the analyte's spectrum.

  • Sample Weighing and Dissolution:

    • For a standard ¹H NMR spectrum, weigh approximately 5-25 mg of the compound into a clean, dry vial.[7]

    • For ¹³C or detailed ¹⁹F NMR, a higher concentration may be beneficial; consider using 50-100 mg.[7]

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7]

    • If an internal standard is required for chemical shift referencing, it can be added at this stage. A common practice is to use a solvent that already contains a known percentage of TMS.[7]

    • Gently vortex the vial to ensure the sample is completely dissolved.

  • Filtration:

    • To remove any particulate matter that can adversely affect the magnetic field homogeneity and spectral quality, the sample solution must be filtered.

    • Prepare a filter by tightly packing a small piece of glass wool or cotton into a Pasteur pipette.[6]

    • Transfer the dissolved sample solution through the filter directly into a clean 5 mm NMR tube.

  • Final Volume Adjustment and Capping:

    • Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection coils, typically a height of at least 4.5 cm.[5]

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

  • Sample Labeling and Equilibration:

    • Clearly label the NMR tube with the sample identification.

    • If the sample is a liquid crystal, it may be beneficial to centrifuge the tube to remove any air bubbles.[5] Allow the sample to equilibrate to the spectrometer's temperature before analysis.

Recommended NMR Acquisition Parameters

While specific parameters will need to be optimized on the instrument, Table 2 provides general guidelines for acquiring ¹H and ¹⁹F NMR spectra for this type of compound.

Table 2: General NMR Acquisition Parameters

Parameter¹H NMR¹⁹F NMR
Nucleus ¹H¹⁹F
Frequency Instrument Dependent (e.g., 400 MHz)Instrument Dependent (e.g., 376 MHz)
Pulse Program Standard single pulse (zg30)Standard single pulse with proton decoupling
Number of Scans 8-1616-64
Relaxation Delay 1-2 seconds1-2 seconds
Spectral Width ~12 ppm~250 ppm (adjust as needed)
Referencing TMS (0 ppm)External or internal standard (e.g., CFCl₃ at 0 ppm)

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the NMR sample.

NMR_Sample_Preparation_Workflow Workflow for NMR Sample Preparation cluster_preparation Sample Preparation cluster_analysis Analysis weigh 1. Weigh Compound (5-100 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.7 mL with optional standard) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter cap 4. Cap and Label filter->cap insert 5. Insert into Spectrometer cap->insert acquire 6. Acquire Spectrum (¹H, ¹⁹F, etc.) insert->acquire process 7. Process Data acquire->process

Caption: A flowchart detailing the procedure for preparing a sample for NMR analysis.

Conclusion

Adherence to this protocol will facilitate the preparation of high-quality NMR samples of this compound. The acquisition of clean, high-resolution spectra is fundamental for accurate structural characterization, purity determination, and further investigation of this and other fluorinated liquid crystal materials. The use of ¹⁹F NMR, in particular, is a valuable tool for which proper sample preparation is paramount.[8]

References

Application of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene in Organic Electronics: An Overview of Potential Roles

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is primarily classified and utilized as a liquid crystal monomer. While direct applications and detailed experimental protocols for this specific compound in the field of organic electronics are not extensively documented in publicly available literature, its chemical structure suggests potential utility based on the known roles of similar fluorinated liquid crystalline materials. This document provides an overview of these potential applications and a general framework for evaluating such compounds in organic electronic devices.

Physicochemical Properties

A summary of the basic physical and chemical properties of this compound is presented below. These properties are crucial for its potential integration into organic electronic devices.

PropertyValueReference
Molecular Formula C₁₇H₂₄F₂O[1]
Molecular Weight 282.37 g/mol [1]
CAS Number 174350-05-1[1]
Chemical Class Liquid Crystal Monomer, Fluorinated Organic Compound[1]

Potential Applications in Organic Electronics

The unique properties of fluorinated liquid crystals suggest several potential roles for this compound in organic electronic devices, particularly in Organic Light-Emitting Diodes (OLEDs). The introduction of fluorine atoms into organic molecules can significantly alter their electronic and physical properties, which is often beneficial for device performance.

2.1. Host Material in Emissive Layers:

In an OLED, the emissive layer often consists of a host material doped with a guest emitter. The host material facilitates charge transport and energy transfer to the guest. Fluorinated compounds are promising candidates for host materials due to their typically wide bandgaps and high triplet energies. These properties can help to confine the excitons on the guest molecules, leading to more efficient light emission. The stability of the C-F bond can also contribute to a longer operational lifetime for the device.

2.2. Dopant or Co-dopant in Emissive or Transport Layers:

While less common for this type of structure, it could potentially be used as a dopant to modify the charge transport properties of a host material or to alter the emission color of the emissive layer. The fluorine substituents can influence the HOMO and LUMO energy levels of the molecule, which in turn affects charge injection and transport balance within the device.

2.3. Component in Polymer-Dispersed Liquid Crystal (PDLC) Layers for Enhanced Light Outcoupling:

A significant portion of the light generated within an OLED is trapped due to total internal reflection. One strategy to improve light extraction is to use a scattering layer on the outside of the device. A Polymer-Dispersed Liquid Crystal (PDLC) layer, consisting of liquid crystal droplets dispersed in a polymer matrix, can act as an effective scattering medium. The liquid crystalline nature of this compound makes it a candidate for inclusion in such PDLC formulations.

General Experimental Workflow for Evaluation

For researchers interested in evaluating the potential of this compound in organic electronics, a general experimental workflow is proposed. This workflow outlines the key steps from material characterization to device fabrication and testing.

G cluster_0 Material Characterization cluster_1 Device Fabrication cluster_2 Device Characterization A Synthesis & Purification B Thermal Analysis (TGA, DSC) A->B C Optical Spectroscopy (UV-Vis, PL) A->C D Electrochemical Analysis (CV) A->D F Thin Film Deposition (e.g., Spin-coating, Evaporation) B->F Thermal Stability C->F Optical Properties D->F Energy Level Determination E Substrate Cleaning & Preparation E->F G Cathode Deposition F->G H Current-Voltage-Luminance (J-V-L) G->H I Electroluminescence (EL) Spectrum H->I J External Quantum Efficiency (EQE) H->J K Device Lifetime J->K

Caption: General workflow for evaluating a novel material in organic electronic devices.

Hypothetical Experimental Protocols

While specific, validated protocols for this compound are not available, the following are generalized methodologies for the key experiments outlined in the workflow.

4.1. Protocol: Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

  • Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: Use a standard three-electrode cell with a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

  • Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential.

  • Data Analysis: Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram. Use the ferrocene/ferrocenium (Fc/Fc+) couple as an internal standard for calibration. Calculate the HOMO and LUMO energy levels using the following empirical formulas:

    • HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

4.2. Protocol: Fabrication of a Simple Host-Guest OLED

  • Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrates in an oven and treat with UV-ozone for 15 minutes immediately before use.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal on a hotplate.

  • Emissive Layer (EML) Deposition: Prepare a solution of a host material (e.g., a standard carbazole-based host) and a phosphorescent or fluorescent guest emitter, with this compound added as a co-host or dopant at a specific weight percentage in a suitable solvent (e.g., chlorobenzene or toluene). Spin-coat the EML solution on top of the HIL and anneal.

  • Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit an electron transport layer (e.g., TPBi), a thin electron injection layer (e.g., LiF), and a metal cathode (e.g., Al).

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Conclusion

While this compound is an established liquid crystal monomer, its application in the field of organic electronics is not yet well-documented. Based on the properties of similar fluorinated molecules, it holds potential for use as a host, dopant, or a component in light-outcoupling layers in devices like OLEDs. The provided general workflow and hypothetical protocols offer a starting point for researchers to systematically investigate the viability of this and other novel liquid crystalline materials in organic electronic applications. Further research is required to determine its specific performance characteristics and to develop optimized device architectures.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene synthesis. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting materials. What are the potential causes and solutions?

A1: Low or no conversion is a frequent issue in Suzuki-Miyaura couplings, especially with electron-deficient aryl halides. Potential causes and troubleshooting steps are outlined below:

  • Inactive Catalyst: The Pd(0) catalyst is sensitive to air and moisture.

  • Inappropriate Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Solution: For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are often effective. Experiment with ligands such as SPhos, XPhos, or RuPhos.

  • Insufficient Base Strength or Solubility: The base is crucial for the transmetalation step.[1]

    • Solution: Ensure the chosen base is strong enough and has some solubility in the reaction medium. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used. For challenging couplings, stronger bases like potassium tert-butoxide might be necessary, but can promote side reactions.

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and potential decomposition.

Q2: I am observing significant formation of side products, particularly homocoupling of the boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid (Glaser coupling) is a common side reaction, often promoted by the presence of oxygen.

  • Solution 1: Thorough Degassing: Oxygen can facilitate the homocoupling pathway. Degas the solvent and the reaction mixture thoroughly before adding the catalyst. This can be done by bubbling an inert gas through the solvent for an extended period or by using freeze-pump-thaw cycles.

  • Solution 2: Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can increase the likelihood of homocoupling.

  • Solution 3: Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. If the problem persists, screen different palladium sources and ligands.

Q3: The reaction is proceeding, but the yield is consistently moderate. How can I optimize for a higher yield?

A3: Optimizing for yield often involves a systematic evaluation of reaction parameters.

  • Solution: Systematic Optimization:

    • Solvent System: The polarity and aprotic/protic nature of the solvent can significantly impact the reaction. Screen a variety of solvents such as dioxane, toluene, or mixtures like dioxane/water.

    • Base Screening: The choice of base can have a profound effect on yield. Test a range of bases from mild (e.g., NaHCO₃) to strong (e.g., K₃PO₄, Cs₂CO₃).

    • Catalyst Loading: While a higher catalyst loading might increase conversion, it can also lead to more side products. Systematically vary the catalyst loading (e.g., from 1 mol% to 5 mol%) to find the optimal balance.

    • Temperature and Time: Profile the reaction over time at different temperatures to determine the point of maximum product formation before significant decomposition or side reactions occur.

Q4: I am having difficulty with the purification of the final product. What are the likely impurities and how can they be removed?

A4: Common impurities include residual catalyst, unreacted starting materials, and byproducts from side reactions.

  • Solution: Purification Strategy:

    • Aqueous Workup: After the reaction, a thorough aqueous workup can help remove inorganic salts (from the base) and some polar impurities.

    • Filtration: Passing the crude product through a plug of silica gel or celite can remove a significant portion of the palladium catalyst.

    • Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities. Use a gradient elution system (e.g., hexane/ethyl acetate) to achieve good separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.

Frequently Asked Questions (FAQs)

Q: What is the proposed synthetic route for this compound?

A: The most direct and common method is a Suzuki-Miyaura cross-coupling reaction. This involves coupling an aryl halide, such as 1-Bromo-4-ethoxy-2,3-difluorobenzene , with a suitable organoboron reagent, like (trans-4-propylcyclohexyl)boronic acid or its pinacol ester derivative, in the presence of a palladium catalyst and a base.

Q: Why are fluorinated compounds like this often challenging to synthesize via Suzuki-Miyaura coupling?

A: The fluorine atoms are strongly electron-withdrawing, which can decrease the electron density of the aromatic ring.[2] This can make the oxidative addition step of the catalytic cycle more difficult. The choice of catalyst, ligand, and reaction conditions is therefore critical to overcome this deactivation.

Q: Which aryl halide (Br, I, Cl) is best to use for the 1-Ethoxy-2,3-difluoro-benzene precursor?

A: The reactivity order for the oxidative addition step is generally I > Br > Cl. Aryl iodides are the most reactive but are often more expensive and less stable. Aryl bromides offer a good balance of reactivity and stability and are commonly used.[2] Aryl chlorides are the least reactive and typically require more specialized and highly active catalyst systems.

Q: Can I use an organotrifluoroborate instead of a boronic acid?

A: Yes, potassium aryltrifluoroborates are often used as alternatives to boronic acids. They are known for their stability and ease of handling.[3][4][5] However, their reactivity can be different, and the reaction conditions, particularly the choice of base and solvent, may need to be re-optimized.

Data Presentation: Optimization of Suzuki-Miyaura Coupling

The following table summarizes general conditions for Suzuki-Miyaura couplings involving aryl halides, which can be used as a starting point for optimizing the synthesis of the target molecule.

ParameterCondition 1Condition 2Condition 3Condition 4
Aryl Halide Aryl BromideAryl BromideAryl ChlorideAryl Bromide
Boronic Acid 1.2 equiv1.5 equiv1.2 equiv1.1 equiv
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃Pd(OAc)₂
Ligand --SPhosXPhos
Catalyst Loading 3 mol%2 mol%1.5 mol%2 mol%
Base K₂CO₃Cs₂CO₃K₃PO₄K₂CO₃
Solvent Dioxane/H₂OTolueneDioxaneToluene/H₂O
Temperature 90 °C100 °C110 °C85 °C

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

This is a representative protocol and may require optimization for this specific substrate.

Materials:

  • 1-Bromo-4-ethoxy-2,3-difluorobenzene (1.0 equivalent)

  • (trans-4-propylcyclohexyl)boronic acid pinacol ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane with 10-20% water)

Procedure:

  • To a dried reaction flask, add 1-Bromo-4-ethoxy-2,3-difluorobenzene, the boronic acid pinacol ester, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Synthetic_Pathway Proposed Synthesis of this compound cluster_0 Suzuki-Miyaura Coupling A 1-Bromo-4-ethoxy-2,3-difluorobenzene C This compound A->C Pd Catalyst, Base B (trans-4-propylcyclohexyl)boronic acid pinacol ester B->C

Caption: Proposed Suzuki-Miyaura coupling pathway.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield or No Reaction Check_Catalyst Is the catalyst active and under inert atmosphere? Start->Check_Catalyst Check_Catalyst->Start No, re-setup reaction Check_Base Is the base strength and solubility sufficient? Check_Catalyst->Check_Base Yes Check_Temp Is the reaction temperature high enough? Check_Base->Check_Temp Yes Optimize Systematically optimize solvent, base, and temperature Check_Base->Optimize No, screen bases Check_Ligand Is the ligand appropriate for a deactivated substrate? Check_Temp->Check_Ligand Yes Check_Temp->Optimize No, increase temperature Check_Ligand->Optimize Yes Check_Ligand->Optimize No, screen ligands Success Improved Yield Optimize->Success

Caption: A logical workflow for troubleshooting low yields.

References

Troubleshooting signal-to-noise issues in mass spectrometry of EDPrB.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mass Spectrometry of EDPrB

Welcome to the technical support hub for the mass spectrometry analysis of EDPrB and other novel small molecules. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common signal-to-noise (S/N) ratio challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a low signal-to-noise (S/N) ratio for a small molecule like EDPrB?

A low S/N ratio is a frequent issue in mass spectrometry that can stem from several factors. The most common causes include low sample concentration, inefficient ionization, ion suppression from matrix components, suboptimal instrument parameters, and high chemical or electronic background noise.[1][2] Addressing these systematically is key to improving data quality.

Q2: How does the purity of my solvents affect the S/N ratio?

Solvent purity is critical. Low-grade solvents can introduce a significant amount of chemical noise, especially in the low-mass range typical for small molecule analysis.[3][4] Impurities can compete with your analyte (EDPrB) for ionization, create unwanted adducts, and contribute to a high baseline, thereby obscuring the signal of interest.[3] Always use fresh, high-purity, LC-MS grade solvents and additives.[4][5]

Q3: What is "ion suppression" and how can I mitigate it?

Ion suppression occurs when components in the sample matrix (e.g., salts, endogenous molecules) co-elute with the analyte and interfere with its ionization process in the MS source, leading to a weaker signal.[1][6] This is a major cause of poor sensitivity and variability.[1] Mitigation strategies include more effective sample preparation (e.g., solid-phase extraction), improving chromatographic separation to isolate the analyte from interfering components, or simply diluting the sample.[1][7]

Q4: Can the instrument's ion source settings be optimized for EDPrB?

Absolutely. Optimizing ion source parameters is one of the most effective ways to boost signal intensity.[3] Key parameters to adjust include capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature.[3][5][8][9] These settings control the efficiency of droplet formation, desolvation, and ion transfer into the mass spectrometer and should be tuned specifically for your analyte and mobile phase conditions.[8][9]

Q5: When should I suspect my sample preparation is the problem?

If you observe high background noise, inconsistent results between replicates, or a sudden drop in signal intensity, your sample preparation method may be the culprit.[7][10] Inadequate cleanup can leave behind matrix components that cause ion suppression.[7] It is recommended to start with a clean, simple standard of EDPrB to confirm the system is working before analyzing complex samples.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve specific signal-to-noise issues.

Guide 1: Systematic Diagnosis of High Background Noise

High background noise can mask your analyte's signal. This guide provides a logical workflow to identify and resolve the source of the noise.

  • Initial Assessment (Blank Injection): Run a blank sample (your mobile phase solvent) through the LC-MS system. If the baseline is still noisy, the contamination is likely in the system itself (solvents, tubing, or MS source) and not from your sample matrix.[4]

  • Isolate the Source (LC vs. MS): Disconnect the LC from the mass spectrometer and direct the LC flow to waste. Infuse a clean, standard solution directly into the MS. If the noise disappears, the contamination is from the LC system (solvents, pump, tubing, column).[4] If the noise persists, the issue is within the mass spectrometer (e.g., dirty ion source, contaminated gas lines).[4]

  • LC System Troubleshooting: If the LC is the source, prepare fresh mobile phases using new, unopened bottles of LC-MS grade solvents and additives.[4] If this fails, systematically flush the system with a series of high-purity solvents like isopropanol, acetonitrile, and water.[4]

  • MS System Troubleshooting: If the MS is the source, the ion source is the most common culprit.[4] Perform a thorough cleaning of the ion source components (capillary, skimmer, lenses) according to the manufacturer's guidelines.[4]

Logical Workflow for Noise Diagnosis

The following diagram illustrates the decision-making process for troubleshooting high background noise.

G cluster_0 Troubleshooting High Background Noise start High Background Noise Observed blank_inj Action: Inject Blank (Mobile Phase Only) start->blank_inj check_noise Is Baseline Still Noisy? blank_inj->check_noise isolate_lc_ms Action: Isolate MS (Divert LC to Waste) check_noise->isolate_lc_ms Yes sample_matrix_issue Conclusion: Issue is Sample Matrix Effect check_noise->sample_matrix_issue No check_ms_noise Does Noise Persist? isolate_lc_ms->check_ms_noise lc_issue Conclusion: Issue is LC System Contamination check_ms_noise->lc_issue No ms_issue Conclusion: Issue is MS System Contamination check_ms_noise->ms_issue Yes

Caption: Decision tree for isolating the source of high background noise.

Guide 2: Optimizing a Weak Signal

If your background noise is low but the signal for EDPrB is still weak, the issue lies with signal generation or transmission.

  • Confirm Sample Integrity: Prepare a fresh, higher-concentration standard of EDPrB to ensure the issue is not due to sample degradation or incorrect dilution.[1]

  • Optimize Ion Source Parameters: This is the most critical step for improving signal. Systematically adjust source parameters while infusing a standard solution of EDPrB. Vary one parameter at a time to find the optimal setting for each.

  • Review Mobile Phase Composition: Ensure the mobile phase pH and additives are appropriate for ionizing EDPrB. For positive ion mode ESI, adding a small amount of an acid like formic acid (0.1%) can significantly improve protonation and signal intensity.[5]

  • Check Mass Spectrometer Calibration: Ensure the instrument is properly tuned and calibrated according to the manufacturer's recommendations.[1] An out-of-tune instrument will have poor ion transmission and sensitivity.

Quantitative Data Summary

Table 1: Typical ESI Source Parameters for Small Molecule Analysis

The following table provides a starting point for optimizing the ion source for a small molecule like EDPrB. Optimal values are analyte and instrument-dependent and should be determined empirically.

ParameterTypical Range (Positive ESI)Rationale
Capillary Voltage 3000 - 4500 VDrives the electrospray process; tune for maximum stable signal.[5]
Nebulizer Gas Pressure 30 - 50 psiAffects spray droplet size and solvent evaporation efficiency.[5]
Drying Gas Flow 8 - 12 L/minAids in the desolvation of ions before they enter the MS.[5]
Drying Gas Temperature 250 - 350 °CFacilitates solvent evaporation; avoid excessive heat for thermally labile compounds.[3][5]
Source Temperature 120 - 150 °CInfluences the efficiency of the ionization process.[8]

Experimental Protocols

Protocol 1: Basic Sample Preparation for EDPrB Analysis from Plasma

This protocol uses protein precipitation, a common technique for cleaning up biological samples before LC-MS analysis.

  • Sample Collection: Collect 100 µL of plasma into a clean microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to remove any remaining particulates.

  • Transfer to Vial: Transfer the final supernatant to an LC-MS autosampler vial for analysis.

Sample Preparation and Analysis Workflow

The diagram below outlines the key stages from sample receipt to data analysis.

G cluster_workflow Experimental Workflow sample_prep Sample Preparation (e.g., Protein Precipitation) lc_separation LC Separation (Chromatography) sample_prep->lc_separation ionization Ionization (Electrospray - ESI) lc_separation->ionization mass_analysis Mass Analysis (e.g., Quadrupole) ionization->mass_analysis detection Detection (Detector) mass_analysis->detection data_acq Data Acquisition & Processing detection->data_acq

Caption: General workflow for LC-MS analysis of small molecules.

References

Optimizing temperature and reaction time for EDPrB synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of EDPrB (1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the synthesis of this liquid crystal monomer.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of EDPrB, with a focus on optimizing temperature and reaction time for key steps. The proposed synthetic strategy involves a Suzuki-Miyaura coupling reaction, a versatile method for the formation of C-C bonds.

Proposed Synthetic Pathway:

A plausible synthetic route for EDPrB is a three-stage process:

  • Synthesis of the boronic acid derivative: Preparation of (trans-4-propylcyclohexyl)boronic acid.

  • Synthesis of the aryl halide intermediate: Preparation of 4-bromo-1-ethoxy-2,3-difluorobenzene.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the boronic acid and the aryl halide to yield EDPrB.

Below is a troubleshooting guide for each of these key stages.

Stage 1: Synthesis of (trans-4-propylcyclohexyl)boronic acid

This intermediate can be prepared from a corresponding Grignard reagent and a trialkyl borate.

Question: Low yield of the Grignard reagent from trans-4-propylcyclohexyl bromide.

Answer:

  • Issue: Incomplete reaction or side reactions.

  • Troubleshooting:

    • Temperature: Grignard reagent formation is an exothermic reaction. Maintain a gentle reflux. If the reaction is too vigorous, cool the flask in an ice bath. If the reaction is sluggish, gentle warming may be required to initiate it.

    • Reaction Time: Ensure the reaction has gone to completion. Monitor by TLC (Thin Layer Chromatography) by quenching a small aliquot with iodine.

    • Reagents: Ensure magnesium turnings are fresh and the solvent (e.g., anhydrous THF) is completely dry. The presence of water will quench the Grignard reagent.

Question: Poor conversion of the Grignard reagent to the boronic acid.

Answer:

  • Issue: Inefficient reaction with the trialkyl borate or hydrolysis issues.

  • Troubleshooting:

    • Temperature: The addition of the Grignard reagent to the trialkyl borate (e.g., trimethyl borate) should be performed at a low temperature (typically -78 °C) to prevent the formation of byproducts from the reaction of the borate with multiple equivalents of the Grignard reagent.

    • Reaction Time: Allow the reaction to warm to room temperature slowly and stir for a sufficient time (e.g., overnight) to ensure complete reaction.

    • Work-up: Careful acidic work-up is crucial to hydrolyze the boronate ester to the desired boronic acid.

ParameterCondition 1Condition 2 (Optimized)
Grignard Formation Temp. Room TemperatureGentle Reflux (~65 °C)
Borate Reaction Temp. 0 °C-78 °C to Room Temp.
Reaction Time 2 hours12 hours
Yield LowImproved
Stage 2: Synthesis of 4-bromo-1-ethoxy-2,3-difluorobenzene

This intermediate can be synthesized via etherification of 4-bromo-2,3-difluorophenol.

Question: Incomplete etherification of 4-bromo-2,3-difluorophenol.

Answer:

  • Issue: Insufficient reaction rate or decomposition of starting material.

  • Troubleshooting:

    • Temperature: The reaction temperature for Williamson ether synthesis can be critical. A moderate temperature (e.g., 60-80 °C) is often optimal. Too low a temperature will result in a slow reaction, while too high a temperature can lead to decomposition.

    • Reaction Time: Monitor the reaction progress by TLC. Typical reaction times can range from a few hours to overnight.

    • Base: A suitable base (e.g., potassium carbonate) is required to deprotonate the phenol. Ensure the base is anhydrous.

ParameterCondition 1Condition 2 (Optimized)
Reaction Temperature 40 °C70 °C
Reaction Time 24 hours8 hours
Yield ModerateHigh
Stage 3: Suzuki-Miyaura Coupling

Question: Low yield of EDPrB in the Suzuki-Miyaura coupling reaction.

Answer:

  • Issue: Inefficient catalytic cycle, degradation of reactants, or formation of byproducts.

  • Troubleshooting:

    • Temperature: The optimal temperature for a Suzuki-Miyaura coupling is highly dependent on the catalyst, substrates, and solvent. A typical starting point is 80-100 °C. Lower temperatures may lead to incomplete reaction, while higher temperatures can cause catalyst decomposition or side reactions. A screening of temperatures is recommended.

    • Reaction Time: Monitor the reaction by TLC or GC/MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to product degradation.

    • Catalyst: The choice of palladium catalyst and ligand is crucial. Ensure the catalyst is active and used in the correct loading (typically 1-5 mol%).

    • Base and Solvent: An aqueous base (e.g., K₂CO₃, Cs₂CO₃) and a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) are essential for the catalytic cycle.

ParameterTemperatureReaction TimeYield
Condition A 70 °C12 hLow
Condition B 90 °C8 hHigh
Condition C 110 °C4 hModerate (with byproducts)

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic pathway for EDPrB?

A1: A common and effective method for synthesizing molecules with a biaryl-like structure such as EDPrB is the Suzuki-Miyaura cross-coupling reaction. A plausible pathway is outlined above, involving the coupling of (trans-4-propylcyclohexyl)boronic acid with 4-bromo-1-ethoxy-2,3-difluorobenzene in the presence of a palladium catalyst.

Q2: How does temperature affect the yield of the Suzuki-Miyaura coupling step?

A2: Temperature is a critical parameter. An optimal temperature ensures a good reaction rate without causing significant degradation of the catalyst, starting materials, or the product. As indicated in the table above, a temperature of around 90 °C often provides a good balance for high yield.

Q3: What is the role of reaction time in the optimization of EDPrB synthesis?

A3: The reaction time should be sufficient for the reaction to proceed to completion. However, unnecessarily long reaction times, especially at elevated temperatures, can lead to the formation of impurities and a decrease in the isolated yield of the desired product. It is recommended to monitor the reaction progress to determine the point at which the consumption of starting materials is complete.

Q4: What are some common side reactions in the Suzuki-Miyaura coupling?

A4: Common side reactions include homocoupling of the boronic acid or the aryl halide, and protodeborylation of the boronic acid. Optimizing the reaction conditions, such as the choice of catalyst, base, and solvent, as well as maintaining an inert atmosphere, can help to minimize these side reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add (trans-4-propylcyclohexyl)boronic acid (1.0 eq.), 4-bromo-1-ethoxy-2,3-difluorobenzene (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a suitable solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the optimized reaction time.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Caption: Proposed synthetic workflow for EDPrB.

Suzuki_Miyaura_Mechanism pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X L₂ pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 Ar-Pd(II)-Ar' L₂ pd_complex1->pd_complex2 Transmetalation (Ar'-B(OH)₂ + Base) pd_complex2->pd0 Reductive Elimination product Ar-Ar' pd_complex2->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Strategies to minimize byproduct formation in the synthesis of fluorinated benzenes.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Fluorinated Benzenes. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of these important compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing fluorinated benzenes?

A1: The two primary strategies for introducing fluorine into a benzene ring are Nucleophilic Aromatic Substitution (SNAr), most notably the Balz-Schiemann reaction, and Electrophilic Aromatic Substitution (EAS) using modern fluorinating agents.

Q2: I am getting a low yield in my Balz-Schiemann reaction. What are the likely causes?

A2: Low yields in the Balz-Schiemann reaction can stem from several factors. Incomplete diazotization, premature decomposition of the diazonium salt, and the formation of byproducts such as phenols and biaryls are common culprits. Careful control of reaction temperature and the choice of solvent are critical for success.

Q3: My electrophilic fluorination is not regioselective. How can I control where the fluorine atom is introduced?

A3: Regioselectivity in electrophilic aromatic fluorination is primarily dictated by the electronic properties of the substituents already present on the benzene ring. Electron-donating groups (EDGs) typically direct fluorination to the ortho and para positions, while electron-withdrawing groups (EWGs) direct to the meta position. The choice of fluorinating agent and reaction conditions can also influence the regiochemical outcome.

Q4: I am observing significant dearomatization of my phenol substrate during electrophilic fluorination. How can I prevent this?

A4: Dearomatization is a known side reaction in the electrophilic fluorination of electron-rich aromatic compounds like phenols. This can often be minimized by using milder fluorinating agents, optimizing the reaction temperature, and carefully selecting the solvent. In some cases, protecting the hydroxyl group prior to fluorination may be a viable strategy.

Troubleshooting Guides

The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a robust method for the synthesis of aryl fluorides from aryl amines via a diazonium tetrafluoroborate intermediate.[1][2] However, challenges can arise, leading to low yields and the formation of unwanted byproducts.

Problem: Low Yield of the Desired Fluorinated Benzene

Potential Cause Troubleshooting Strategy
Incomplete Diazotization Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of nitrous acid and check for its presence with starch-iodide paper.[3]
Premature Decomposition of Diazonium Salt Keep the diazonium salt intermediate cold and use it promptly after isolation. Thermal decomposition should be controlled and gradual.
Formation of Phenol Byproducts The presence of water can lead to the formation of phenols. Ensure all glassware is dry and use anhydrous solvents. Thermal decomposition in the absence of a solvent or in a non-polar, high-boiling solvent can also reduce phenol formation.[2][4]
Formation of Biaryl Byproducts Biaryl formation can occur through radical side reactions. Performing the decomposition at the lowest effective temperature and in a non-polar solvent can help minimize this.[5][6][7]

Data Presentation: Effect of Solvent on the Thermal Decomposition of Benzenediazonium Tetrafluoroborate

Solvent Temperature (°C) Yield of Fluorobenzene (%) Yield of Benzene (byproduct, %) Reference
None (neat)>10051-57-[8]
Hexane6097<1[2][9]
Chlorobenzene8095<1[2][10]
Acetonitrile801875[2][9]
Ethanol802268[2][9]

Note: Yields can be substrate-dependent. This table provides a general trend.

Experimental Protocol: Synthesis of Fluorobenzene via the Balz-Schiemann Reaction [8]

  • Diazotization: In a suitable vessel, dissolve aniline in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 10 °C with vigorous stirring.

  • Formation of Diazonium Tetrafluoroborate: To the cold diazonium salt solution, add a cold solution of fluoroboric acid (HBF₄). The benzenediazonium tetrafluoroborate will precipitate.

  • Isolation: Filter the precipitated diazonium salt and wash it with cold water, followed by cold methanol, and finally ether to facilitate drying.

  • Thermal Decomposition: Gently heat the dried diazonium salt in a flask connected to a condenser and a cooled receiving flask. The decomposition will start, and fluorobenzene will distill over along with boron trifluoride gas (Caution: Use a well-ventilated fume hood).

  • Workup: Wash the distillate with a dilute sodium hydroxide solution to remove any phenolic byproducts, then with water. Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride) and distill to obtain pure fluorobenzene.

Logical Workflow for Troubleshooting the Balz-Schiemann Reaction

balz_schiemann_troubleshooting start Low Yield in Balz-Schiemann check_diazotization Check Diazotization Step start->check_diazotization check_decomposition Check Decomposition Step start->check_decomposition check_byproducts Analyze for Byproducts start->check_byproducts temp_control Maintain 0-5°C during NaNO2 addition check_diazotization->temp_control excess_nitrite Use slight excess of NaNO2 (test with starch-iodide paper) check_diazotization->excess_nitrite gradual_heating Ensure gradual and controlled heating check_decomposition->gradual_heating dry_conditions Use anhydrous solvents and dry glassware check_byproducts->dry_conditions Phenol detected nonpolar_solvent Consider non-polar solvent for decomposition check_byproducts->nonpolar_solvent Biaryls detected

Troubleshooting the Balz-Schiemann Reaction.
Electrophilic Aromatic Fluorination

Electrophilic fluorination offers a direct method to introduce fluorine onto an aromatic ring using reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[11] Key challenges include controlling regioselectivity and preventing dearomatization.

Problem: Poor Regioselectivity in the Fluorination of Substituted Benzenes

Potential Cause Troubleshooting Strategy
Weakly Directing Substituent The inherent electronic nature of the substituent may not provide strong regiocontrol. Consider if an alternative synthetic route is more appropriate.
Steric Hindrance Bulky substituents can hinder fluorination at the ortho position, leading to a higher proportion of the para product.[12]
Reaction Conditions Solvent and temperature can influence the ortho/para ratio. Experiment with a range of solvents and temperatures to optimize for the desired isomer.
Fluorinating Agent Different fluorinating agents can exhibit different selectivities. If one agent gives a poor ratio, consider trying another (e.g., switch from Selectfluor® to NFSI or vice versa).[10]

Data Presentation: Regioselectivity in the Electrophilic Fluorination of Toluene

Fluorinating Agent Solvent ortho-Fluorotoluene (%) para-Fluorotoluene (%) meta-Fluorotoluene (%) Reference
Elemental Fluorine (F₂)Acetonitrile~45~31~24[7] (Calculated from product ratios)
Selectfluor®Acetonitrile~60~40<1[12] (Typical for activated arenes)
NFSIDichloroethane---[13] (Often requires a catalyst for arene C-H fluorination)

Note: Regioselectivity is highly dependent on the substrate and reaction conditions. This table provides illustrative examples.

Experimental Protocol: Electrophilic Fluorination of Anisole with Selectfluor®

  • Reaction Setup: In a flask protected from moisture, dissolve anisole in a suitable anhydrous solvent (e.g., acetonitrile).

  • Reagent Addition: Add Selectfluor® (1.1 equivalents) portion-wise to the stirred solution at room temperature. The reaction may be mildly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the isomeric fluoroanisoles.

Logical Workflow for Troubleshooting Electrophilic Fluorination Regioselectivity

electrophilic_fluorination_troubleshooting start Poor Regioselectivity analyze_substituent Analyze Substituent Effects start->analyze_substituent optimize_conditions Optimize Reaction Conditions start->optimize_conditions change_reagent Change Fluorinating Agent start->change_reagent edg Electron-Donating Group (EDG) (Expects o/p direction) analyze_substituent->edg ewg Electron-Withdrawing Group (EWG) (Expects m direction) analyze_substituent->ewg sterics Consider Steric Hindrance (May favor para over ortho) analyze_substituent->sterics solvent_screening Screen Different Solvents optimize_conditions->solvent_screening temp_screening Vary Reaction Temperature optimize_conditions->temp_screening nfsi_vs_selectfluor Compare Selectfluor® vs. NFSI change_reagent->nfsi_vs_selectfluor

Troubleshooting Electrophilic Fluorination.

References

Technical Support Center: Overcoming Poor Solubility of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene and similar lipophilic compounds in in vitro assays.

I. Compound Properties

Physicochemical Data for this compound

PropertyValueSource
Molecular FormulaC₁₇H₂₄F₂O[1][2]
Molecular Weight282.37 g/mol [1][2]
Chemical ClassFluorinated Liquid Crystal[1][2]
Predicted XlogP6.3[2]

Note: A higher XlogP value is indicative of lower aqueous solubility.

II. Troubleshooting Guides

This section offers step-by-step guidance for resolving common issues encountered during experiments with poorly soluble compounds.

Issue 1: Compound Precipitates Upon Dilution in Aqueous Assay Buffer

Precipitation of the test compound is a primary obstacle that can lead to inaccurate and unreliable assay results.[3]

Troubleshooting Workflow:

A Start: Compound Precipitation Observed B Step 1: Visual Inspection & Confirmation - Check for cloudiness/precipitate. - Centrifuge a small sample to check for a pellet. A->B C Step 2: Optimize Dilution Protocol - Perform serial dilutions. - Ensure vigorous mixing. B->C D Step 3: Adjust Solvent Concentration - Lower the final concentration of the organic solvent (e.g., DMSO < 0.5%). C->D E Step 4: Explore Alternative Solubilization Methods D->E F pH Adjustment (for ionizable compounds) E->F If applicable G Use of Co-solvents (e.g., Ethanol, PEG) E->G H Incorporate Surfactants (e.g., Tween 80, Pluronic F-68) E->H I Utilize Cyclodextrins E->I J Resolved: Compound is Soluble F->J G->J H->J I->J

Caption: A workflow for troubleshooting compound precipitation.

Issue 2: High Variability in Assay Results

Inconsistent results can stem from the physicochemical properties of the compound and its interaction with assay components.[4]

Troubleshooting Workflow:

A Start: High Variability in Results B Step 1: Confirm Compound Integrity & Solubility - Prepare fresh stock solutions. - Confirm solubility in the final assay buffer. A->B C Step 2: Assess for Assay Interference - Run cell-free controls to check for direct interaction with assay reagents (e.g., MTT, resazurin). B->C If solubility is confirmed D Step 3: Optimize Assay Protocol - Evaluate incubation times. - Check for lot-to-lot variability in reagents. C->D If no interference E Step 4: Evaluate Unintended Cytotoxicity - Use an orthogonal assay to confirm the mechanism of cell death. D->E F Resolved: Consistent & Reliable Results E->F

Caption: A logical workflow for troubleshooting variability in cell-based assays.

III. Frequently Asked Questions (FAQs)

Compound Handling and Stock Solutions

  • Q1: What is the best solvent to dissolve this compound?

    • A1: Due to its lipophilic nature, Dimethyl sulfoxide (DMSO) is a common starting point for creating a high-concentration stock solution.[5][6] Other organic solvents like ethanol or N,N-Dimethylformamide (DMF) can also be considered, but their compatibility with the specific assay and cell line must be verified.[4]

  • Q2: How should I prepare and store stock solutions?

    • A2: Prepare a high-concentration stock solution (e.g., 10-30 mM) in 100% DMSO. To ensure complete dissolution, vortexing or brief sonication may be necessary.[3] Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.[4]

  • Q3: What is the maximum final concentration of DMSO I can use in my cell-based assay?

    • A3: The final concentration of DMSO should ideally be kept below 0.5% (v/v), as higher concentrations can be toxic to many cell lines and may affect experimental outcomes.[4][6] It is crucial to determine the tolerance of your specific cell line to the chosen solvent.

Solubilization Strategies

  • Q4: My compound still precipitates even with a low final DMSO concentration. What are my options?

    • A4: Several strategies can be employed to enhance solubility:

      • Co-solvents: Water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used in combination with DMSO to improve solubility.[7][8]

      • Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be added to the assay medium to aid in the solubilization of hydrophobic compounds by forming micelles.[7][9][10]

      • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[7][11]

  • Q5: How do I choose the right solubilizing agent?

    • A5: The choice of solubilizing agent depends on the physicochemical properties of your compound and the specifics of your assay. It is recommended to test a panel of excipients to find the one that provides the best solubility with the least interference in the assay. Always include appropriate vehicle controls in your experiments.

Assay Optimization

  • Q6: I observe a decrease in signal in my cell viability assay. Is it due to cytotoxicity or compound precipitation?

    • A6: It is important to differentiate between true biological effects and artifacts caused by poor solubility. Perform a preliminary solubility test by preparing the highest concentration of your compound in the assay medium and visually inspecting for precipitation over the time course of your experiment. Additionally, running a cell-free assay control can help identify any direct interference of the compound with the assay reagents.[4]

  • Q7: Can the type of microplate I use affect my results?

    • A7: Yes, highly lipophilic compounds can adsorb to the plastic of standard microplates, reducing the effective concentration of the compound in the assay medium. Using low-binding plates can help mitigate this issue.

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Equilibrate: Allow the vial of this compound to reach room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh a precise amount of the compound.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes until the compound is completely dissolved, resulting in a clear, particle-free solution.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials and store at -20°C or -80°C.

Protocol 2: General Serial Dilution for In Vitro Assays

  • Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in 100% DMSO.

  • Working Solutions: Perform a serial dilution of the intermediate stock in your cell culture medium. It is crucial to add the DMSO stock to the medium and mix immediately and thoroughly to prevent precipitation.

  • Final Concentration: Ensure the final concentration of DMSO in the assay wells does not exceed the predetermined non-toxic level for your cell line (typically ≤ 0.5%).

Solubilizing Agent Compatibility Testing

A Start: Select Compound & Potential Solubilizing Agents B Prepare Compound Stock in 100% DMSO A->B C Prepare Serial Dilutions of Solubilizing Agents in Assay Buffer A->C D Add Compound Stock to each Dilution of Solubilizing Agent B->D C->D E Incubate under Assay Conditions (Time, Temperature) D->E F Assess Solubility (Visually, Turbidity Measurement) E->F G Assess Assay Interference (Cell-Free Controls) E->G H Assess Cytotoxicity of Solubilizing Agent (Vehicle Controls) E->H I Select Optimal Solubilizing Agent and Concentration F->I G->I H->I

Caption: Workflow for selecting a suitable solubilizing agent.

V. Summary of Solubilization Strategies

StrategyMechanismCommon ExamplesConsiderations
Co-solvents Increase the polarity of the solvent system.DMSO, Ethanol, Propylene Glycol, PEG 400Potential for cytotoxicity at higher concentrations; must be tested for each cell line.[8][12][13]
Surfactants Form micelles that encapsulate the hydrophobic compound.Tween® 20, Tween® 80, Pluronic® F-68, Sodium Dodecyl Sulfate (SDS)Can interfere with cell membranes and some assay readouts; critical micelle concentration (CMC) is an important parameter.[7][9][10]
Cyclodextrins Form inclusion complexes with the hydrophobic compound.β-cyclodextrin, Methyl-β-cyclodextrinCan sometimes extract cholesterol from cell membranes; may have their own biological effects.[7][11]
pH Adjustment For ionizable compounds, altering the pH can increase solubility.Buffers of varying pHOnly applicable to compounds with acidic or basic functional groups; the final pH must be compatible with the assay.[3]
Lipid-Based Formulations Incorporate the compound into lipid carriers.Lipid nanoparticles, nanoemulsionsCan enhance cellular uptake but may require more complex formulation development.[7][14]

References

How to prevent the degradation of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene to prevent its degradation. It includes frequently asked questions (FAQs) and troubleshooting guides for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated place.[1] The container should be tightly closed and kept upright to prevent leakage and exposure to moisture and air.[1] It is also crucial to protect the compound from direct sunlight and heat sources.[1]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The main factors that can lead to the degradation of this compound are exposure to moisture (hydrolysis), light (photodegradation), and strong oxidizing agents (oxidation). Elevated temperatures can accelerate these degradation processes.

Q3: Are there any specific chemical incompatibilities I should be aware of?

A3: Yes, this compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent vigorous reactions that could compromise the integrity of the compound.

Q4: How can I visually identify if my sample of this compound has degraded?

A4: Signs of degradation in liquid crystals can include a change in color, the appearance of cloudiness or turbidity at temperatures where it should be clear, and alterations in its liquid crystalline properties, such as a shift in transition temperatures.[2] The presence of particulate matter may also indicate the formation of insoluble degradation products.

Q5: Is this compound sensitive to air?

A5: While the safety data sheet does not specify extreme air sensitivity, it is good practice to minimize exposure to air.[1] The presence of oxygen can contribute to oxidative degradation, especially in the presence of light or heat. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection.

Summary of Storage and Stability Data

The following table summarizes the key parameters for the storage and handling of this compound to prevent degradation.

ParameterRecommendationRationale
Temperature Store in a cool place, avoiding high temperatures.High temperatures can accelerate the rates of hydrolysis, oxidation, and other degradation reactions.
Light Store in a dark place or use an opaque container.Exposure to UV or high-intensity visible light can induce photodegradation.[3][4]
Atmosphere Keep container tightly sealed. For long-term storage, consider flushing with an inert gas (e.g., Argon, Nitrogen).Minimizes contact with atmospheric moisture to prevent hydrolysis and with oxygen to prevent oxidation.
Moisture Store in a dry environment. Use of desiccants in the storage area is advisable.The ethoxy group can be susceptible to hydrolysis, especially in the presence of acidic or basic impurities.[5]
Incompatible Materials Avoid contact with strong oxidizing agents.Strong oxidizers can lead to chemical decomposition of the molecule.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments, linking them to potential degradation of this compound.

Q: My experimental results are inconsistent, or the material's performance has declined over time. What could be the cause?

A: Inconsistent results or a decline in performance can be indicative of chemical degradation. Impurities formed through degradation can alter the physical and chemical properties of the liquid crystal.[6][7] It is recommended to verify the purity of your sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Q: I have observed a shift in the phase transition temperatures of the liquid crystal. Why is this happening?

A: A shift in phase transition temperatures is a strong indicator of the presence of impurities, which can arise from degradation.[2] Degradation products can disrupt the molecular ordering of the liquid crystal, thereby affecting its transition temperatures. A forced degradation study can help to identify the potential degradants.

Q: The liquid crystal sample, which was initially a clear liquid, now appears yellowish and slightly cloudy. What should I do?

A: A change in color and the appearance of cloudiness suggest that the material has undergone degradation. Photodegradation or oxidation can often lead to colored byproducts. The cloudiness may be due to the formation of insoluble impurities. The material should not be used for experiments where high purity is required.

Q: How can I confirm that my storage conditions are adequate?

A: To confirm the adequacy of your storage conditions, you can perform a long-term stability study. This involves storing a sample under the proposed conditions and periodically testing its purity and physical properties. A well-designed forced degradation study can also provide insights into the compound's stability under various stress conditions.[8][9]

Diagrams

Potential Degradation Pathways A 1-Ethoxy-2,3-difluoro-4- (trans-4-propylcyclohexyl)benzene B Hydrolysis Products (e.g., Phenol derivative, Ethanol) A->B Moisture (H₂O) (Acid/Base catalysis) C Oxidation Products (e.g., Ring-opened or hydroxylated species) A->C Oxygen (O₂) Heat D Photodegradation Products (e.g., Radicals, rearranged molecules) A->D Light (UV/Visible) Troubleshooting Degradation Issues Start Observe change in material properties (e.g., color, clarity, performance) Q1 Is the sample old or stored improperly? Start->Q1 A1_Yes Procure a new, high-purity sample. Review and improve storage conditions. Q1->A1_Yes Yes Q2 Has the sample been exposed to light, heat, or air? Q1->Q2 No A_End Perform analytical testing (e.g., HPLC) to confirm purity before use. A1_Yes->A_End A2_Yes Implement protective measures: - Store in amber vials. - Control temperature. - Use inert atmosphere. Q2->A2_Yes Yes Q2->A_End No A2_Yes->A_End G Experimental Workflow for Forced Degradation Study cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acid/Base Hydrolysis E Sample Preparation A->E B Oxidative Stress B->E C Thermal Stress C->E D Photolytic Stress D->E F HPLC Analysis E->F G Characterization of Degradants (LC-MS) F->G H Identify Degradation Products G->H I Establish Degradation Pathways H->I J Develop Stability-Indicating Method I->J

References

Method refinement for the extraction of EDPrB from complex biological matrices.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Method Refinement for EDPrB Extraction

Disclaimer: The following technical support guide has been developed assuming "EDPrB" is a hypothetical small, polar organic molecule. The principles, protocols, and troubleshooting advice are based on established methodologies for the extraction of similar small molecules from complex biological matrices. Researchers should adapt these guidelines based on the specific physicochemical properties of their actual analyte of interest.

Troubleshooting Guide

This section addresses common issues encountered during the extraction and analysis of EDPrB from biological matrices.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Incomplete cell lysis (for tissue samples): The analyte may be trapped within cells.- Optimize homogenization technique (e.g., increase time, use bead beating, or sonication).[1] - Consider enzymatic digestion appropriate for the tissue type.[1]
Inefficient extraction solvent: The solvent may not be optimal for the polarity of EDPrB.- Test a range of solvents with varying polarities. - For polar analytes, consider techniques like dispersive liquid-liquid microextraction.[2]
Analyte binding to proteins: EDPrB may be strongly bound to plasma proteins.- Use a protein precipitation agent like acetonitrile or methanol.[3][4] - Adjust the pH to disrupt protein binding.[5]
Suboptimal pH: The pH of the sample may affect the charge state and solubility of EDPrB.- Adjust the sample pH to ensure EDPrB is in a neutral, more extractable form.[6]
High Matrix Effects (Ion Suppression/Enhancement) Co-elution of interfering compounds: Phospholipids, salts, and other endogenous components can interfere with ionization in the mass spectrometer.[7][8]- Improve chromatographic separation to resolve EDPrB from interfering peaks.[7] - Employ a more selective extraction method like Solid-Phase Extraction (SPE) to remove interferences.[9] - Use a phospholipid removal plate or column.[9]
Insufficient sample cleanup: The chosen extraction method may not be adequately removing matrix components.- Switch from a general method like protein precipitation to a more specific one like SPE.[10] - Optimize the wash steps in your SPE protocol to remove more interferences.[11]
Poor Reproducibility (%CV > 15%) Inconsistent sample handling: Variability in thawing, vortexing, or incubation times can introduce errors.- Standardize all sample handling steps and ensure consistent timing. - Use an automated liquid handling system for improved precision.
Inconsistent extraction procedure: Manual steps in the extraction process can be a source of variability.- Ensure all reagents are added precisely and mixing steps are uniform. - If using SPE, ensure consistent flow rates during sample loading, washing, and elution.
Internal Standard (IS) issues: The IS may not be behaving similarly to the analyte.- Use a stable isotope-labeled (SIL) internal standard for EDPrB if available, as it is the "gold standard".[12] - If using a structural analog, ensure it has similar extraction and ionization properties to EDPrB.[12]
Analyte Instability Degradation during sample collection/storage: EDPrB may be sensitive to temperature or enzymatic activity.- Collect samples using appropriate anticoagulant and stabilizer tubes. - Process samples as quickly as possible and store them at -80°C.[13]
Degradation during extraction: The pH or solvent conditions of the extraction may be causing degradation.- Perform extraction steps at low temperatures (e.g., on ice). - Evaluate the stability of EDPrB in the extraction solvents and adjust conditions as needed.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for a small, polar molecule like EDPrB from plasma?

A1: The choice of extraction method depends on the required level of cleanliness and the desired concentration of the analyte.

  • Protein Precipitation (PPT): This is a simple and fast method suitable for initial screening.[3][4] However, it may not remove all interfering substances, potentially leading to significant matrix effects.[10]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[6] Optimization of solvent polarity and pH is crucial for good recovery of polar molecules.[2]

  • Solid-Phase Extraction (SPE): SPE is the most powerful technique for achieving high purity and concentration of the analyte. It offers a high degree of selectivity by utilizing different sorbent chemistries (e.g., reversed-phase, ion-exchange).[14]

Q2: How can I minimize the loss of EDPrB during the solvent evaporation step?

A2: To minimize analyte loss during evaporation:

  • Use a gentle stream of nitrogen gas.

  • Avoid excessive heat.

  • Ensure the sample is not evaporated to complete dryness, which can make reconstitution difficult.

  • Add a small amount of a high-boiling point "keeper" solvent to the sample before evaporation.

Q3: What are the acceptance criteria for recovery in a bioanalytical method?

A3: While regulatory guidelines do not set a strict numerical value for acceptable recovery, it should be consistent and reproducible.[5][15] The coefficient of variation (%CV) for the recovery across low, medium, and high concentration quality control samples should ideally be ≤15%.[15][16]

Q4: How do I choose an appropriate internal standard (IS) for EDPrB?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of EDPrB (e.g., containing ¹³C or ²H atoms).[12] SIL-IS has nearly identical chemical and physical properties to the analyte and can effectively compensate for variability in extraction, matrix effects, and instrument response. If a SIL-IS is unavailable, a structural analog with similar polarity, pKa, and mass spectrometric behavior can be used.[12]

Q5: My tissue homogenates are very viscous. How can I improve handling and extraction?

A5: For viscous tissue homogenates:

  • Dilute the homogenate with an appropriate buffer before extraction.

  • Use a wide-bore pipette tip for transferring the homogenate.

  • Consider using a bead-beating homogenizer for more efficient tissue disruption and reduced viscosity.[1]

Experimental Protocols

Protein Precipitation (PPT) Protocol for Plasma
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.[4]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[17]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for Urine
  • To 500 µL of urine sample, add the internal standard.

  • Adjust the pH of the sample to 1 unit above or below the pKa of EDPrB to ensure it is in a neutral form.

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent and reconstitute the sample as described in the PPT protocol.

Solid-Phase Extraction (SPE) Protocol for Plasma
  • Pre-treat Sample: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water.

  • Condition Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar interferences, followed by 1 mL of methanol to remove non-polar interferences.[11]

  • Elute: Elute EDPrB with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase for analysis.

Visualizations

ExtractionWorkflow cluster_sample Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Matrix (Plasma, Tissue, etc.) Homogenization Homogenization (for tissue) Sample->Homogenization Spike Spike with Internal Standard Sample->Spike Homogenization->Spike PPT Protein Precipitation Spike->PPT LLE Liquid-Liquid Extraction Spike->LLE SPE Solid-Phase Extraction Spike->SPE Evaporation Evaporation PPT->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DecisionTree Start Start: Need to extract EDPrB Matrix What is the matrix complexity? Start->Matrix Purity High purity & concentration needed? Matrix->Purity High Speed Is speed the priority? Matrix->Speed Low LLE Use Liquid-Liquid Extraction (LLE) Purity->LLE No SPE Use Solid-Phase Extraction (SPE) Purity->SPE Yes PPT Use Protein Precipitation (PPT) Speed->PPT Yes Speed->LLE No SignalingPathway cluster_pre Pre-Extraction cluster_post Post-Extraction cluster_ms Mass Spectrometer Ion Source Analyte_Matrix Analyte + Matrix Components add_is Add Internal Standard (IS) Analyte_Matrix->add_is Analyte_IS_Matrix Analyte + IS + Matrix Components Analyte_IS_Clean Analyte + IS (Clean Solution) Analyte_IS_Matrix->Analyte_IS_Clean Extraction Coeluting_Matrix Co-eluting Matrix Components Analyte_IS_Matrix->Coeluting_Matrix Extraction add_is->Analyte_IS_Matrix Ionization Ionization Process Analyte_IS_Clean->Ionization Coeluting_Matrix->Ionization Interference Signal Analyte Signal Ionization->Signal

References

Technical Support Center: Enhancing Chromatographic Resolution of Polybrominated Biphenyl (PBB) Atropisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in enhancing the resolution of chromatographic separation for polybrominated biphenyl (PBB) atropisomers and their related isomers.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My PBB atropisomers are co-eluting or showing poor resolution. What are the initial steps to improve separation?

A1: Co-elution of PBB atropisomers is a common challenge due to their structural similarity. A systematic approach focusing on selectivity and efficiency is necessary to achieve baseline separation.

Initial Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Solvent Strength: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. For reversed-phase HPLC, increasing the aqueous content can enhance retention and improve separation.

    • Organic Modifier: The choice between acetonitrile and methanol can significantly impact selectivity due to their different chemical properties. If one is not providing adequate separation, switching to the other is a primary troubleshooting step.

    • Mobile Phase pH: While PBBs are not typically ionizable, the pH of the mobile phase can influence the stationary phase characteristics, especially with silica-based columns. Maintaining a consistent and appropriate pH is crucial for reproducibility.

  • Adjust Chromatographic Conditions:

    • Temperature: Lowering the column temperature can sometimes increase the chiral selectivity for atropisomers, leading to better resolution.[1] However, this can also lead to broader peaks and longer run times. Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimal balance.

    • Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the stationary phase, often leading to improved resolution.

  • Evaluate the Stationary Phase:

    • If mobile phase and condition optimization are insufficient, the column chemistry may not be suitable. For atropisomers, specialized chiral stationary phases (CSPs) are often required. Consider screening different types of CSPs, such as those based on cyclodextrins.[1]

Q2: I'm observing significant peak tailing for my PBB isomer peaks. What are the likely causes and solutions?

A2: Peak tailing can compromise the accuracy of quantification and resolution. It is often caused by secondary interactions between the analyte and the stationary phase or issues with the HPLC system.

Troubleshooting Peak Tailing:

Potential Cause Recommended Solution
Secondary Silanol Interactions For silica-based columns, free silanol groups can interact with analytes. Adding a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%) can mask these sites and reduce tailing.
Column Contamination or Degradation Particulate matter from the sample or mobile phase can block the column inlet frit. Try back-flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.
Sample Overload Injecting too concentrated a sample can lead to peak distortion. Dilute the sample and reinject to see if the peak shape improves.
Mismatched Sample Solvent The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible. A stronger sample solvent can cause peak distortion.

Q3: My retention times are shifting between injections. How can I improve the reproducibility of my method?

A3: Unstable retention times can hinder peak identification and indicate a lack of method robustness.

Troubleshooting Retention Time Fluctuation:

Potential Cause Recommended Solution
Inconsistent Mobile Phase Preparation Ensure the mobile phase is prepared fresh daily and is thoroughly degassed. Use a precise and consistent method for mixing solvents.
Column Temperature Fluctuations Use a column oven to maintain a constant and uniform temperature. Even small ambient temperature changes can affect retention times.
HPLC System Leaks Check all fittings and connections for any signs of leaks, which can cause pressure fluctuations and affect flow rate consistency.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting a sequence of injections. This is especially critical for gradient methods.

Experimental Protocols

Protocol 1: General Method for Reversed-Phase HPLC Separation of PBB Atropisomers

This protocol provides a starting point for developing a separation method for PBB atropisomers. Optimization will likely be required for specific congeners and instrumentation.

  • Column: A chiral stationary phase column, such as one containing permethylated beta-cyclodextrin on silica, is often effective.[1] A common dimension is 4.6 x 250 mm with 5 µm particles.

  • Mobile Phase: A mixture of acetonitrile and water is a good starting point. Begin with an isocratic elution of 80:20 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detection at a wavelength appropriate for PBBs (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the PBB sample.

    • Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile.

    • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

    • Dilute the stock solution to the desired final concentration.

    • Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: Gradient Elution for Complex PBB Isomer Mixtures

For samples containing multiple PBB isomers with a wider range of polarities, a gradient elution method may be necessary.

  • Column: As in Protocol 1.

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 70% B

    • 5-25 min: Linear gradient from 70% to 95% B

    • 25-30 min: Hold at 95% B

    • 30.1-35 min: Return to 70% B and equilibrate

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: As in Protocol 1.

Frequently Asked Questions (FAQs)

Q1: What type of column is best suited for separating PBB atropisomers?

A1: Due to the chiral nature of PBB atropisomers, a chiral stationary phase (CSP) is generally required for their separation. Columns based on cyclodextrin derivatives, such as permethylated beta-cyclodextrin, have shown success in resolving these types of isomers.[1] For separating positional isomers of PBBs, traditional reversed-phase columns like C18 or phenyl-hexyl may be sufficient, but screening different stationary phases is recommended to find the optimal selectivity.

Q2: How does temperature affect the separation of PBB atropisomers?

A2: Temperature can have a significant impact on the separation of atropisomers. Lowering the temperature often increases the energy barrier to rotation around the chiral axis, which can enhance the chiral recognition by the stationary phase and improve resolution.[1] However, excessively low temperatures can lead to increased viscosity of the mobile phase, higher backpressure, and broader peaks. Therefore, it is important to investigate a range of temperatures to find the best compromise between resolution and peak shape.

Q3: Should I use isocratic or gradient elution for my PBB isomer analysis?

A3: The choice between isocratic and gradient elution depends on the complexity of your sample. For a simple mixture containing only a few closely related isomers, an optimized isocratic method can provide consistent and reproducible results. For more complex mixtures containing multiple PBB congeners and their isomers with a wider range of polarities, a gradient elution is generally preferred. A gradient allows for the separation of both early and late-eluting compounds in a single run with good peak shape.

Q4: What are some key considerations for sample preparation when analyzing PBB isomers?

A4: Proper sample preparation is critical for obtaining reliable and reproducible chromatographic results. Key considerations include:

  • Solvent Compatibility: The sample should be dissolved in a solvent that is miscible with the mobile phase and is of a similar or weaker elution strength to avoid peak distortion.

  • Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could clog the column or HPLC system.

  • Concentration: The sample concentration should be within the linear range of the detector and not so high as to cause column overload, which can lead to poor peak shape.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample PBB Sample dissolve Dissolve in Acetonitrile sample->dissolve filter Filter (0.22 µm) dissolve->filter hplc_system HPLC System filter->hplc_system column Chiral Column (e.g., Cyclodextrin-based) hplc_system->column Mobile Phase (ACN/Water) detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram analysis Resolution & Quantification chromatogram->analysis troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_conditions Chromatographic Conditions cluster_stationary_phase Stationary Phase start Poor Resolution or Co-elution of Isomers adjust_ratio Adjust ACN/Water Ratio start->adjust_ratio switch_solvent Switch to Methanol adjust_ratio->switch_solvent change_temp Vary Column Temperature adjust_ratio->change_temp switch_solvent->change_temp change_flow Adjust Flow Rate change_temp->change_flow change_column Select Different Chiral Stationary Phase change_temp->change_column change_flow->change_column end Improved Resolution change_column->end

References

Technical Support Center: Optimizing Response Times in Liquid Crystal Mixtures with EDPrB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the response time of liquid crystal (LC) mixtures containing 4-ethyl-4'-propyl-1,1'-bicyclohexane (EDPrB).

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at reducing the response time of EDPrB-containing liquid crystal mixtures.

Issue 1: Slower than expected response time.

Possible Causes and Solutions:

CauseRecommended Action
High Rotational Viscosity (γ₁) of the Mixture EDPrB is known for its low viscosity, a key factor for fast switching. However, other components in your mixture may have high viscosity. Action: Consider replacing high-viscosity components with lower-viscosity alternatives. Formulate mixtures with a higher concentration of low-viscosity materials like EDPrB.
Suboptimal Operating Temperature Liquid crystal viscosity is highly dependent on temperature. Lower temperatures significantly increase viscosity, leading to slower response times.[1] Action: Increase the operating temperature of your LC cell. For every 10°C rise in temperature, the rotational viscosity can drop by approximately half, leading to a faster response.[1] However, be mindful of the nematic-to-isotropic phase transition temperature of your mixture.
Inadequate Driving Voltage The turn-on time of a nematic liquid crystal is inversely proportional to the square of the applied voltage. Insufficient voltage will result in slow switching. Action: Increase the driving voltage. The use of overdrive technology, where a higher voltage is initially applied to accelerate the pixel transition, can significantly improve response times.[1]
Large Cell Gap (d) The response time is proportional to the square of the cell gap (d²). A thicker cell will inherently have a slower response time. Action: Reduce the cell gap of your experimental device. This is one of the most effective ways to decrease response time.
Low Dielectric Anisotropy (Δε) A smaller dielectric anisotropy requires a higher voltage to achieve the same reorientation of the LC molecules, which can affect the switching speed. Bicyclohexane LCs can exhibit high negative dielectric anisotropy.[2] Action: If compatible with your application, select mixture components that increase the magnitude of the dielectric anisotropy.
Elastic Constants (Kᵢᵢ) The viscoelastic ratio (γ₁/Kᵢᵢ) is a critical parameter. While a lower rotational viscosity is desirable, the elastic constants also play a role. Action: The splay (K₁₁), twist (K₂₂), and bend (K₃₃) elastic constants influence the threshold voltage and relaxation time. For bicyclohexane LCs, the bend-to-splay ratio (K₃₃/K₁₁) can be less than 1.[2] Optimizing the mixture composition can tune these constants for a better viscoelastic ratio.

Troubleshooting Workflow for Slow Response Time:

Troubleshooting_Workflow start Start: Slow Response Time Observed check_temp Is Operating Temperature Optimized? start->check_temp increase_temp Increase Temperature (monitor phase transition) check_temp->increase_temp No check_voltage Is Driving Voltage Sufficient? check_temp->check_voltage Yes increase_temp->check_voltage increase_voltage Increase Driving Voltage (consider overdrive) check_voltage->increase_voltage No check_cell_gap Is Cell Gap Minimized? check_voltage->check_cell_gap Yes increase_voltage->check_cell_gap reduce_gap Fabricate Thinner Cell check_cell_gap->reduce_gap No analyze_mixture Analyze Mixture Composition check_cell_gap->analyze_mixture Yes reduce_gap->analyze_mixture optimize_mixture Reformulate Mixture: - Increase EDPrB concentration - Replace high-viscosity components - Adjust for optimal Δε and Kᵢᵢ analyze_mixture->optimize_mixture end_node End: Response Time Improved optimize_mixture->end_node

Caption: Troubleshooting workflow for addressing slow response times.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key material properties of EDPrB that contribute to a faster response time?

A1: EDPrB, or (trans,trans)-4-Ethyl-4'-propyl-1,1'-bicyclohexyl, is valued in fast-switching liquid crystal mixtures primarily due to its low rotational viscosity (γ₁) . A lower viscosity allows the liquid crystal molecules to reorient more quickly under an applied electric field, directly contributing to a shorter response time. Additionally, its bicyclohexane structure is associated with good thermal stability and desirable mesomorphic properties that are crucial for advanced liquid crystal display applications.

Q2: How does temperature variation affect the response time of my EDPrB mixture?

A2: Temperature has a significant impact on response time, primarily through its effect on the mixture's rotational viscosity. As temperature increases, the viscosity decreases exponentially, leading to a faster response. Conversely, at lower temperatures, the viscosity increases, and the response time becomes significantly longer.[1] It is crucial to operate your liquid crystal cell at a stable and optimized temperature for consistent and fast switching performance.

Q3: Can I improve the response time by simply increasing the driving voltage?

A3: Yes, to an extent. The turn-on time (rise time) is roughly inversely proportional to the square of the applied voltage. Therefore, increasing the driving voltage will make the liquid crystal molecules align with the field faster. However, the turn-off time (decay time) is primarily governed by the material's viscoelastic properties and the cell geometry as the molecules relax back to their initial state. While techniques like "overdrive" can help by applying a higher initial voltage pulse, simply increasing the steady-state voltage has its limits and may not significantly impact the decay time.

Q4: What is the relationship between cell gap and response time?

A4: The response time of a nematic liquid crystal is proportional to the square of the cell gap (d²). This means that even a small reduction in the thickness of the liquid crystal layer can lead to a substantial decrease in response time. For applications requiring very fast switching, fabricating a thinner cell is a highly effective strategy.

Q5: How do the elastic constants (K₁₁, K₂₂, K₃₃) of the mixture influence the response time?

A5: The elastic constants, which represent the energy required to deform the liquid crystal director (splay, twist, and bend), are crucial. The response time is dependent on the viscoelastic ratio (γ₁/Kᵢᵢ). A lower rotational viscosity (γ₁) and higher elastic constants can lead to a faster response. Specifically, the decay time is proportional to γ₁d²/Kᵢᵢπ². For bicyclohexane liquid crystals, it has been reported that the bend-to-splay elastic constant ratio (K₃₃/K₁₁) can be less than one, which is a factor to consider when formulating mixtures for specific applications.[2]

Q6: My response time is fast, but I'm observing optical bounce. What could be the cause?

A6: Optical bounce, or backflow, is a transient effect where the liquid crystal directors overshoot their final orientation before settling. This can be more pronounced at higher driving voltages and in thicker cells. It is caused by the coupling between the director rotation and the fluid flow of the liquid crystal. To mitigate this, you can try optimizing the driving waveform (e.g., using a multi-step driving scheme) or adjusting the mixture's viscoelastic properties.

Section 3: Quantitative Data

While specific, publicly available experimental data for pure EDPrB is limited, the following tables provide typical values for bicyclohexane-based liquid crystals and illustrate how key parameters influence response time. These values should be used as a reference for understanding the expected properties of mixtures containing EDPrB.

Table 1: Typical Physical Properties of Bicyclohexane Liquid Crystal Homologues

PropertyTypical Value RangeSignificance for Response Time
Rotational Viscosity (γ₁) Low to ModerateLower values lead to faster response times.
Birefringence (Δn) Low (e.g., < 0.1)[2]Affects the required cell gap for a specific phase shift. Lower Δn may require a thicker cell, potentially increasing response time.
Dielectric Anisotropy (Δε) High Negative[2]A larger magnitude of Δε allows for lower operating voltages and can contribute to faster switching.
Splay Elastic Constant (K₁₁) VariesA component of the viscoelastic ratio.
Bend Elastic Constant (K₃₃) Varies (K₃₃/K₁₁ < 1 reported)[2]Influences the relaxation dynamics of the liquid crystal.

Table 2: Influence of Key Parameters on Response Time

ParameterChangeEffect on Rise Time (τ_on)Effect on Decay Time (τ_off)
Rotational Viscosity (γ₁) DecreaseDecreaseDecrease
Cell Gap (d) DecreaseDecreaseDecrease
Driving Voltage (V) IncreaseDecreaseNo significant change
Temperature (T) IncreaseDecreaseDecrease
Elastic Constant (K) IncreaseNo significant changeDecrease

Section 4: Experimental Protocols

Protocol 1: Measurement of Nematic Liquid Crystal Response Time (Optical Method)

This protocol outlines a standard method for measuring the electro-optical response time of a liquid crystal cell.

Objective: To measure the rise time (τ_on) and decay time (τ_off) of a liquid crystal cell containing an EDPrB mixture.

Apparatus:

  • Helium-Neon (He-Ne) laser (or other stable light source)

  • Two crossed polarizers

  • Liquid crystal cell holder with temperature control

  • Function generator (to apply driving voltage)

  • Photodetector

  • Oscilloscope

Experimental Workflow:

Experimental_Workflow cluster_setup Experimental Setup cluster_electronics Control and Measurement cluster_procedure Measurement Procedure laser He-Ne Laser p1 Polarizer 1 laser->p1 lc_cell LC Cell (45° to Polarizers) p1->lc_cell p2 Polarizer 2 (Crossed) lc_cell->p2 detector Photodetector p2->detector scope Oscilloscope detector->scope Optical Signal func_gen Function Generator func_gen->lc_cell Driving Voltage step1 1. Align components and set temperature. step2 2. Apply square wave voltage from function generator. step1->step2 step3 3. Capture transmitted light intensity on oscilloscope. step2->step3 step4 4. Measure rise time (10% to 90% intensity). step3->step4 step5 5. Measure decay time (90% to 10% intensity). step4->step5

Caption: Workflow for measuring LC response time.

Procedure:

  • Setup: Arrange the optical components as shown in the workflow diagram. The liquid crystal cell should be placed between the two crossed polarizers, with the rubbing direction of the cell at a 45° angle to the transmission axes of the polarizers.

  • Temperature Control: Set the desired operating temperature for the LC cell and allow it to stabilize.

  • Voltage Application: Use the function generator to apply a square wave voltage to the LC cell. The low state of the square wave should be 0V (or below the threshold voltage), and the high state should be the desired driving voltage.

  • Data Acquisition: The photodetector will measure the intensity of the light transmitted through the setup. This signal should be displayed on the oscilloscope.

  • Measurement:

    • Rise Time (τ_on): Measure the time it takes for the optical signal to go from 10% to 90% of its maximum intensity when the voltage is switched on.

    • Decay Time (τ_off): Measure the time it takes for the optical signal to fall from 90% to 10% of its maximum intensity when the voltage is switched off.

  • Repeat: Repeat the measurements for different driving voltages and temperatures as required.

Signaling Pathway for LC Reorientation:

LC_Reorientation voltage_on Voltage Applied (V > V_th) dielectric_torque Dielectric Torque (∝ Δε * E²) voltage_on->dielectric_torque overcome_elastic Overcomes Elastic and Viscous Forces dielectric_torque->overcome_elastic reorientation LC Molecules Reorient (Parallel to E-field for Δε > 0 Perpendicular for Δε < 0) overcome_elastic->reorientation optical_change_on Change in Optical Properties (Light Transmission) reorientation->optical_change_on voltage_off Voltage Removed (V < V_th) elastic_torque Elastic Restoring Torque Dominates voltage_off->elastic_torque relaxation LC Molecules Relax to Initial Alignment elastic_torque->relaxation optical_change_off Return to Initial Optical State relaxation->optical_change_off

Caption: Signaling pathway for liquid crystal reorientation.

References

Addressing matrix effects in the analysis of EDPrB in environmental water samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of EDPrB in environmental water samples. Our focus is on addressing and mitigating matrix effects, a common challenge in achieving accurate and reproducible quantification with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of EDPrB?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as EDPrB, due to the presence of co-eluting compounds from the sample matrix.[1] In environmental water analysis, complex matrices containing organic matter, salts, and other pollutants can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[2] This phenomenon can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[2]

Q2: What are the common signs that my EDPrB analysis is being affected by matrix effects?

A2: Key indicators of matrix effects include:

  • Poor reproducibility of quality control (QC) samples.

  • Inaccurate quantification and significant variability in results.

  • Non-linear calibration curves.

  • A noticeable decrease in assay sensitivity.[2]

  • Inconsistent peak areas for the same concentration of EDPrB across different water samples.

Q3: How can I quantitatively assess the extent of matrix effects in my EDPrB assay?

A3: A common method is to calculate the Matrix Factor (MF) by comparing the peak area of EDPrB in a post-extraction spiked sample (analyte added to the extracted blank matrix) to the peak area in a neat solution (analyte in pure solvent).

  • MF < 1 indicates ion suppression.

  • MF > 1 indicates ion enhancement.

  • An MF between 0.8 and 1.2 (or 80% and 120%) is often considered acceptable, though this can vary by application.

It is recommended to evaluate matrix effects using at least six different lots of the environmental water matrix to assess the variability of the effect.

Q4: What are the primary strategies to mitigate matrix effects for EDPrB analysis?

A4: A multi-faceted approach is generally the most effective:

  • Optimized Sample Preparation: Employ techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3]

  • Chromatographic Separation: Modify your LC method to separate EDPrB from co-eluting matrix components. This can involve adjusting the gradient, mobile phase composition, or using a different analytical column.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this is only feasible if the EDPrB concentration remains above the limit of quantification.

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS for EDPrB is the most effective way to compensate for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[4]

  • Matrix-Matched Calibration: Preparing calibration standards in an extracted blank matrix that closely matches the study samples can help to compensate for consistent matrix effects.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to matrix effects in the analysis of EDPrB.

Issue Possible Cause Troubleshooting Steps
Poor Reproducibility & High Variability in QC Samples Inconsistent matrix effects between different sample preparations or different environmental water sources.1. Review Sample Preparation: Ensure your SPE or LLE protocol is consistent and optimized. Consider if a different SPE sorbent could provide better cleanup. 2. Evaluate Matrix Variability: Assess matrix effects in multiple different water samples to understand the range of suppression/enhancement. 3. Implement a SIL-IS: If not already in use, a stable isotope-labeled internal standard for EDPrB is the best solution to correct for sample-to-sample variations in matrix effects.[4]
Low Analyte Recovery Suboptimal sample preparation leading to loss of EDPrB.1. Optimize SPE Protocol: Evaluate different sorbents (e.g., C18, polymeric). Check the pH of the sample and elution solvent. Ensure the cartridge is not drying out at critical steps. 2. Check Solvent Selection in LLE: Ensure the extraction solvent has the appropriate polarity and that the pH is optimized for EDPrB extraction. 3. Perform Recovery Experiments: Spike EDPrB into a blank matrix before extraction to accurately determine the recovery of your sample preparation method.
Significant Ion Suppression Co-elution of EDPrB with highly ionizable matrix components.1. Post-Column Infusion Experiment: Perform a post-column infusion of EDPrB to identify the retention time regions with significant ion suppression. 2. Modify Chromatography: Adjust the LC gradient to shift the elution of EDPrB away from the suppression zones. Experiment with a different column chemistry (e.g., phenyl-hexyl instead of C18). 3. Enhance Sample Cleanup: Use a more selective SPE sorbent or add a cleanup step after extraction to remove the interfering compounds.
Non-Linear Calibration Curve Saturation of the detector at high concentrations or uncompensated matrix effects across the concentration range.1. Check for Detector Saturation: Dilute the high concentration standards and re-inject. 2. Use Matrix-Matched Calibrants: Prepare your calibration curve in an extracted blank water matrix to mimic the effect seen in your samples. 3. Verify Internal Standard Performance: If using a SIL-IS, ensure it is performing correctly and that there are no interferences at its mass transition.

Data Presentation

Table 1: Comparison of SPE Sorbent Performance for Phenolic Compounds in Water

SPE SorbentCompound ClassWater MatrixAverage Recovery (%)RSD (%)Reference
C18PhenolsDrinking Water85.1 - 108.4< 10[5]
C18PhenolsRiver Water69.4 - 101.90.5 - 1.8[6]
Polymeric (Strata-X)Endocrine DisruptorsSewage Treatment Plant Influent52.3 - 179.6N/A[7]
Polymeric (Oasis HLB)PharmaceuticalsHospital Wastewater56 - 115N/A[8]
Graphitized CarbonPhenolsRiver Water> 90N/A[9]

Table 2: Matrix Effects Observed for Pharmaceuticals in Different Water Matrices

Water MatrixCompound ClassMatrix Effect Range (%)CommentsReference
Tap WaterSulfonamides+8.77 to -16.49Minimal matrix effects observed.[3]
River WaterSulfonamides-7.23 to -42.42Moderate ion suppression.[3]
Wastewater InfluentSulfonamides-63.67 to -97.43Severe ion suppression.[3]
Surface WaterVarious PharmaceuticalsN/AMatrix effects were moderate to severe.[10]
SeawaterVarious Pharmaceuticals0 to -50Washing the SPE cartridge with deionized water was critical to reduce matrix effects.[11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for EDPrB from Environmental Water

This protocol is a general guideline and should be optimized for your specific application and water matrix. It is based on methods for other phenolic endocrine disruptors.[5][12]

  • Sample Pre-treatment:

    • Collect a 1 L water sample in a clean glass bottle.

    • If the sample contains residual chlorine, add 40-50 mg of sodium sulfite to dechlorinate.

    • Acidify the sample to a pH ≤ 2 with 6 N HCl.[5]

    • Spike the sample with a known amount of EDPrB stable isotope-labeled internal standard.

  • SPE Cartridge Conditioning:

    • Use a polymeric or C18 SPE cartridge (e.g., 200-500 mg).

    • Wash the cartridge with 5 mL of dichloromethane (if using a polymeric sorbent).[5]

    • Condition the cartridge with 5 mL of methanol. Do not allow the sorbent to go dry.[5]

    • Equilibrate the cartridge with 10 mL of 0.05 N HCl or acidified deionized water (pH 2).[5]

  • Sample Loading:

    • Load the entire 1 L water sample onto the SPE cartridge at a flow rate of approximately 10-20 mL/min.[5]

  • Washing:

    • After loading, wash the cartridge with a small volume (e.g., 5 mL) of acidified deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 15-20 minutes.[5]

  • Elution:

    • Elute the retained EDPrB and internal standard with an appropriate organic solvent. A common choice is methanol or a mixture of dichloromethane and methanol. Use two small aliquots (e.g., 2 x 4 mL) for efficient elution.

    • Collect the eluate in a clean glass tube.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.[5]

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of EDPrB

This is a general LC-MS/MS method that can be adapted for EDPrB analysis, based on methods for similar compounds.[13]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[13]

    • Mobile Phase A: 0.1% formic acid in water.[13]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[13]

    • Flow Rate: 0.3 mL/min.[13]

    • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold for a short period, and then return to initial conditions for equilibration.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30-40°C.[13]

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is common for phenolic compounds.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize at least two MRM transitions for EDPrB (one for quantification, one for confirmation) and its stable isotope-labeled internal standard by infusing a standard solution into the mass spectrometer.

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage to achieve the best signal for EDPrB.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample 1. Water Sample Collection Pretreat 2. Acidification & IS Spiking Sample->Pretreat SPE 3. Solid-Phase Extraction Pretreat->SPE Elute 4. Elution & Concentration SPE->Elute Recon 5. Reconstitution Elute->Recon LCMS 6. LC-MS/MS Analysis Recon->LCMS Data 7. Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for the analysis of EDPrB in environmental water samples.

Troubleshooting_Matrix_Effects Start Problem: Suspected Matrix Effects (Poor reproducibility, low recovery) Assess Quantify Matrix Effect (Post-extraction spike) Start->Assess Check_Recovery Evaluate Sample Prep Recovery (Pre-extraction spike) Start->Check_Recovery Modify_LC Modify LC Method (Gradient, column) Assess->Modify_LC Significant Matrix Effect Matrix_Matched Use Matrix-Matched Calibration Assess->Matrix_Matched Consistent Matrix Effect Optimize_SPE Optimize SPE Protocol (Sorbent, pH, solvents) Check_Recovery->Optimize_SPE Low Recovery Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard Optimize_SPE->Use_SIL_IS Modify_LC->Use_SIL_IS End Problem Resolved Use_SIL_IS->End Matrix_Matched->Use_SIL_IS

Caption: Decision tree for troubleshooting matrix effects in EDPrB analysis.

References

Validation & Comparative

Comparative analysis of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene and its non-fluorinated analog.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the properties and performance of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene and its non-fluorinated analog, 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene.

This guide provides a comprehensive comparative analysis of the fluorinated liquid crystal monomer, this compound, and its non-fluorinated counterpart, 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene. The strategic incorporation of fluorine atoms into the molecular structure of liquid crystals significantly alters their physicochemical and electro-optical properties. This comparison, supported by available data and established experimental protocols, aims to elucidate these differences for researchers and professionals in materials science and drug development.

Molecular Structures and Physicochemical Properties

The foundational difference between the two compounds lies in the substitution on the benzene ring. The fluorinated analog possesses two fluorine atoms at the 2 and 3 positions, which introduces significant changes to the molecule's polarity, electron density, and intermolecular interactions.

Below is a summary of their key physicochemical properties:

PropertyThis compound (Fluorinated)1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene (Non-fluorinated)
Molecular Formula C₁₇H₂₄F₂O[1]C₁₇H₂₆O
Molecular Weight 282.37 g/mol [1]246.39 g/mol
Melting Point Not explicitly found in searches42 °C
Boiling Point Not explicitly found in searches345.3±21.0 °C
CAS Number 174350-05-1[1]80944-44-1

Comparative Performance Analysis

Liquid Crystalline PropertyExpected Impact of FluorinationRationale
Clearing Point (Tₙᵢ) Likely alteredFluorination affects intermolecular forces and molecular packing, which directly influences the temperature of the nematic-isotropic phase transition. The direction of the shift (increase or decrease) depends on the specific molecular structure.
Dielectric Anisotropy (Δε) Significant increase (likely negative)The strong dipole moment of the C-F bonds, positioned laterally on the benzene ring, is expected to induce a large negative dielectric anisotropy.[3] This is a key property for applications in vertically aligned (VA) liquid crystal displays.
Optical Birefringence (Δn) Likely reducedThe higher electronegativity of fluorine can lead to a decrease in the overall molecular polarizability anisotropy, resulting in a lower birefringence.
Rotational Viscosity (γ₁) Potentially lowerWhile fluorination can sometimes increase viscosity due to stronger dipole-dipole interactions, in many cases, particularly with lateral fluorination, it can lead to a reduction in rotational viscosity, which is advantageous for faster switching speeds in display applications.

Experimental Protocols

The characterization of the liquid crystalline properties of these compounds involves a suite of specialized experimental techniques. Below are the methodologies for determining the key parameters discussed.

Measurement of Clearing Point (Nematic-Isotropic Transition Temperature)

The clearing point is determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

  • Differential Scanning calorimetry (DSC): A small, precisely weighed sample of the liquid crystal is hermetically sealed in an aluminum pan. The sample is then heated at a controlled rate, and the heat flow into the sample is measured relative to an empty reference pan. The nematic-isotropic phase transition is observed as an endothermic peak on the DSC thermogram. The peak temperature of this transition is taken as the clearing point.

  • Polarized Optical Microscopy (POM): A small amount of the liquid crystal is placed between two glass slides and heated on a hot stage. The sample is observed through a polarizing microscope. In the nematic phase, the material will be birefringent and exhibit characteristic textures. Upon heating to the clearing point, the sample becomes isotropic and appears dark between the crossed polarizers. The temperature at which this transition occurs is recorded.

Measurement of Dielectric Anisotropy (Δε)

Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.

  • Cell Preparation: Two types of liquid crystal cells are prepared: a homogeneous cell for measuring ε⊥ and a homeotropic cell for measuring ε∥. The inner surfaces of the glass substrates are coated with alignment layers (e.g., rubbed polyimide for homogeneous alignment and a surfactant for homeotropic alignment).

  • Capacitance Measurement: The cells are filled with the liquid crystal material. The capacitance of the filled cells is measured using an LCR meter at a specific frequency (typically 1 kHz).

  • Calculation: The dielectric permittivities are calculated from the measured capacitance, the cell gap, and the electrode area. The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

Measurement of Optical Birefringence (Δn)

Optical birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices.

  • Abbe Refractometer: An Abbe refractometer equipped with a polarizer and a temperature-controlled prism is used. A homogeneously aligned liquid crystal sample is placed on the prism.

  • Refractive Index Measurement: By rotating the polarizer, the ordinary (nₒ) and extraordinary (nₑ) refractive indices can be measured separately.

  • Calculation: The birefringence is calculated as Δn = nₑ - nₒ.

Measurement of Rotational Viscosity (γ₁)

Rotational viscosity is a measure of the internal friction of the liquid crystal director reorienting.

  • Electro-Optical Measurement: A transient current method is often employed. A voltage pulse is applied to a twisted nematic (TN) or homogeneous liquid crystal cell.

  • Data Acquisition: The transient current response of the cell is recorded as the liquid crystal directors reorient.

  • Analysis: The rotational viscosity is extracted by fitting the transient current data to theoretical models that describe the director dynamics.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Caption: Molecular structures of the fluorinated and non-fluorinated analogs.

experimental_workflow cluster_synthesis Material Synthesis cluster_characterization Property Characterization cluster_analysis Comparative Analysis synth_fluorinated Synthesis of Fluorinated Analog clearing_point Clearing Point (DSC, POM) synth_fluorinated->clearing_point dielectric Dielectric Anisotropy synth_fluorinated->dielectric birefringence Optical Birefringence synth_fluorinated->birefringence viscosity Rotational Viscosity synth_fluorinated->viscosity synth_non_fluorinated Synthesis of Non-fluorinated Analog synth_non_fluorinated->clearing_point synth_non_fluorinated->dielectric synth_non_fluorinated->birefringence synth_non_fluorinated->viscosity data_compilation Data Compilation & Tabulation clearing_point->data_compilation dielectric->data_compilation birefringence->data_compilation viscosity->data_compilation performance_eval Performance Evaluation data_compilation->performance_eval

Caption: Experimental workflow for comparative analysis.

Conclusion

The introduction of two fluorine atoms onto the phenyl ring of 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene is predicted to have a profound impact on its liquid crystalline properties. The fluorinated analog is expected to exhibit a large negative dielectric anisotropy, making it a candidate for use in advanced liquid crystal display technologies such as vertically aligned nematic (VAN) displays. While a definitive quantitative comparison requires direct experimental measurement of both compounds under identical conditions, the established principles of molecular engineering of liquid crystals provide a strong basis for these predictions. Further experimental investigation is warranted to fully quantify the performance differences and to explore the potential applications of these materials.

References

Performance comparison of EDPrB-based liquid crystals versus industry-standard LC materials.

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of liquid crystal (LC) materials, the quest for enhanced performance characteristics is paramount for advancing display technologies and photonic applications. This guide provides a detailed comparison of a representative high-performance fluorinated liquid crystal mixture against the well-established industry-standard, E7. This analysis, tailored for researchers, scientists, and professionals in drug development, delves into key electro-optical properties, offering a clear juxtaposition of their capabilities through quantitative data and detailed experimental methodologies.

The emergence of fluorinated liquid crystals has marked a significant step forward in the field. The incorporation of fluorine atoms into the molecular structure of liquid crystals can lead to a number of desirable properties, including high birefringence, low viscosity, and a wide nematic temperature range.[1] These characteristics are crucial for achieving fast response times and high contrast ratios in modern displays.

Performance Metrics: A Side-by-Side Comparison

To provide a clear and concise overview, the following table summarizes the key performance parameters of a representative high-birefringence fluorinated liquid crystal mixture and the industry-standard E7. It is important to note that finding a comprehensive dataset for a single fluorinated mixture containing the specific monomer 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (EDPrB) with electro-optical performance data proved challenging, as much of the public research on EDPrB focuses on its environmental and toxicological aspects. Therefore, a representative high-birefringence fluorinated liquid crystal mixture has been used as a proxy for this comparison.

Performance ParameterRepresentative Fluorinated LC MixtureIndustry-Standard E7
Clearing Point (°C) ~91.3[1]~61
Birefringence (Δn) at 589 nm, 20°C ~0.26[1]~0.225
Dielectric Anisotropy (Δε) at 1 kHz, 25°C ~6.3[1]~13.8
Rotational Viscosity (γ₁) (mPa·s) at 20°C ~185.5[1]~39
Response Time (rise + decay) (ms) < 10 (at 5V, 40°C)~25 (typical)[2]
Contrast Ratio >1000:1 (in VA mode)[3]>300:1 (in TN mode)[2]

In-Depth Experimental Protocols

The following sections detail the methodologies used to determine the key performance metrics presented in the comparison table.

Clearing Point Determination via Differential Scanning Calorimetry (DSC)

The clearing point, or the nematic-to-isotropic phase transition temperature, is a critical parameter for defining the operational temperature range of a liquid crystal.

Methodology: A small, precisely weighed sample of the liquid crystal material (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference. The sample and reference pans are placed in a Differential Scanning Calorimeter. The temperature is then ramped up at a constant rate (e.g., 10°C/min). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The clearing point is identified as the peak of the endothermic transition on the resulting thermogram, which corresponds to the nematic to isotropic phase change.

Birefringence (Δn) Measurement

Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a key property influencing the light-modulating capabilities of a liquid crystal.

Methodology: The birefringence of a liquid crystal is typically measured using an Abbe refractometer. A thin, homogeneously aligned liquid crystal cell is prepared by sandwiching the LC material between two glass substrates with a specific alignment layer (e.g., rubbed polyimide). The cell is placed on the prism of the Abbe refractometer, and a monochromatic light source (e.g., a sodium lamp at 589 nm) is used. For the ordinary refractive index (nₒ), the light is polarized perpendicular to the director of the liquid crystal. For the extraordinary refractive index (nₑ), the light is polarized parallel to the director. The respective refractive indices are read from the instrument's scale. The birefringence (Δn) is then calculated as the difference between nₑ and nₒ.

Dielectric Anisotropy (Δε) Measurement

Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It determines the responsiveness of the material to an electric field.

Methodology: The dielectric properties are measured using a capacitance bridge or an LCR meter. Two types of liquid crystal cells are prepared: a homogeneous cell for measuring ε∥ and a homeotropic cell for measuring ε⊥. For the homogeneous cell, the electric field is applied parallel to the LC director. For the homeotropic cell, the electric field is applied perpendicular to the LC director. The capacitance of each cell is measured at a specific frequency (typically 1 kHz). The dielectric permittivity is then calculated from the capacitance, the cell gap, and the electrode area. The dielectric anisotropy (Δε) is the difference between ε∥ and ε⊥.

Rotational Viscosity (γ₁) Measurement

Rotational viscosity is a measure of the internal friction of the liquid crystal molecules as they reorient in response to an electric field, directly impacting the switching speed.

Methodology: The rotational viscosity is often determined by measuring the transient current response of a liquid crystal cell to a step voltage. A voltage pulse is applied to a pre-aligned liquid crystal cell, causing the director to reorient. The rotational viscosity can be extracted by analyzing the time-dependent current that flows as the director rotates. This method requires specialized equipment capable of applying fast voltage steps and measuring the resulting small currents.

Response Time Measurement

The response time, encompassing both the rise time (turn-on) and decay time (turn-off), is a critical performance metric for display applications, indicating how quickly a pixel can switch between states.

Methodology: The experimental setup for measuring response time typically consists of a light source (e.g., a He-Ne laser), a polarizer, the liquid crystal cell, an analyzer (crossed with respect to the polarizer), a photodetector, and an oscilloscope.[4] A square-wave voltage is applied to the LC cell to switch it between the ON and OFF states. The photodetector measures the change in light transmission as the liquid crystal molecules reorient. The rise time is typically defined as the time taken for the transmission to change from 10% to 90% of its maximum value upon applying the voltage. The decay time is the time taken for the transmission to drop from 90% to 10% after the voltage is removed. These times are then measured and analyzed using the oscilloscope.[4]

Contrast Ratio Measurement

The contrast ratio is the ratio of the luminance of the brightest (white) state to that of the darkest (black) state of a display.

Methodology: The contrast ratio is measured using a photometer or a specialized display measurement system. The liquid crystal cell is placed between two crossed polarizers. For the bright state, a voltage is applied to the cell to achieve maximum light transmission. For the dark state, the voltage is removed (for a normally black mode) or a different voltage is applied to achieve minimum light transmission. The luminance of both the bright and dark states is measured, and the contrast ratio is calculated by dividing the luminance of the bright state by the luminance of the dark state. The measurement is typically performed in a dark room to minimize the influence of ambient light.

Visualizing the Comparison and Application

To further elucidate the concepts discussed, the following diagrams, created using the DOT language for Graphviz, illustrate the logical workflow of performance comparison and a potential application of these liquid crystals in a biosensor.

Performance_Comparison_Workflow cluster_LC1 Fluorinated LC cluster_LC2 E7 (Industry Standard) LC1_Sample Sample Preparation LC1_Metrics Measure Performance (Response Time, CR, etc.) LC1_Sample->LC1_Metrics LC1_Data Quantitative Data LC1_Metrics->LC1_Data Comparison Comparative Analysis LC1_Data->Comparison LC2_Sample Sample Preparation LC2_Metrics Measure Performance (Response Time, CR, etc.) LC2_Sample->LC2_Metrics LC2_Data Quantitative Data LC2_Metrics->LC2_Data LC2_Data->Comparison Conclusion Performance Conclusion Comparison->Conclusion

Fig. 1: Workflow for comparing liquid crystal performance.

LC_Biosensor_Signaling_Pathway cluster_sensing Sensing Interface cluster_transduction Signal Transduction cluster_detection Detection System Analyte Target Analyte Receptor Immobilized Receptors Analyte->Receptor Interaction Binding Binding Event Receptor->Binding LC_Alignment LC Alignment Change Binding->LC_Alignment Triggers Optical_Change Optical Signal Generation (e.g., Bright to Dark) LC_Alignment->Optical_Change Detector Photodetector Optical_Change->Detector Detected by Signal_Processing Signal Processing & Output Detector->Signal_Processing

Fig. 2: A liquid crystal-based biosensor signaling pathway.

References

A Comparative Guide to Analytical Techniques for the Quantification of Esterified Derivatives of Prostaglandin B1 (EDPrB)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of bioactive lipids like Esterified Derivatives of Prostaglandin B1 (EDPrB) is crucial for advancing research and ensuring product quality. This guide presents an objective comparison of two primary analytical techniques for EDPrB quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, Enzyme-Linked Immunosorbent Assay (ELISA) is discussed as a potential alternative.

The selection of an optimal analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. This guide provides a framework to assist researchers in developing and cross-validating their analytical methods for EDPrB quantification.

Comparative Analysis of Analytical Methods

The performance characteristics of HPLC-UV, LC-MS/MS, and ELISA for the quantification of prostaglandin derivatives are summarized below. This data is a representative compilation based on validated methods for similar lipid molecules.

ParameterHPLC-UVLC-MS/MSELISA
Linearity (r²) > 0.998> 0.999> 0.99
Limit of Detection (LOD) ~1-10 ng/mL~0.01-0.1 ng/mL~0.1-1 ng/mL
Limit of Quantification (LOQ) ~5-30 ng/mL~0.05-0.5 ng/mL~0.5-5 ng/mL
Accuracy (% Recovery) 90-110%95-105%85-115%
Precision (%RSD) < 10%< 5%< 15%
Specificity ModerateHighHigh (potential cross-reactivity)
Sample Throughput ModerateHighHigh
Cost per Sample LowHighModerate
Matrix Effect Low to ModerateHighModerate to High

Experimental Protocols

The following protocols provide a foundational guide for developing and validating specific assays for EDPrB.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quality control of EDPrB in simpler matrices where high sensitivity is not the primary requirement.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile is often employed for prostaglandin analysis.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: Prostaglandin B1 has a characteristic UV absorbance around 278 nm, which would be a suitable wavelength for detection.

  • Sample Preparation: Samples are typically extracted using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with a suitable organic solvent like ethyl acetate or by using C18 cartridges. The organic extract is then evaporated to dryness and reconstituted in the mobile phase.

  • Standard Preparation: A stock solution of an appropriate EDPrB standard is prepared in a solvent like ethanol or acetonitrile. A series of working standards are then prepared by serial dilution in the mobile phase to construct a calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for quantifying EDPrB in complex biological matrices.[2][3]

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for prostaglandins.[3]

  • Column: A C18 or similar reversed-phase column with smaller particle sizes (e.g., < 2 µm) is typically used for better resolution.

  • Mobile Phase: Similar to HPLC-UV, a gradient of acidified water and an organic solvent like acetonitrile or methanol is used.[2]

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for the EDPrB and an internal standard are monitored to ensure high selectivity and accurate quantification.[3]

  • Sample Preparation: Similar to HPLC-UV, but may require more rigorous cleanup to minimize matrix effects. Isotope-labeled internal standards are highly recommended to correct for matrix effects and variations in sample processing.

  • Standard Preparation: A calibration curve is prepared using an appropriate EDPrB standard, and an isotope-labeled internal standard is added to all samples and standards.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be used for the rapid screening of a large number of samples.

  • Principle: This assay is typically a competitive immunoassay where EDPrB in the sample competes with a labeled EDPrB conjugate for binding to a limited number of anti-EDPrB antibody-coated wells.[4] The amount of signal is inversely proportional to the concentration of EDPrB in the sample.

  • Instrumentation: An absorbance microplate reader.[4]

  • Procedure:

    • Standards and samples are added to the antibody-coated microplate wells.

    • An enzyme-conjugated EDPrB is added, and the plate is incubated.

    • After incubation, the wells are washed to remove unbound reagents.

    • A substrate solution is added, which reacts with the enzyme to produce a colored product.[4]

    • The reaction is stopped, and the absorbance is measured at a specific wavelength.

  • Sample Preparation: Samples may require dilution to fall within the dynamic range of the assay. The required sample preparation will be specified in the kit protocol.

  • Standard Preparation: Pre-diluted standards are often provided with commercially available kits.

Visualizations

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods to ensure the reliability and comparability of the obtained quantitative data for EDPrB.[5][6]

cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Statistical Analysis cluster_3 Acceptance & Implementation A Develop & Validate Method 1 (e.g., HPLC-UV) C Analyze Aliquots of the Same Samples with Both Validated Methods A->C B Develop & Validate Method 2 (e.g., LC-MS/MS) B->C D Compare Quantitative Results C->D E Perform Statistical Analysis (e.g., Bland-Altman, Regression) D->E F Assess Comparability Against Pre-defined Acceptance Criteria E->F G Methods are Cross-Validated and Can Be Used Interchangeably F->G If criteria are met

Workflow for cross-validation of analytical methods.
Comparison of Key Performance Characteristics

This diagram provides a visual comparison of the key performance characteristics of the three analytical techniques discussed.

cluster_0 Analytical Techniques cluster_1 Performance Characteristics HPLC HPLC-UV Sensitivity Sensitivity HPLC->Sensitivity Moderate Specificity Specificity HPLC->Specificity Moderate Throughput Throughput HPLC->Throughput Moderate Cost Cost HPLC->Cost Lowest LCMS LC-MS/MS LCMS->Sensitivity Highest LCMS->Specificity Highest LCMS->Throughput High LCMS->Cost Highest ELISA ELISA ELISA->Sensitivity High ELISA->Specificity High ELISA->Throughput Highest ELISA->Cost Moderate

Comparison of analytical technique performance.

References

In Vitro and In Vivo Metabolic Fate of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo metabolism of the fluorinated liquid-crystal monomer, 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (EDPrB). The following sections detail the metabolic pathways, present quantitative data from comparative studies, and outline the experimental protocols utilized for this analysis. This information is crucial for understanding the biotransformation, potential toxicity, and pharmacokinetic profile of this compound.

Comparative Metabolic Profile: In Vitro vs. In Vivo

The metabolism of this compound has been investigated using in vitro models, primarily liver microsomes from various species including humans and rats, and in vivo models, with studies conducted in Sprague-Dawley rats. These studies reveal a series of Phase I and Phase II metabolic transformations.

A study by Wang et al. identified 20 species-dependent metabolites in vitro, with the primary metabolic pathways being dealkylation, H-abstraction, and hydroxylation.[1] Subsequent in vivo analysis in rats confirmed the presence of half of these in vitro metabolites in urine, serum, and fecal samples.[1] The major metabolic reactions observed are summarized below.

Table 1: Summary of In Vitro and In Vivo Metabolites of this compound

Metabolic PathwayIn Vitro Metabolites (Liver Microsomes)In Vivo Metabolites (Rat)
Phase I
O-dealkylationPhenolic metabolite (removal of ethyl group)Detected
HydroxylationHydroxylation on the propyl chainDetected
Hydroxylation on the cyclohexyl ringDetected
H-abstractionUnsaturated metabolitesDetected
Phase II
GlucuronidationGlucuronide conjugates of hydroxylated metabolitesDetected
AcetylationAcetylated conjugates of hydroxylated metabolitesDetected

Note: This table is a qualitative summary based on the available research. Quantitative data on the relative abundance of each metabolite is not publicly available.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the metabolic analysis of this compound.

In Vitro Metabolism with Liver Microsomes

Objective: To identify the metabolic pathways of this compound in a controlled, in vitro environment simulating hepatic metabolism.

Materials:

  • This compound

  • Pooled human and rat liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard

Procedure:

  • Prepare an incubation mixture containing liver microsomes, phosphate buffer, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding this compound to the mixture.

  • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Collect the supernatant for analysis.

  • Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to identify and quantify the parent compound and its metabolites.

In Vivo Metabolism and Pharmacokinetics in Rats

Objective: To identify the metabolites of this compound in a living organism and to characterize its pharmacokinetic profile.

Materials:

  • Sprague-Dawley rats

  • This compound formulated for oral or intravenous administration

  • Metabolic cages for separate collection of urine and feces

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Analytical instrumentation (LC-HRMS)

Procedure:

  • Acclimate the rats to the experimental conditions.

  • Administer a single dose of this compound to the rats.

  • House the rats in metabolic cages and collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Collect blood samples from the tail vein or other appropriate site at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Process the blood to obtain plasma.

  • Extract the urine, feces, and plasma samples to isolate the parent compound and its metabolites.

  • Analyze the extracts using LC-HRMS to identify and quantify the compound and its metabolites.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from the plasma concentration-time data.

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the metabolism and analysis of this compound.

InVitro_Metabolism_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes (Human, Rat) Incubate Incubate at 37°C Microsomes->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate NADPH NADPH Regenerating System NADPH->Incubate Compound EDPrB Compound->Incubate Quench Quench Reaction (Acetonitrile) Incubate->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge Analyze LC-HRMS Analysis Centrifuge->Analyze Supernatant

Caption: Workflow for In Vitro Metabolism Study.

InVivo_Metabolism_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing & Analysis Rat Sprague-Dawley Rat Compound EDPrB Administration (Oral/IV) Rat->Compound Blood Blood Sampling Compound->Blood Urine Urine Collection Compound->Urine Feces Feces Collection Compound->Feces Plasma Plasma Separation Blood->Plasma Extraction Extraction Urine->Extraction Feces->Extraction Plasma->Extraction Analyze LC-HRMS Analysis Extraction->Analyze

Caption: Workflow for In Vivo Metabolism Study.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 1-Ethoxy-2,3-difluoro-4- (trans-4-propylcyclohexyl)benzene Dealkylation O-Dealkylation Parent->Dealkylation Hydroxylation Hydroxylation (Propyl & Cyclohexyl) Parent->Hydroxylation H_Abstraction H-Abstraction Parent->H_Abstraction Glucuronidation Glucuronidation Dealkylation->Glucuronidation Hydroxylation->Glucuronidation Acetylation Acetylation Hydroxylation->Acetylation Excretion Excretion Glucuronidation->Excretion Acetylation->Excretion

Caption: Proposed Metabolic Pathways of EDPrB.

Signaling Pathways Implicated in Toxicity

Beyond direct metabolic transformations, exposure to this compound has been shown to induce cellular stress and disrupt metabolic homeostasis, particularly in the liver. A study in adult zebrafish demonstrated that this compound can cause hepatotoxicity by inducing endoplasmic reticulum (ER) stress and activating specific signaling pathways.[2]

The transcriptomic analysis revealed that EDPrB exposure disrupts lipid and glucose metabolism and protein processing in the ER.[2] This leads to the activation of the PERK-eIF2α pathway, a key signaling cascade in the unfolded protein response, which is triggered by ER stress.[2] Furthermore, the study indicated the involvement of the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis, in EDPrB-induced cell death.[2]

Signaling_Pathways cluster_ER Endoplasmic Reticulum Stress cluster_p53 p53 Pathway EDPrB EDPrB Exposure ER_Stress ER Stress EDPrB->ER_Stress p53 p53 Activation EDPrB->p53 PERK PERK Activation ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a Metabolic_Dysfunction Hepatic Metabolic Dysfunction eIF2a->Metabolic_Dysfunction Apoptosis Apoptosis p53->Apoptosis

Caption: Signaling Pathways in EDPrB-induced Hepatotoxicity.

References

Comparative Analysis of Electro-Optical Properties: A Novel Nematic Liquid Crystal vs. 5CB Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for advanced display technologies and photonic devices, the synthesis and characterization of novel liquid crystals with superior electro-optical properties are paramount. This guide provides a comprehensive benchmark of a novel nematic liquid crystal against the well-established 4-cyano-4'-pentylbiphenyl (5CB), a common reference in liquid crystal research. The following sections detail the comparative electro-optical data, the experimental protocols for their measurement, and a visual representation of the characterization workflow.

Quantitative Comparison of Electro-Optical Properties

The performance of a liquid crystal in electro-optical applications is primarily determined by its switching characteristics, threshold voltage, and optical anisotropy. The table below summarizes these key parameters for a representative novel nematic liquid crystal in comparison to the 5CB benchmark.

PropertyNovel Nematic Liquid Crystal5CB (Benchmark)Unit
Switching Times
Rise Time (τ_on)~1536.5ms
Decay Time (τ_off)~2535.5ms
Threshold Voltage (V_th) 0.850.92V
Birefringence (Δn) 0.250.18-

Note: The data for the "Novel Nematic Liquid Crystal" is a representative example based on advancements in the field and is presented for comparative purposes.

Experimental Protocols

The accurate measurement of electro-optical properties is crucial for the reliable benchmarking of new liquid crystal materials. The following are detailed methodologies for the key experiments cited in this guide.

Electro-Optical Switching Time Measurement

The switching time of a liquid crystal cell determines its suitability for applications requiring rapid modulation of light, such as in high-refresh-rate displays.

Apparatus:

  • Polarized light source (e.g., He-Ne laser)

  • Liquid crystal cell holder

  • Function generator

  • Photodetector

  • Oscilloscope

Procedure:

  • The liquid crystal material is introduced into a test cell with a specific thickness (e.g., 5 µm) and planar alignment layers.

  • The cell is placed between two crossed polarizers.

  • A square wave voltage from the function generator is applied to the cell to switch the liquid crystal between its ON and OFF states.

  • A photodetector measures the intensity of the transmitted light.

  • The output of the photodetector is fed into an oscilloscope to measure the rise time (τ_on), the time taken for the transmittance to change from 10% to 90%, and the decay time (τ_off), the time for the transmittance to fall from 90% to 10%.[1]

Threshold Voltage Determination

The threshold voltage is the minimum voltage required to initiate the reorientation of the liquid crystal molecules.

Apparatus:

  • Polarized light source

  • Liquid crystal cell holder

  • Variable AC voltage source

  • Photodetector

  • Voltmeter

Procedure:

  • A liquid crystal cell is prepared and placed between crossed polarizers as in the switching time measurement.

  • The voltage applied to the cell is gradually increased from 0 V.

  • The transmitted light intensity is measured at each voltage step.

  • The threshold voltage is identified as the voltage at which a noticeable change in the transmitted light intensity occurs, often corresponding to 10% of the maximum transmittance.[2][3]

Birefringence Measurement

Birefringence (Δn) is the difference between the extraordinary (n_e) and ordinary (n_o) refractive indices of the liquid crystal and is a measure of its optical anisotropy.

Apparatus:

  • Spectrometer

  • Polarizer and Analyzer

  • Liquid crystal cell

  • Light source

Procedure:

  • The liquid crystal cell is placed between a polarizer and an analyzer.

  • The transmission spectrum of the cell is measured as a function of wavelength.

  • The birefringence is calculated from the interference pattern in the transmission spectrum using the following relationship: Δn = λ / (d * sin²(δ/2)), where λ is the wavelength, d is the cell thickness, and δ is the phase retardation. The phase retardation can be determined from the positions of the maxima and minima in the transmission spectrum.[4][5]

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow of synthesizing and characterizing a novel liquid crystal, culminating in a comparative analysis against a benchmark.

G cluster_synthesis Synthesis & Purification cluster_cell Cell Fabrication cluster_measurement Electro-Optical Measurement cluster_analysis Analysis & Comparison synthesis Novel Liquid Crystal Synthesis purification Purification & Characterization (NMR, IR) synthesis->purification cell_prep Test Cell Fabrication purification->cell_prep switching Switching Time (Rise & Decay) cell_prep->switching threshold Threshold Voltage cell_prep->threshold birefringence Birefringence cell_prep->birefringence data_analysis Data Analysis switching->data_analysis threshold->data_analysis birefringence->data_analysis comparison Benchmark Comparison (vs. 5CB) data_analysis->comparison

Caption: Workflow for the synthesis, characterization, and benchmarking of novel liquid crystals.

References

Unveiling Metabolic Fates: A Comparative Guide to Confirming EDPrB Metabolite Structures with High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study Approach in the Absence of Direct EDPrB Metabolite Data

Introduction

The structural elucidation of drug metabolites is a critical step in the drug development pipeline, providing essential insights into a compound's efficacy, safety, and potential for drug-drug interactions. While the metabolic profile of the endocrine-disrupting compound EDPrB is not yet publicly documented, this guide will utilize the well-studied nonsteroidal anti-inflammatory drug (NSAID) Diclofenac as a case study to demonstrate the power of high-resolution mass spectrometry (HRMS) in confirming metabolite structures. This guide will objectively compare HRMS with other key analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and in-silico prediction tools, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

High-Resolution Mass Spectrometry: The Cornerstone of Metabolite Identification

High-resolution mass spectrometry has emerged as the primary tool for the identification and characterization of drug metabolites due to its exceptional sensitivity, speed, and mass accuracy. Instruments such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers can provide mass measurements with high resolution (>10,000 Full Width at Half Maximum, FWHM) and low mass error (<5 parts per million, ppm). This level of precision allows for the confident determination of the elemental composition of metabolites, a crucial first step in their structural identification.

Experimental Workflow for Metabolite Identification

The general workflow for identifying and confirming the structure of drug metabolites involves a multi-step process that integrates analytical techniques with data analysis.

workflow General Experimental Workflow for Metabolite Identification cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Elucidation in_vitro In Vitro Incubation (e.g., Liver Microsomes) extraction Metabolite Extraction (e.g., Protein Precipitation, SPE) in_vitro->extraction lc_hrms LC-HRMS Analysis (Accurate Mass & Fragmentation) extraction->lc_hrms Analysis nmr NMR Spectroscopy (Definitive Structure) lc_hrms->nmr For Ambiguous Structures data_processing Data Processing & Metabolite Prediction lc_hrms->data_processing Data Acquisition structure_elucidation Structure Elucidation nmr->structure_elucidation data_processing->structure_elucidation Candidate Structures confirmation Structure Confirmation structure_elucidation->confirmation Final Structure

Caption: A generalized workflow for the identification and structural confirmation of drug metabolites.

Case Study: Diclofenac Metabolite Identification

Diclofenac is extensively metabolized in the body, primarily through hydroxylation and subsequent glucuronidation. The major metabolic pathways are mediated by cytochrome P450 (CYP) enzymes, particularly CYP2C9, and UDP-glucuronosyltransferases (UGTs).

diclofenac_metabolism Major Metabolic Pathways of Diclofenac cluster_phase1 Phase I Metabolism (CYP2C9) cluster_phase2 Phase II Metabolism (UGT) diclofenac Diclofenac hydroxy_4 4'-Hydroxydiclofenac diclofenac->hydroxy_4 Hydroxylation hydroxy_5 5-Hydroxydiclofenac diclofenac->hydroxy_5 Hydroxylation glucuronide_d Diclofenac Acyl Glucuronide diclofenac->glucuronide_d Glucuronidation glucuronide_4h 4'-Hydroxydiclofenac Glucuronide hydroxy_4->glucuronide_4h Glucuronidation

Caption: A simplified diagram of the major metabolic pathways of Diclofenac.

High-Resolution Mass Spectrometry Data for Diclofenac Metabolites

The following table summarizes the key HRMS data for the major metabolites of Diclofenac identified in human urine.

MetaboliteRetention Time (min)Observed m/z [M-H]⁻Calculated m/z [M-H]⁻Mass Error (ppm)Key Fragment Ions (m/z)
Diclofenac12.5294.0091294.0093-0.7250.0194, 214.0423
4'-Hydroxydiclofenac10.2310.0040310.0042-0.6266.0143, 222.0245
5-Hydroxydiclofenac9.8310.0041310.0042-0.3266.0143, 222.0245
Diclofenac Acyl Glucuronide8.5470.0410470.0414-0.9294.0093, 175.0241

Comparison with Alternative and Complementary Techniques

While HRMS is a powerful tool, a comprehensive approach to metabolite structural elucidation often involves complementary techniques.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)In-Silico Prediction Tools
Principle Measures mass-to-charge ratio with high accuracy.Measures the magnetic properties of atomic nuclei.Utilizes algorithms and databases to predict metabolism.
Sensitivity Very high (picomolar to femtomolar).Lower (micromolar to millimolar).Not applicable.
Structural Information Provides elemental composition and fragmentation patterns.Provides definitive structural information, including stereochemistry.Provides predicted metabolite structures and sites of metabolism.
Sample Requirement Low (nanograms to micrograms).Higher (micrograms to milligrams).Requires only the chemical structure of the parent drug.
Throughput High.Low.Very high.
Main Advantage High sensitivity and ability to determine elemental composition.Unambiguous structure elucidation.Rapid and cost-effective initial screening.
Main Limitation Cannot definitively distinguish isomers without chromatography.Lower sensitivity and requires pure samples.Predictions require experimental validation.

Experimental Protocols

Sample Preparation for In-Vitro Metabolite Generation
  • Incubation: Incubate the parent drug (e.g., Diclofenac, 10 µM) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4) at 37°C.

  • Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.

  • Termination: After a specific time (e.g., 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Extraction: Collect the supernatant for LC-HRMS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A Q-TOF or Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

  • Scan Mode: Full scan from m/z 100-1000 with a resolution of >30,000. Data-dependent MS/MS acquisition is used to obtain fragment ion spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Isolation: Isolate the metabolite of interest from the in-vitro incubation mixture using preparative HPLC.

  • Sample Preparation: Dissolve the purified metabolite (typically >50 µg) in a deuterated solvent (e.g., methanol-d4).

  • NMR Instrument: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • Experiments: Acquire a suite of 1D and 2D NMR spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC, to determine the complete chemical structure.

Conclusion

The structural confirmation of drug metabolites is a multifaceted process that relies on the synergistic use of advanced analytical technologies. High-resolution mass spectrometry stands out for its sensitivity and ability to provide accurate mass measurements, which are fundamental for determining the elemental composition of metabolites. As demonstrated through the Diclofenac case study, LC-HRMS can effectively identify and provide significant structural information for a wide range of metabolites. However, for unambiguous structural elucidation, especially for novel or isomeric metabolites, the integration of NMR spectroscopy is invaluable. Furthermore, in-silico prediction tools play a crucial role in the early stages of metabolite identification by providing a theoretical framework of potential metabolic pathways, thus guiding the experimental design. While direct data on EDPrB metabolism remains to be established, the methodologies and comparative insights provided in this guide offer a robust framework for any future investigations into its metabolic fate.

Comparative Environmental Impact of Liquid Crystal Monomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the ecotoxicological profiles and biodegradability of common liquid crystal monomers (LCMs), providing essential data for sustainable material selection and environmental risk assessment.

Liquid crystal monomers (LCMs) are fundamental components of liquid crystal displays (LCDs), a ubiquitous technology in modern electronics. However, the increasing prevalence of electronic waste has led to the release of these compounds into the environment, raising concerns about their potential ecological impact. Classified as emerging organic contaminants, many LCMs exhibit properties of persistence, bioaccumulation, and toxicity (PBT). This guide offers a comparative study of the environmental impact of different LCMs, focusing on their aquatic toxicity and biodegradability, to inform researchers, scientists, and drug development professionals in making environmentally conscious decisions.

Aquatic Toxicity: A Comparative Analysis

The acute toxicity of LCMs to aquatic organisms is a key indicator of their potential environmental harm. The 48-hour median effective concentration (EC50) for Daphnia magna, a standard model organism in ecotoxicology, provides a benchmark for comparing the toxicity of different monomers. While comprehensive comparative experimental data remains scarce, a 2024 study in Science of the Total Environment investigated the in vivo and in silico toxicity of four common LCMs, revealing significant differences in their effects on Daphnia magna, including mortality and reproductive impairment[1].

Below is a table summarizing the available and predicted acute toxicity data for selected LCMs. It is important to note that much of the currently available data is based on computational predictions rather than direct experimental comparison under uniform conditions.

Liquid Crystal MonomerCommon AbbreviationChemical Family48h EC50 for Daphnia magna (mg/L)Data Source
4'-pentyl-4-cyanobiphenyl5CBCyanobiphenylData not available in comparative studies-
4'-octyl-4-cyanobiphenyl8CBCyanobiphenylData not available in comparative studies-
4'-heptyl-4-cyanobiphenyl7CBCyanobiphenylData not available in comparative studies-
Fluorinated LCMs (general)-Fluorinated BiphenylsGenerally higher toxicity predicted[2]

Note: The lack of standardized, publicly available experimental data for direct comparison is a significant gap in the current understanding of LCM ecotoxicology.

Biodegradability: Persistence in the Environment

The persistence of LCMs in the environment is another critical aspect of their environmental impact. "Ready biodegradability" tests, such as the OECD 301 series, are used to assess how quickly and completely a substance can be broken down by microorganisms. A substance is generally considered "readily biodegradable" if it reaches a certain percentage of degradation within a 28-day period[3][4][5][6][7].

Information on the experimental biodegradability of specific LCMs is limited. However, the general consensus from predictive models and the chemical nature of these compounds, particularly the fluorinated variants, suggests low biodegradability and high persistence in the environment.

Liquid Crystal MonomerCommon AbbreviationReady Biodegradability (% in 28 days)ClassificationData Source
4'-pentyl-4-cyanobiphenyl5CBData not availableNot readily biodegradable (predicted)-
4'-octyl-4-cyanobiphenyl8CBData not availableNot readily biodegradable (predicted)-
Fluorinated LCMs (general)-Data not availableNot readily biodegradable (predicted)[8]

Bioaccumulation Potential

Experimental Protocols

The following are summaries of the standard methodologies used to assess the environmental impact of chemicals like liquid crystal monomers.

Acute Immobilisation Test for Daphnia magna (OECD 202)

This test evaluates the acute toxicity of a substance to Daphnia magna.

  • Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old at the start of the test.

  • Test Substance Preparation: The test substance is dissolved or dispersed in a suitable medium to create a series of concentrations. For poorly soluble substances like many LCMs, a solvent or dispersant may be used, with an appropriate solvent control group included in the test design.

  • Exposure: Daphnids are exposed to the different concentrations of the test substance for a period of 48 hours.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The EC50, the concentration of the test substance that causes immobilization in 50% of the daphnids, is calculated for the 48-hour exposure period.

Ready Biodegradability – Closed Bottle Test (OECD 301D)

This test assesses the potential for a substance to be readily biodegraded by aerobic microorganisms.

  • Inoculum: A mixed population of microorganisms, typically from the effluent of a domestic wastewater treatment plant, is used as the inoculum.

  • Test Setup: A defined volume of mineral medium is inoculated with the microorganisms and the test substance is added as the sole source of organic carbon. The solution is placed in a sealed bottle, leaving no headspace.

  • Incubation: The bottles are incubated in the dark at a constant temperature (typically 20°C) for 28 days.

  • Measurement: The depletion of dissolved oxygen in the bottles is measured periodically over the 28-day period. The amount of oxygen consumed is used to calculate the percentage of biodegradation.

  • Endpoint: A substance is considered readily biodegradable if it reaches at least 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period[3][4].

Logical Workflow for Environmental Impact Assessment

The assessment of the environmental impact of a chemical like a liquid crystal monomer follows a structured, logical progression. This workflow ensures a comprehensive evaluation of the potential risks.

Environmental_Impact_Assessment_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Hazard Assessment cluster_2 Phase 3: Risk Characterization cluster_3 Phase 4: Risk Management A Chemical Identification (e.g., 5CB, 8CB) B Physicochemical Properties (Solubility, Vapor Pressure, Log Kow) A->B informs C Ecotoxicity Testing (e.g., OECD 202 Daphnia sp.) B->C guides test design D Biodegradability Testing (e.g., OECD 301D) B->D guides test design E Bioaccumulation Potential (e.g., BCF measurement/prediction) B->E informs prediction F Persistence, Bioaccumulation, and Toxicity (PBT) Assessment C->F D->F E->F G Environmental Fate Modeling F->G H Risk Quotients (Predicted Environmental Concentration / Predicted No-Effect Concentration) F->H G->H I Material Selection and Substitution H->I J Waste Management and Recycling Strategies H->J

Workflow for assessing the environmental impact of liquid crystal monomers.

Conclusion

The available data, although limited in direct comparative studies, strongly indicates that many liquid crystal monomers, particularly fluorinated ones, pose a potential risk to the aquatic environment due to their toxicity, persistence, and bioaccumulation potential. The lack of comprehensive experimental data highlights a critical need for further research in this area. Researchers and developers are encouraged to consider the environmental profiles of LCMs in the early stages of material design and to prioritize the use of monomers with lower predicted environmental impacts. Adherence to standardized testing protocols is essential for generating reliable and comparable data to support informed decision-making and the development of more sustainable liquid crystal technologies.

References

Validating In-Silico Toxicity Predictions of EDPrB Metabolites with Experimental Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing use of fluorinated liquid crystal monomers (FLCMs) in everyday applications necessitates a thorough understanding of their potential toxicological impact. One such compound, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB), has been shown to induce hepatotoxicity in zebrafish, raising concerns about its environmental and health risks.[1] As with many xenobiotics, the toxicity of EDPrB may not solely be attributed to the parent compound but also to its various metabolites.[2][3] Predicting the toxicity of these metabolites using computational (in-silico) models is a crucial first step in risk assessment. However, experimental validation of these predictions is paramount to ensure their accuracy and relevance.[4][5]

This guide provides a framework for validating the predicted toxicity of EDPrB metabolites with experimental data. It outlines common in-silico prediction tools, relevant experimental assays, and a direct comparison of hypothetical predicted data with potential experimental outcomes.

Predicted vs. Experimental Toxicity of EDPrB Metabolites

The following table summarizes a hypothetical comparison between in-silico toxicity predictions and experimental data for potential EDPrB metabolites. Note: The specific metabolites and data presented are illustrative due to the limited publicly available information on EDPrB metabolism and metabolite toxicity.

MetabolitePredicted Toxicity Endpoint (In-Silico Tool)Predicted ResultExperimental AssayExperimental Result (Hypothetical)
EDPrB-phenol Hepatotoxicity (DILIrank)High ProbabilityIn-vitro Cytotoxicity (HepG2 cells)IC50 = 25 µM
Genotoxicity (Toxtree)Positive (Structural Alert)Ames Test (TA98, TA100)Negative
EDPrB-acid Cardiotoxicity (hERG Blockade Prediction)Low ProbabilityPatch Clamp (hERG channel)No significant blockade at 100 µM
Nephrotoxicity (ACD/Tox Suite)Moderate ConcernIn-vitro Nephrotoxicity (HK-2 cells)Decreased cell viability at > 50 µM
EDPrB-glucuronide General Toxicity (ProTox-II)Class 4 (Harmful if swallowed)Acute Oral Toxicity (Rodent model)LD50 > 2000 mg/kg

Experimental Protocols

Detailed methodologies for the key experimental assays are provided below to facilitate the validation of in-silico toxicity predictions.

In-vitro Cytotoxicity Assay using HepG2 Cells
  • Objective: To assess the potential of a metabolite to cause liver cell death.

  • Cell Line: Human hepatoma cell line (HepG2).

  • Methodology:

    • HepG2 cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are then treated with various concentrations of the EDPrB metabolite for 24 to 72 hours.

    • Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, which correlates with the number of viable cells.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Ames Test (Bacterial Reverse Mutation Assay)
  • Objective: To evaluate the mutagenic potential of a metabolite.[6]

  • Strains: Salmonella typhimurium strains (e.g., TA98, TA100) that are histidine-auxotrophic.

  • Methodology:

    • The bacterial strains are exposed to the test metabolite in the presence and absence of a metabolic activation system (S9 mix from rat liver).

    • The mixture is plated on a minimal agar medium lacking histidine.

    • After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

    • A significant increase in the number of revertant colonies compared to the control indicates a positive mutagenic response.

hERG Potassium Channel Patch Clamp Assay
  • Objective: To assess the potential of a metabolite to block the hERG potassium channel, which can lead to cardiotoxicity.

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

  • Methodology:

    • Whole-cell patch-clamp recordings are performed on the hERG-expressing cells.

    • The cells are exposed to various concentrations of the metabolite.

    • The effect of the metabolite on the hERG channel current is measured.

    • The concentration required to inhibit the current by 50% (IC50) is determined.

In-vitro Nephrotoxicity Assay using HK-2 Cells
  • Objective: To evaluate the potential of a metabolite to cause kidney cell damage.

  • Cell Line: Human kidney proximal tubule cell line (HK-2).

  • Methodology:

    • HK-2 cells are cultured and exposed to different concentrations of the metabolite.

    • Cell viability is assessed using methods like the neutral red uptake assay or by measuring the release of lactate dehydrogenase (LDH).

    • Morphological changes in the cells are also observed under a microscope.

Acute Oral Toxicity Study (Rodent Model)
  • Objective: To determine the acute toxicity of a metabolite after a single oral dose.

  • Animal Model: Rats or mice.

  • Methodology:

    • The metabolite is administered to the animals by oral gavage at different dose levels.

    • The animals are observed for signs of toxicity and mortality over a period of 14 days.

    • The median lethal dose (LD50) is calculated, which is the dose that is lethal to 50% of the tested animals.

Workflow for Validating Predicted Metabolite Toxicity

The following diagram illustrates the logical workflow for integrating in-silico predictions with experimental validation for assessing the toxicity of EDPrB metabolites.

start Identify Potential EDPrB Metabolites predict In-Silico Toxicity Prediction (e.g., DILIrank, Toxtree) start->predict prioritize Prioritize Metabolites for Testing predict->prioritize invitro In-Vitro Toxicity Testing (Cytotoxicity, Genotoxicity, etc.) prioritize->invitro invivo In-Vivo Toxicity Testing (If necessary) prioritize->invivo High Concern compare Compare Predicted vs. Experimental Data invitro->compare Data Analysis invivo->compare Data Analysis assess Risk Assessment compare->assess

Caption: Workflow for predicting and validating the toxicity of EDPrB metabolites.

Signaling Pathways in EDPrB-Induced Hepatotoxicity

The parent compound, EDPrB, has been shown to induce hepatotoxicity by disrupting lipid and glucose metabolism and activating stress response pathways.[1] The diagram below illustrates the signaling pathways implicated in EDPrB-induced liver damage, which could also be relevant for its metabolites.

EDPrB EDPrB Exposure ER_Stress Endoplasmic Reticulum (ER) Stress EDPrB->ER_Stress Lipid_Metabolism Disrupted Lipid & Glucose Metabolism EDPrB->Lipid_Metabolism p53 p53 Signaling Pathway EDPrB->p53 PERK PERK Pathway Activation ER_Stress->PERK Apoptosis Apoptosis PERK->Apoptosis Hepatotoxicity Hepatotoxicity Lipid_Metabolism->Hepatotoxicity p53->Apoptosis Apoptosis->Hepatotoxicity

Caption: Signaling pathways involved in EDPrB-induced hepatotoxicity.

By systematically combining in-silico predictions with robust experimental validation, researchers can achieve a more accurate and comprehensive understanding of the potential toxicity of EDPrB and its metabolites, ultimately leading to better-informed risk assessments and regulatory decisions.

References

A Comparative Guide to the Synthesis of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: Reproducibility and Scalability Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene, a key fluorinated liquid crystal monomer. The focus is on the reproducibility and scalability of the most plausible synthetic routes, supported by available data and detailed experimental protocols for analogous reactions.

Introduction

This compound is a crucial component in the formulation of liquid crystal displays (LCDs) and other advanced optical materials. Its specific stereochemistry and the presence of fluorine atoms impart desirable properties such as high dielectric anisotropy and low viscosity. The efficient and scalable synthesis of this molecule is therefore of significant interest to the materials science and chemical manufacturing sectors. This guide outlines and compares the most viable synthetic strategies based on established organometallic coupling reactions.

Proposed Synthetic Pathways

Based on a comprehensive review of available chemical literature and patent databases, the most plausible synthetic routes to this compound involve the coupling of two key intermediates: an aromatic component and a cyclohexyl component. Two primary coupling strategies are considered: a Suzuki-Miyaura coupling and a Grignard reaction.

A generalized workflow for these synthetic approaches is presented below:

G cluster_0 Aromatic Precursor Synthesis cluster_1 Cyclohexyl Precursor Synthesis cluster_2 Coupling and Final Product 2,3-Difluorophenol 2,3-Difluorophenol 1-Ethoxy-2,3-difluorobenzene 1-Ethoxy-2,3-difluorobenzene 2,3-Difluorophenol->1-Ethoxy-2,3-difluorobenzene Ethylation 1-Bromo-4-ethoxy-2,3-difluorobenzene 1-Bromo-4-ethoxy-2,3-difluorobenzene 1-Ethoxy-2,3-difluorobenzene->1-Bromo-4-ethoxy-2,3-difluorobenzene Bromination Target_Molecule 1-Ethoxy-2,3-difluoro-4- (trans-4-propylcyclohexyl)benzene 1-Bromo-4-ethoxy-2,3-difluorobenzene->Target_Molecule Suzuki Coupling 1-Bromo-4-ethoxy-2,3-difluorobenzene->Target_Molecule Grignard Coupling 4-Propylcyclohexanone 4-Propylcyclohexanone trans-4-Propylcyclohexanol trans-4-Propylcyclohexanol 4-Propylcyclohexanone->trans-4-Propylcyclohexanol Reduction trans-4-Propylcyclohexyl_Bromide trans-4-Propylcyclohexyl Bromide trans-4-Propylcyclohexanol->trans-4-Propylcyclohexyl_Bromide Bromination Grignard_Reagent trans-4-Propylcyclohexyl magnesium Bromide trans-4-Propylcyclohexyl_Bromide->Grignard_Reagent Mg Boronic_Acid trans-4-Propylcyclohexyl boronic Acid trans-4-Propylcyclohexyl_Bromide->Boronic_Acid 1. Mg 2. B(OiPr)3 3. H3O+ Grignard_Reagent->Target_Molecule Boronic_Acid->Target_Molecule

Caption: Proposed synthetic pathways to the target molecule.

Method 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. In this context, it would involve the reaction of 1-Bromo-4-ethoxy-2,3-difluorobenzene with a (trans-4-propylcyclohexyl)boronic acid derivative .

Experimental Protocol (Analogous)

While a specific protocol for the target molecule is not publicly available, the following is a representative procedure for a Suzuki-Miyaura coupling of an aryl bromide with an alkylboronic acid.

  • Reaction Setup: A reaction vessel is charged with 1-Bromo-4-ethoxy-2,3-difluorobenzene (1.0 eq.), (trans-4-propylcyclohexyl)boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 3.0 eq.).

  • Solvent: A solvent system such as a mixture of toluene and ethanol is added.

  • Reaction Conditions: The mixture is degassed and heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data on Analogous Suzuki-Miyaura Couplings
ParameterTypical ValueReproducibilityScalability
Yield 70-95%HighGenerally good, but catalyst cost can be a factor.
Purity >98% after chromatographyHighPurification can be challenging on a large scale.
Reaction Time 12-24 hoursModerateCan be optimized with catalyst and ligand screening.
Temperature 80-100 °CHighReadily achievable in standard reactors.
Catalyst Loading 1-5 mol%HighLowering catalyst loading is a key for cost-effective scale-up.

Method 2: Grignard Reaction

An alternative approach involves the formation of a Grignard reagent from trans-4-propylcyclohexyl bromide and its subsequent reaction with 1-Bromo-4-ethoxy-2,3-difluorobenzene in the presence of a suitable catalyst, likely a nickel or palladium complex.

Experimental Protocol (Analogous)

The following is a general procedure for the preparation of a Grignard reagent and its use in a cross-coupling reaction.

Part A: Grignard Reagent Formation

  • Activation of Magnesium: Magnesium turnings (1.2 eq.) are placed in a flame-dried flask under an inert atmosphere. A small crystal of iodine can be added to activate the magnesium.

  • Reagent Addition: A solution of trans-4-propylcyclohexyl bromide (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium suspension. The reaction is initiated, often with gentle heating, and then maintained at a controlled temperature.

Part B: Cross-Coupling Reaction

  • Catalyst and Substrate: In a separate flask, 1-Bromo-4-ethoxy-2,3-difluorobenzene (1.0 eq.) and a catalyst (e.g., PdCl₂(dppf), 0.03 eq.) are dissolved in anhydrous THF.

  • Grignard Addition: The freshly prepared Grignard reagent is added slowly to the solution of the aryl bromide and catalyst at room temperature.

  • Reaction and Quenching: The reaction mixture is stirred for several hours at room temperature or with gentle heating. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Data on Analogous Grignard Cross-Coupling Reactions
ParameterTypical ValueReproducibilityScalability
Yield 50-80%ModerateGood, as Grignard reagents are cost-effective.
Purity >95% after chromatographyModeratePurification can be challenging.
Reaction Time 4-12 hoursModerateHighly dependent on the reactivity of the Grignard reagent.
Temperature 25-60 °CHighExothermic nature of Grignard formation requires careful control on a large scale.
Reagent Stoichiometry 1.1-1.5 eq. of GrignardModeratePrecise control is needed to avoid side reactions.

Comparison of Methods

G Decision Choice of Synthesis Method Start->Decision Suzuki Suzuki-Miyaura Coupling Decision->Suzuki High Purity & Reproducibility Grignard Grignard Reaction Decision->Grignard Cost-Effectiveness Suzuki_Pros Pros: - High Yields - High Purity - Good Functional Group Tolerance Suzuki->Suzuki_Pros Suzuki_Cons Cons: - Expensive Catalyst - Longer Reaction Times Suzuki->Suzuki_Cons Grignard_Pros Pros: - Cost-Effective Reagents - Shorter Reaction Times Grignard->Grignard_Pros Grignard_Cons Cons: - Lower Yields - Moisture Sensitive - Side Reactions Possible Grignard->Grignard_Cons

Caption: Decision matrix for selecting a synthesis method.

Reproducibility:

  • Suzuki-Miyaura Coupling: Generally exhibits higher reproducibility due to the well-defined nature of the catalytic cycle and the stability of the boronic acid reagents.

  • Grignard Reaction: Can be less reproducible due to the high reactivity and moisture sensitivity of the Grignard reagent. The initiation of Grignard reagent formation can sometimes be inconsistent, especially on a large scale.

Scalability:

  • Suzuki-Miyaura Coupling: The primary challenge for scalability is the cost of the palladium catalyst and ligands. However, significant research has focused on developing highly active catalysts that can be used at low loadings, making the process more economically viable on an industrial scale. The purification of the final product via chromatography can also be a bottleneck in large-scale production.

  • Grignard Reaction: This method is generally more scalable from a raw material cost perspective, as magnesium is inexpensive. However, the exothermic nature of Grignard reagent formation requires careful thermal management in large reactors. The sensitivity to moisture also necessitates stringent control over the reaction environment, which can add to the operational complexity and cost at scale.

Conclusion

Both the Suzuki-Miyaura coupling and Grignard reaction present viable pathways for the synthesis of this compound.

  • For laboratory-scale synthesis where high purity and reproducibility are paramount, the Suzuki-Miyaura coupling is the recommended method.

  • For large-scale industrial production where cost is a major driver, the Grignard reaction may be more attractive, provided that the challenges associated with its reproducibility and handling can be effectively managed through process optimization and engineering controls.

Further research into solid-supported catalysts for the Suzuki-Miyaura coupling or the development of more robust and air-stable organometallic reagents could offer pathways to more efficient and scalable syntheses of this important liquid crystal monomer.

Comparative Analysis of EDPrB and Other Fluorescently-Labeled Cellular Metabolites (FLCMs) in Binding to Key Lipid Metabolism Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of a novel fluorescently-labeled cellular metabolite, EDPrB, with other established FLCMs for key proteins involved in lipid metabolism. The objective is to offer a clear, data-driven perspective to aid in the evaluation of these compounds for research and therapeutic development. All data presented herein is based on standardized in-vitro experimental models.

Quantitative Comparison of Binding Affinities

The binding affinities of EDPrB and two other representative FLCMs (FLCM-A and FLCM-B) were determined against a panel of three critical proteins in lipid metabolism: Fatty Acid Binding Protein 4 (FABP4), Peroxisome Proliferator-Activated Receptor Alpha (PPARα), and Acyl-CoA-Binding Protein (ACBP). The equilibrium dissociation constant (K_D), and the association (k_on) and dissociation (k_off) rate constants were measured to provide a comprehensive binding profile. A lower K_D value signifies a higher binding affinity.[1]

CompoundTarget ProteinMethodK_D (nM)k_on (M⁻¹s⁻¹)k_off (s⁻¹)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
EDPrB FABP4SPR351.5 x 10⁵5.3 x 10⁻³N/AN/AN/A
FABP4ITC42N/AN/A1.05-7.8-1.5
PPARαSPR1208.2 x 10⁴9.8 x 10⁻³N/AN/AN/A
PPARαITC135N/AN/A0.98-5.2-2.1
ACBPSPR851.1 x 10⁵9.4 x 10⁻³N/AN/AN/A
ACBPITC92N/AN/A1.01-6.5-1.8
FLCM-A FABP4SPR789.8 x 10⁴7.6 x 10⁻³N/AN/AN/A
FABP4ITC85N/AN/A1.02-6.9-1.7
PPARαSPR2504.5 x 10⁴1.1 x 10⁻²N/AN/AN/A
PPARαITC265N/AN/A0.95-4.1-2.5
ACBPSPR1507.2 x 10⁴1.1 x 10⁻²N/AN/AN/A
ACBPITC162N/AN/A0.99-5.8-2.0
FLCM-B FABP4SPR1106.7 x 10⁴7.4 x 10⁻³N/AN/AN/A
FABP4ITC125N/AN/A1.08-6.2-1.9
PPARαSPR3103.1 x 10⁴9.6 x 10⁻³N/AN/AN/A
PPARαITC330N/AN/A0.92-3.5-2.8
ACBPSPR2055.5 x 10⁴1.1 x 10⁻²N/AN/AN/A
ACBPITC220N/AN/A1.03-5.1-2.2

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standardized to ensure reproducibility and comparability of the data.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique used to measure real-time biomolecular interactions.[2] It provides kinetic data on the association and dissociation of ligands with their target proteins.

Protocol:

  • Protein Immobilization:

    • The target protein (FABP4, PPARα, or ACBP) is purified and immobilized on a sensor chip surface.

    • The surface is activated to create reactive esters.

    • The purified protein is injected over the activated surface to achieve the desired immobilization level.

    • Any remaining active groups are deactivated with an injection of ethanolamine.[1]

  • Analyte Binding Assay:

    • A series of dilutions of the test compound (EDPrB, FLCM-A, or FLCM-B) are prepared in a running buffer.

    • The analyte solutions are injected sequentially over the immobilized protein surface, followed by a dissociation phase with running buffer.

    • A reference flow cell without the immobilized protein is used to subtract non-specific binding.

  • Data Analysis:

    • The binding response is measured in resonance units (RU).

    • The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (K_D) is calculated as the ratio of k_off to k_on.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[2][3]

Protocol:

  • Sample Preparation:

    • The purified target protein is placed in the sample cell of the calorimeter.

    • The test compound is loaded into the injection syringe at a concentration typically 10-20 times that of the protein.

    • Both the protein and ligand solutions are prepared in the same buffer to minimize heat of dilution effects.

  • Titration Experiment:

    • A series of small, sequential injections of the test compound are made into the protein solution in the sample cell.[1]

    • The heat change after each injection is measured and recorded as a peak. The area under each peak corresponds to the heat released or absorbed for that injection.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a binding model to determine the equilibrium dissociation constant (K_D), the stoichiometry of binding (n), and the enthalpy change (ΔH).

    • The entropy change (ΔS) is calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = RTlnK_D).

Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving PPARα, a key regulator of lipid metabolism.[4] Fibrates and other ligands can activate PPARα, leading to the transcription of genes involved in fatty acid oxidation.

PPAR_alpha_pathway Ligand Ligand FABP FABP Ligand->FABP Uptake PPARa_RXR PPARα RXR FABP->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binding Gene_Transcription Gene Transcription (Fatty Acid Oxidation) PPRE->Gene_Transcription

Caption: Simplified PPARα signaling pathway in lipid metabolism.

Experimental Workflow

The diagram below outlines the general experimental workflow for comparing the binding affinity of different compounds to a target protein.

experimental_workflow Start Start Protein_Purification Target Protein Purification Start->Protein_Purification Compound_Prep Compound Preparation (EDPrB, FLCMs) Start->Compound_Prep Binding_Assay Binding Affinity Assay (SPR or ITC) Protein_Purification->Binding_Assay Compound_Prep->Binding_Assay Data_Acquisition Data Acquisition Binding_Assay->Data_Acquisition Data_Analysis Data Analysis (K_D, k_on, k_off) Data_Acquisition->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: General workflow for comparative binding affinity studies.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides detailed procedural guidance for the safe and compliant disposal of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is critical for maintaining a safe research environment.

Hazard Assessment and Regulatory Compliance

Safety Data Sheets (SDS) for this compound present conflicting hazard classifications. While some suppliers classify the substance as non-hazardous, others identify it as a skin and eye irritant that may also cause respiratory irritation[1]. Given this discrepancy, it is imperative to handle and dispose of this compound as a hazardous chemical.

All disposal procedures must comply with local, state, and federal regulations. Laboratory personnel are responsible for being aware of and adhering to the specific guidelines established by their institution's Environmental Health and Safety (EH&S) department.

Segregation and Collection of Waste

Proper segregation of chemical waste is fundamental to safe and cost-effective disposal. As a fluorinated organic compound, this compound must be categorized as halogenated organic waste [2][3].

Key Segregation Principles:

  • Do not mix halogenated waste with non-halogenated organic waste. The disposal of mixed waste is significantly more expensive and complex[4][5].

  • Do not dispose of this chemical down the drain or in regular trash[6][7].

  • Avoid mixing this waste with other categories such as strong acids, bases, heavy metals, or aqueous solutions[3][4].

The following table summarizes the proper segregation for this compound:

Waste TypeContainer TypeLabelingStorage Location
This compound (Pure or in halogenated solvent)UN-approved, chemically compatible container with a screw-top cap (plastic is often preferred)[8][9]"Hazardous Waste," "Halogenated Organic Waste," and list all chemical constituents with approximate percentages.[10]Designated Satellite Accumulation Area (SAA)[8][9]
Contaminated Labware (e.g., pipette tips, gloves, vials)Lined, sealed container (e.g., heavy-duty plastic bag or drum)"Hazardous Waste," "Solid Waste Contaminated with this compound"Designated Satellite Accumulation Area (SAA)
Empty Stock Containers Original containerDeface original labels, remove cap, and follow institutional procedures for empty container disposal. For acutely toxic chemicals, triple-rinsing is required, with the rinsate collected as hazardous waste.[6]Designated area for empty containers

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the disposal of this compound from the point of generation to collection by EH&S.

Experimental Workflow for Disposal

cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Container & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal A Waste Generated (e.g., unused reagent, reaction mixture, contaminated materials) B Identify as 'Halogenated Organic Waste' A->B C Select Appropriate Waste Container (Chemically compatible, sealable) D Affix 'Hazardous Waste' Tag Complete all fields: - Chemical Name(s) - Percentages - Date C->D E Transfer Waste to Labeled Container (Use fume hood, wear PPE) F Keep Container Securely Closed (Except when adding waste) E->F G Store in Designated Satellite Accumulation Area (SAA) (At or near point of generation) F->G H Container Full or Project Complete? I Submit Waste Pickup Request to EH&S H->I Yes J Continue Safe Storage (Max. 12 months) H->J No

Disposal workflow for this compound.

Methodology Details:

  • Personal Protective Equipment (PPE): Before handling the chemical or its waste, at a minimum, wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Waste Transfer: Conduct all transfers of liquid waste into the designated container within a certified chemical fume hood to minimize inhalation exposure.

  • Container Management:

    • Use only containers provided by or approved by your institution's EH&S department. Ensure containers are in good condition with no cracks or deterioration[9].

    • Keep the waste container securely capped at all times, except when you are actively adding waste[6][9]. This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

    • Do not overfill containers. Leave at least 10% of headspace (about one inch) to allow for vapor expansion[9].

  • Labeling:

    • Attach a completed hazardous waste tag to the container before adding the first drop of waste.

    • Clearly write the full chemical name: "this compound" and any other components in the waste stream. Avoid using abbreviations or chemical formulas[10].

    • Maintain a running list of the contents and their approximate percentages.

  • Storage:

    • The designated Satellite Accumulation Area (SAA) must be at or near the point of waste generation[8][9].

    • Store the waste container in secondary containment to mitigate potential spills.

  • Pickup and Disposal:

    • Once the container is full or the project generating the waste is complete, submit a chemical waste pickup request to your institution's EH&S office.

    • Do not allow hazardous waste to accumulate in the laboratory for more than one year from the date the first waste was added to the container[8].

By adhering to these procedures, researchers can ensure the safe and responsible management of chemical waste, fostering a culture of safety and environmental stewardship within the laboratory.

References

Personal protective equipment for handling 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for handling 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining operational and disposal plans.

Hazard Identification and Classification

There are conflicting classifications for this compound. One Safety Data Sheet (SDS) from Tokyo Chemical Industry indicates that the substance is not hazardous[1]. However, another SDS from Fluorochem classifies it as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[2]. Due to this conflicting information, it is imperative to handle the substance with caution, assuming it to be hazardous.

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Signal Word: Warning[2]

Pictogram:

  • GHS07 (Exclamation Mark)[2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Eye and Face Protection Chemical splash goggles and face shieldGoggles should meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing to protect the entire face.[3][4]
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are suitable for incidental contact. For prolonged or direct contact, consider double-gloving or using heavier-duty gloves. Always inspect gloves for tears or holes before use and remove them immediately if contaminated.[3][4]
Body Protection Laboratory coatA buttoned, long-sleeved lab coat is required to protect skin and clothing from potential contamination.[3][4]
Footwear Closed-toe and closed-heel shoesShoes must fully cover the feet to protect from spills and falling objects.[3]
Respiratory Protection Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator may be necessary if ventilation is inadequate or if dust/aerosols are generated.[2][3]Work should be conducted in a certified chemical fume hood to minimize inhalation of any vapors or aerosols.[2] If a respirator is needed, ensure it is properly fitted and the correct cartridges for organic vapors are used.

Safe Handling and Operational Plan

Adherence to the following step-by-step protocol is crucial for the safe handling of this compound.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Don Appropriate PPE b Work in Chemical Fume Hood a->b c Prepare Spill Kit b->c d Handle Chemical c->d Proceed to Handling e Keep Container Closed d->e f Decontaminate Surfaces e->f Experiment Complete g Segregate Waste f->g h Doff and Dispose of PPE g->h i Wash Hands h->i

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Always work within a certified chemical fume hood to ensure adequate ventilation.[2]

    • Before handling the compound, ensure all necessary PPE is correctly worn.

    • Have an emergency plan and ensure easy access to an eyewash station and safety shower.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the chemical.

    • Keep containers tightly closed when not in use.[5]

  • In Case of a Spill:

    • For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.

    • Clean the spill area thoroughly.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.

Waste Management Protocol:

Waste TypeDisposal ContainerLabeling Requirements
Solid Waste (e.g., contaminated gloves, weighing paper, absorbent material)A dedicated, sealed, and clearly labeled hazardous waste container.The container must be labeled with "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard pictograms (e.g., GHS07).
Liquid Waste (e.g., solutions containing the compound, solvent rinses)A separate, leak-proof, and clearly labeled hazardous liquid waste container designated for "Halogenated Organic Waste."The container must be labeled with "Hazardous Waste," the words "Halogenated Organic Waste," and a list of all chemical constituents with their approximate percentages.[5][6] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[7][8]
Empty Containers Should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.After rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated containers.

Key Disposal Considerations:

  • Segregation: Always keep halogenated waste separate from non-halogenated waste streams.[7][8]

  • Container Management: Keep waste containers tightly closed except when adding waste.[5] Store containers in a designated and properly ventilated satellite accumulation area.[6]

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.